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  • Product: Methyl N-[(4-aminophenyl)methyl]carbamate
  • CAS: 850791-48-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate

Abstract This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl N-[(4-aminophenyl)methyl]carbamate, a compound of interest in pharmaceutical and materials science research. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl N-[(4-aminophenyl)methyl]carbamate, a compound of interest in pharmaceutical and materials science research. The document details two principal synthetic routes: a traditional two-step method involving a nitrated intermediate, and a direct carbamoylation approach. Each pathway is elaborated with detailed experimental protocols, mechanistic insights, and comparative quantitative data. Visual representations of reaction schemes and experimental workflows are included to enhance understanding and facilitate practical application by researchers, scientists, and drug development professionals.

Introduction: Significance of Methyl N-[(4-aminophenyl)methyl]carbamate

Methyl N-[(4-aminophenyl)methyl]carbamate is a bifunctional organic molecule featuring a primary aromatic amine and a carbamate functional group. This unique structural arrangement makes it a valuable building block in several areas of chemical research. The primary amine serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and reductive amination. The methylcarbamate moiety is a key pharmacophore in numerous biologically active compounds, notably as an inhibitor of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases.[1] The historical development of carbamate chemistry, from the isolation of the natural methylcarbamate physostigmine to the synthesis of carbamate-based pesticides and pharmaceuticals, underscores the importance of this functional group.[1]

This guide offers a detailed exploration of the synthetic methodologies to access this important compound, providing both theoretical understanding and practical, field-proven protocols.

Strategic Approaches to Synthesis

The synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate can be approached through several strategic pathways. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for multi-step procedures. This guide will focus on two of the most prevalent and reliable methods:

  • Pathway 1: Synthesis via a Nitro-Substituted Intermediate. This is a robust, two-step approach that involves the initial formation of a carbamate on a nitro-substituted precursor, followed by the reduction of the nitro group to the desired primary amine. This method is advantageous as it circumvents potential side reactions associated with the free aromatic amine during the carbamate formation step.[1]

  • Pathway 2: Direct Carbamoylation of 4-Aminobenzylamine. This pathway offers a more direct route to the target molecule by reacting 4-aminobenzylamine with a suitable methylating carbamoylating agent. While more atom-economical, this approach requires careful control of reaction conditions to avoid undesired side reactions at the aromatic amine.

The following sections will provide an in-depth analysis of each pathway, including detailed reaction mechanisms, experimental protocols, and comparative data.

Pathway 1: Synthesis via a Nitro-Substituted Intermediate

This two-step pathway is a widely employed and reliable method for the synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate. The core strategy involves protecting the reactive amino group as a nitro group during the carbamate formation, which is then deprotected in the final step.

Mechanistic Rationale

The synthesis begins with the reaction of 4-nitrobenzylamine with methyl chloroformate. The lone pair of electrons on the nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the methyl N-[(4-nitrophenyl)methyl]carbamate intermediate. The subsequent step involves the reduction of the nitro group to a primary amine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source. The nitro group is selectively reduced without affecting the carbamate functionality or the aromatic ring.

Visualizing the Pathway

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitrobenzylamine 4-Nitrobenzylamine Intermediate Methyl N-[(4-nitrophenyl)methyl]carbamate 4-Nitrobenzylamine->Intermediate + Methyl Chloroformate (Base, Solvent) Methyl_Chloroformate Methyl Chloroformate Final_Product Methyl N-[(4-aminophenyl)methyl]carbamate Intermediate->Final_Product + H2, Pd/C (Solvent)

Caption: Synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate via a nitrated intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl N-[(4-nitrophenyl)methyl]carbamate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrobenzylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add a base, such as triethylamine (2.2 eq) or pyridine, dropwise to neutralize the hydrochloride salt and to act as an acid scavenger.

  • Reagent Addition: While maintaining the temperature at 0 °C, add methyl chloroformate (1.1 eq) dropwise to the stirred solution over a period of 30 minutes.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl N-[(4-nitrophenyl)methyl]carbamate.[3]

Step 2: Synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate

  • Catalyst Preparation: In a hydrogenation vessel, suspend palladium on carbon (10% w/w, 0.05 eq) in a suitable solvent such as methanol or ethanol.

  • Substrate Addition: Add the Methyl N-[(4-nitrophenyl)methyl]carbamate (1.0 eq) obtained from the previous step to the suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary
ParameterStep 1: Carbamate FormationStep 2: Nitro Reduction
Starting Material 4-NitrobenzylamineMethyl N-[(4-nitrophenyl)methyl]carbamate
Key Reagents Methyl Chloroformate, BaseH₂, Pd/C
Typical Solvent Dichloromethane, THFMethanol, Ethanol
Reaction Temperature 0 °C to Room Temp.Room Temperature
Typical Reaction Time 2-4 hours2-6 hours
Typical Yield 85-95%90-98%

Pathway 2: Direct Carbamoylation of 4-Aminobenzylamine

This pathway represents a more direct and atom-economical approach to the target molecule. It involves the direct reaction of 4-aminobenzylamine with a methylating carbamoylating agent.

Mechanistic Rationale

The key challenge in this pathway is the selective carbamoylation of the benzylic amine in the presence of the aromatic amine. The benzylic amine is generally more nucleophilic than the aromatic amine, which allows for a degree of selectivity. The reaction proceeds via the nucleophilic attack of the benzylic amine on the carbonyl carbon of the carbamoylating agent. The choice of the carbamoylating agent and reaction conditions is crucial to minimize side reactions, such as the formation of the bis-carbamate or reaction at the aromatic amine.

Visualizing the Pathway

G 4-Aminobenzylamine 4-Aminobenzylamine Final_Product Methyl N-[(4-aminophenyl)methyl]carbamate 4-Aminobenzylamine->Final_Product + Carbamoylating Agent (Base, Solvent) Carbamoylating_Agent Methylating Carbamoylating Agent

Caption: Direct synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate from 4-aminobenzylamine.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzylamine (1.0 eq) in a suitable anhydrous solvent such as THF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), to the solution.

  • Reagent Addition: Cool the reaction mixture to 0 °C and slowly add a solution of methyl chloroformate (1.05 eq) in the same solvent. Alternatively, other carbamoylating agents like dimethyl carbonate can be used, though this may require more forcing conditions.[4]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired Methyl N-[(4-aminophenyl)methyl]carbamate.

Quantitative Data Summary
ParameterDirect Carbamoylation
Starting Material 4-Aminobenzylamine
Key Reagents Methyl Chloroformate, Base
Typical Solvent Tetrahydrofuran, Acetonitrile
Reaction Temperature 0 °C to Room Temp.
Typical Reaction Time 2-4 hours
Typical Yield 60-75%

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Nitro-IntermediatePathway 2: Direct Carbamoylation
Number of Steps TwoOne
Overall Yield High (typically >80%)Moderate (typically 60-75%)
Selectivity High (nitro group acts as a protecting group)Moderate (potential for side reactions)
Atom Economy LowerHigher
Process Complexity More complex (two distinct reactions)Simpler (one-pot reaction)
Scalability Readily scalableMay require more optimization for large scale

Conclusion

This technical guide has detailed two primary and effective pathways for the synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate. The choice between the two-step nitro-intermediate pathway and the direct carbamoylation route will depend on the specific requirements of the researcher, including desired yield, purity, and available resources. The nitro-intermediate pathway, while longer, generally provides higher yields and greater selectivity. The direct carbamoylation method offers a more streamlined and atom-economical approach but may require more careful optimization to achieve good selectivity and yield. The provided experimental protocols and comparative data serve as a valuable resource for scientists and professionals engaged in the synthesis of this and related compounds.

References

  • ResearchGate. (n.d.). Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of carbon‐11 labeled methylcarbamates from [ 11 C]‐methylchloroformate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Leaving group effects in reductively triggered fragmentation of 4-nitrobenzyl carbamates. Retrieved from [Link]

  • PMC. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Leaving Group Effects in Reductively Triggered Fragmentation of 4-Nitrobenzyl Carbamates. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure an. Retrieved from [Link]

  • PubMed. (n.d.). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Methyl N-(4-nitrophenyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Technical Disclosure Commons. (2020, July 22). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Retrieved from [Link]

  • Anonymous. (2020, July 22). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Retrieved from [Link]

  • PubMed. (2015, February 15). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. Retrieved from [Link]

  • PubChem. (n.d.). Methyl p-aminophenylcarbamate | C8H10N2O2 | CID 80938. Retrieved from [Link]

  • Google Patents. (n.d.). EP0200506B1 - Process for the preparation of methyl carbamates.
  • ACS Publications. (2015, June 12). Selective Formation of ortho-Aminobenzylamines by the Copper-Catalyzed Amination of Benzylamine Boronate Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US3264281A - Preparation of amides.

Sources

Exploratory

Methyl N-[(4-aminophenyl)methyl]carbamate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Discovery

As the demand for highly specific targeted therapies and complex small-molecule inhibitors grows, the reliance on bifunctional building blocks has become a cornerstone of modern medicinal chemistry. Methyl N-[(4-aminophe...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly specific targeted therapies and complex small-molecule inhibitors grows, the reliance on bifunctional building blocks has become a cornerstone of modern medicinal chemistry. Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9) is a prime example of such a scaffold[1]. Characterized by an aliphatic methyl carbamate moiety and a highly reactive aromatic primary amine, this molecule serves as a critical intermediate in the synthesis of advanced anticoagulants and targeted protein degraders.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and validated synthetic methodologies for this compound, designed specifically for researchers and drug development professionals.

Structural and Physicochemical Profiling

Methyl N-[(4-aminophenyl)methyl]carbamate is a bifunctional molecule that presents unique opportunities for orthogonal functionalization. The spatial separation of the aliphatic carbamate and the aromatic amine by a phenyl ring prevents intramolecular cyclization, ensuring that each functional group can be addressed independently during complex multi-step syntheses.

Hydrogen Bonding and Crystal Packing

The carbamate moiety is a highly effective participant in hydrogen bonding networks. The backbone NH group acts as a robust hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. Furthermore, the primary amine group on the phenyl ring provides two additional hydrogen bond donors. These interactions are not only crucial for defining the crystal structure and stabilizing crystal packing but also play a pivotal role in mediating non-covalent interactions with biological receptors when the moiety is incorporated into a pharmacophore[2].

Hydrolytic Stability and the E1cB Mechanism

Understanding the degradation pathways of this building block is essential for formulation and storage. Under alkaline conditions, N-substituted carbamates undergo hydrolysis primarily via an Elimination-conjugate base (E1cB) mechanism [3].

  • Deprotonation: A hydroxide ion abstracts the acidic proton from the carbamate nitrogen.

  • Elimination: The resulting anion undergoes elimination, expelling a methoxide leaving group to form a highly reactive 4-aminobenzyl isocyanate intermediate.

  • Hydrolysis: The isocyanate is rapidly attacked by water, yielding a carbamic acid intermediate that spontaneously decarboxylates to form 4-aminobenzylamine and carbon dioxide.

Because this degradation pathway requires the abstraction of the carbamate NH proton, the molecule is relatively stable under neutral and mildly acidic conditions, dictating that downstream coupling reactions should avoid harsh, prolonged basic environments.

Table 1: Quantitative Physicochemical Parameters
ParameterValue / Description
Chemical Name Methyl N-[(4-aminophenyl)methyl]carbamate
CAS Number 850791-48-9
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
SMILES String O=C(OC)NCC1=CC=C(N)C=C1
H-Bond Donors 3 (Carbamate NH, Aromatic NH₂)
H-Bond Acceptors 2 (Carbonyl Oxygen, Methoxy Oxygen)
Storage Conditions Sealed, dry, 2–8°C (to prevent ambient hydrolysis)

Advanced Synthetic Methodologies

The synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate requires careful control over chemoselectivity due to the presence of two distinct amine functionalities. We outline two highly validated approaches: a modern chemoselective route and a conventional orthogonal route.

The Chemoselective Route: Supercritical CO₂ Modulation

A breakthrough in green chemistry and chemoselectivity was demonstrated by Selva et al., utilizing supercritical carbon dioxide (scCO₂) to mediate the reaction between primary aliphatic amines and dimethyl carbonate (DMC)[4].

When a bifunctional molecule like 4-aminobenzylamine is subjected to DMC in scCO₂ at 130°C, methoxycarbonylation occurs exclusively at the aliphatic amino group [5]. The causality behind this remarkable selectivity lies in the multiple roles of pressurized CO₂:

  • Acid/Base Equilibrium: CO₂ reversibly reacts with amines to form carbamic acids/carbamate salts. The more nucleophilic aliphatic amine interacts differently with the CO₂/DMC matrix compared to the less basic aromatic amine[4].

  • N-Methylation Inhibition: The scCO₂ environment completely suppresses the competitive N-methylation side-reaction typically observed with DMC, driving the reaction toward the thermodynamic carbamate product[5].

G A 4-Aminobenzylamine (Bifunctional Precursor) C Chemoselective Methoxycarbonylation A->C Aliphatic NH2 Nucleophilic Attack B Dimethyl Carbonate (DMC) + Supercritical CO2 (40-90 bar) B->C Modulates Acid/Base Equilibrium D Methyl N-[(4-aminophenyl)methyl]carbamate (Target Product) C->D High Yield / No N-methylation E Aromatic Amine (Remains Unreacted) C->E Preserved via Steric/Electronic Factors

Figure 1: Chemoselective methoxycarbonylation pathway utilizing supercritical CO₂ and DMC.

The Conventional Orthogonal Route: Nitro-Reduction

For laboratories lacking supercritical fluid infrastructure, the traditional multi-step route remains the industry standard. This approach circumvents chemoselectivity issues by starting with 4-nitrobenzylamine[2].

  • Carbamate Formation: The aliphatic amine of 4-nitrobenzylamine is reacted with methyl chloroformate. The nitro group is electronically deactivated and unreactive under these conditions[2].

  • Catalytic Hydrogenation: The resulting nitro-carbamate is reduced to the primary aniline using Palladium on Carbon (Pd/C) and a hydrogen source (H₂ gas or ammonium formate)[2].

Table 2: Comparison of Synthetic Strategies
StrategyReagentsPrimary AdvantageLimitation
Chemoselective 4-Aminobenzylamine, DMC, scCO₂Single-step, highly green, no protection/deprotection needed.Requires specialized high-pressure scCO₂ reactors.
Conventional 4-Nitrobenzylamine, Methyl Chloroformate, Pd/C, H₂Highly scalable, utilizes standard laboratory equipment.Two steps; requires handling of hazardous chloroformates and H₂ gas.

Applications in Drug Discovery: Factor XIa Inhibitors

Methyl N-[(4-aminophenyl)methyl]carbamate has gained significant traction as a building block in the development of Factor XIa (FXIa) inhibitors . FXIa is a plasma serine protease that represents a highly promising target for novel anticoagulants capable of preventing thrombosis without inducing the severe bleeding complications associated with traditional therapies (e.g., warfarin, direct thrombin inhibitors)[6].

In the seminal patent WO2013055984A1 (Bristol-Myers Squibb), this carbamate is utilized to synthesize substituted tetrahydroisoquinoline compounds[7]. The aromatic amine of the carbamate acts as a nucleophilic handle, undergoing amide or urea coupling with the electrophilic core of the tetrahydroisoquinoline scaffold. The methyl carbamate tail subsequently serves as a critical hydrogen-bonding motif within the FXIa active site, enhancing binding affinity and target selectivity[8].

G A Methyl N-[(4-aminophenyl)methyl]carbamate (Building Block) C Amide / Urea Coupling (Target Assembly) A->C Aromatic NH2 acts as Nucleophile B Tetrahydroisoquinoline Scaffold (Electrophilic Core) B->C Provides Structural Rigidity D Factor XIa Inhibitor (Anticoagulant Drug Candidate) C->D Yields Potent, Selective Inhibitor

Figure 2: Logical workflow for integrating the carbamate building block into Factor XIa inhibitors.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each critical phase includes an In-Process Control (IPC) checkpoint to verify causality and reaction success before proceeding.

Protocol A: Conventional Synthesis via Nitro-Reduction

Objective: Synthesize the target compound utilizing orthogonal protection/reduction.

Step 1: Carbamate Formation

  • Dissolve 4-nitrobenzylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and act as an acid scavenger. Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile.

  • Cool the reaction mixture to 0°C using an ice bath. Dropwise, add methyl chloroformate (1.1 eq). Causality: Cooling controls the exothermic nature of the reaction and prevents over-acylation.

  • Validation Checkpoint 1: After 2 hours, analyze an aliquot via TLC (Hexane:EtOAc 1:1). The disappearance of the baseline amine spot and the appearance of a higher Rf UV-active spot confirms the formation of Methyl N-(4-nitrobenzyl)carbamate.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude Methyl N-(4-nitrobenzyl)carbamate in HPLC-grade methanol.

  • Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon. Causality: Argon prevents the ignition of methanol vapors by the highly active Pd/C catalyst.

  • Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint 2: Analyze an aliquot via LC-MS. The complete disappearance of the nitro precursor (m/z 211 [M+H]⁺) and the emergence of the target amine (m/z 181[M+H]⁺) validates the reduction. If the reaction is stalled at the hydroxylamine intermediate (m/z 197), replenish the H₂ atmosphere and increase stirring speed to overcome mass transfer limitations.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield Methyl N-[(4-aminophenyl)methyl]carbamate.

Protocol B: Chemoselective Synthesis in scCO₂ (Adapted from Selva et al.)

Objective: Single-step synthesis utilizing supercritical CO₂.

  • In a stainless-steel high-pressure autoclave, charge 4-aminobenzylamine (1.0 eq) and Dimethyl Carbonate (DMC) (10.0 eq). Causality: Excess DMC acts as both the reagent and the co-solvent.

  • Seal the autoclave and pressurize with CO₂ to 40 bar.

  • Heat the system to 130°C. Causality: At this temperature and pressure, the CO₂/DMC mixture enters a supercritical state, modulating the acid/base equilibrium to favor aliphatic amine attack while completely suppressing N-methylation[4].

  • Maintain conditions for 12 hours.

  • Cool the autoclave to room temperature and slowly vent the CO₂.

  • Validation Checkpoint 3: Perform GC-MS analysis on the crude mixture. The chromatogram should show the target carbamate as the major peak, with no detectable N-methylated byproducts.

  • Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the pure target compound.

References

  • Selva, M., Tundo, P., Perosa, A., & Dall'Acqua, F. (2005). Synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate in supercritical CO2: effects of pressure and cosolvents and chemoselectivity. The Journal of Organic Chemistry, 70(7), 2771-2777. Retrieved from[Link]

  • Selva, M., Tundo, P., Perosa, A., & Dall'Acqua, F. (2005). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity. The Journal of Organic Chemistry (ACS Publications). Retrieved from[Link]

  • Orwat, M. J., Pinto, D. J. P., Smith, L. M. II, & Srivastava, S. (2013). Substituted tetrahydroisoquinoline compounds as factor xia inhibitors. WIPO (PCT) WO2013055984A1.
  • Quan, M. L., Wong, P. C., Wang, C., et al. (2014). Factor XIa inhibitors: A review of patent literature. NIH / PMC. Retrieved from[Link]

  • Bristol-Myers Squibb Company. (2019). Macrocyclic factor XIa inhibitors bearing heterocyclic groups. US Patent US10273236B2.

Sources

Foundational

The Chemical and Biological Mechanisms of Action of Methyl N-[(4-aminophenyl)methyl]carbamate: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9) Executive Summary Methyl N-[(4-aminophenyl)methyl]carbamat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9)

Executive Summary

Methyl N-[(4-aminophenyl)methyl]carbamate is a versatile chemical scaffold utilized extensively in medicinal chemistry and chemical biology. As a secondary carbamate, its mechanism of action must be understood through two distinct lenses: its chemical reactivity (governed by alkaline hydrolysis) and its biological target engagement (acting as a pseudoirreversible inhibitor of serine hydrolases). This whitepaper deconstructs the causality behind these mechanisms and provides self-validating experimental protocols to evaluate its kinetic and thermodynamic properties.

Structural Pharmacophore & Chemical Identity

The core structure of Methyl N-[(4-aminophenyl)methyl]carbamate ( C9​H12​N2​O2​ ) consists of an O-methyl ester, an N-benzyl linkage, and a para-amino group. This specific arrangement dictates its interaction with biological and chemical environments:

  • Hydrogen Bonding Network: The carbamate moiety is an effective participant in hydrogen bonding, with the backbone NH group acting as a donor and the carbonyl oxygen as an acceptor (1).

  • Derivatization Potential: The primary aniline amine provides a highly reactive nucleophilic site, allowing for rapid functional group interconversion (e.g., Schiff base formation) without disrupting the carbamate pharmacophore.

Chemical Mechanism of Action: The E1cB Hydrolysis Pathway

Carbamates are inherently susceptible to hydrolysis, but the specific mechanism is dictated by their substitution pattern. Secondary carbamates—those possessing an acidic proton on the nitrogen—predominantly degrade under alkaline conditions via the Elimination Unimolecular conjugate Base (E1cB) mechanism (2).

Mechanistic Causality: The E1cB pathway is favored here because the methoxide ion ( CH3​O− ) is a relatively poor leaving group. Instead of a concerted E2 elimination, the hydroxide base first abstracts the acidic N-H proton, forming a stabilized, resonance-delocalized anion. The rate-determining step is the subsequent expulsion of the methoxide leaving group, generating a highly reactive 4-aminobenzyl isocyanate intermediate. This isocyanate is rapidly hydrated by surrounding water molecules to form a transient carbamic acid, which spontaneously decarboxylates to yield 4-aminobenzylamine and CO2​ (3).

E1cB A Methyl N-[(4-aminophenyl)methyl]carbamate (Stable at pH 7) B Deprotonated Carbamate Anion (Fast Equilibrium) A->B OH- C 4-Aminobenzyl Isocyanate + Methoxide (Rate-Determining Step) B->C -CH3O- D 4-Aminobenzylamine + CO2 (Rapid Hydration & Decarboxylation) C->D +H2O

E1cB alkaline hydrolysis pathway of the carbamate scaffold.

Biological Mechanism of Action: Pseudoirreversible Serine Hydrolase Inhibition

In biological systems, carbamates act as potent inhibitors of serine hydrolases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) (4).

Mechanistic Causality: The enzyme's catalytic triad (Ser-His-Glu) misidentifies the carbamate as a natural ester substrate. Nucleophilic attack by the active-site serine oxygen on the electrophilic carbamate carbonyl initiates the reaction (5). However, unlike true substrates that form a rapidly hydrolyzed acyl-enzyme intermediate, the expulsion of the methoxide leaving group yields a carbamylated serine residue.

The steric bulk and electronic resonance of the carbamate nitrogen stabilize this covalent adduct against nucleophilic attack by water. Consequently, the enzyme is deactivated for an extended period, leading to "pseudoirreversible" inhibition until slow decarbamylation eventually restores catalytic activity (5).

SerineHydrolase E Free Enzyme (Active Serine) + Carbamate EI Michaelis Complex (Reversible) E->EI Binding (k1/k-1) EC Carbamylated Enzyme (Inactive) + Methanol EI->EC Carbamylation (k2) ER Reactivated Enzyme + 4-Aminobenzylamine + CO2 EC->ER Slow Hydrolysis (k3) ER->E Enzyme Turnover

Pseudoirreversible inhibition mechanism of serine hydrolases.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to evaluate the kinetic properties of the carbamate.

Protocol A: Kinetic Evaluation of E1cB Hydrolysis via Intermediate Trapping

Objective: Determine the pH-dependent degradation rate and unequivocally validate the E1cB mechanism.

  • Preparation: Prepare a 10 mM stock of Methyl N-[(4-aminophenyl)methyl]carbamate in anhydrous DMSO.

  • Reaction Initiation: Dilute the stock to 100 µM in an alkaline buffer (pH 10, 50 mM borate) containing 10 mM diethylamine.

  • Monitoring: Monitor the reaction via HPLC-UV at 254 nm over 120 minutes, quantifying the disappearance of the parent peak.

  • Causality & Self-Validation: Why add diethylamine? The inclusion of diethylamine acts as a mechanistic probe. If the reaction proceeds via the E1cB pathway, the transient isocyanate intermediate will be intercepted by diethylamine to form an asymmetric urea derivative. If it proceeds via a standard BAc​2 tetrahedral intermediate, no urea will form. The detection of the urea peak via HPLC-MS provides self-validating proof of the E1cB mechanism.

Protocol B: Ellman's Assay for Serine Hydrolase Inhibition

Objective: Quantify the bimolecular rate constant ( ki​ ) for enzyme carbamylation.

  • Pre-incubation: Incubate recombinant AChE (0.5 U/mL) with varying concentrations of the carbamate (0.1 - 100 µM) in 0.1 M phosphate buffer (pH 8.0) at 25 °C.

  • Aliquot Transfer: At defined intervals (0, 5, 10, 20, 30 min), transfer 10 µL aliquots to a 96-well detection plate containing 0.5 mM acetylthiocholine (ATCh) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Detection: Measure absorbance continuously at 412 nm using a microplate reader.

  • Causality & Self-Validation: Why separate pre-incubation from substrate addition? By separating these steps, we isolate the time-dependent covalent carbamylation step ( k2​ ) from the initial competitive reversible binding ( Ki​ ). The continuous generation of the yellow TNB anion provides an internal, real-time control for residual enzyme activity, ensuring the kinetic readout is robust against minor volumetric variations.

Workflow S1 Step 1: Reagent Prep Enzyme & Substrate S2 Step 2: Pre-incubation Carbamate + Enzyme S1->S2 S3 Step 3: Reaction Add Chromogenic Substrate S2->S3 S4 Step 4: Detection Absorbance Monitoring S3->S4 S5 Step 5: Kinetic Analysis Calculate IC50 & k2 S4->S5

High-throughput screening workflow for enzyme inhibition kinetics.

Quantitative Data Summary

The following table summarizes the expected kinetic parameters for the Methyl N-[(4-aminophenyl)methyl]carbamate scaffold, derived from standard carbamate reactivity profiles.

ParameterTypical Value RangeAnalytical MethodMechanistic Significance
Hydrolysis Half-Life ( t1/2​ ) at pH 7.4 > 24 hoursHPLC-UVIndicates stability in physiological conditions, allowing for target engagement.
Hydrolysis Half-Life ( t1/2​ ) at pH 10 < 1 hourHPLC-UVConfirms base-catalyzed E1cB elimination and isocyanate formation.
Bimolecular Inhibition Constant ( ki​ ) 103−105 M−1min−1 Ellman's AssayMeasures overall potency and speed of enzyme carbamylation.
Decarbamylation Rate ( k3​ ) 0.01−0.05 min−1 Kinetic Recovery AssayDefines the "pseudoirreversible" duration of action and enzyme recovery time.

References

  • Historical Context and Evolution of Carbamate Chemistry Relevant to Methyl N-[(4-aminophenyl)
  • Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstr
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.
  • Carbamate Toxicity.
  • Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen. PMC - NIH.

Sources

Exploratory

Methyl N-[(4-aminophenyl)methyl]carbamate: A Comprehensive Guide to Physical Characteristics, Reactivity, and Synthetic Methodologies

Executive Summary Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9) is a highly versatile bifunctional building block extensively utilized in modern medicinal chemistry. Its unique architecture—combining a nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9) is a highly versatile bifunctional building block extensively utilized in modern medicinal chemistry. Its unique architecture—combining a nucleophilic primary aniline with a stable, hydrogen-bonding methyl carbamate moiety—allows for orthogonal reactivity. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a deep dive into the compound's physical characteristics, the causality behind its chemical behavior, and field-proven, self-validating synthetic protocols used in the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs (1)[1].

Physicochemical Profiling & Structural Dynamics

Understanding the physical characteristics of this compound is essential for optimizing storage, formulation, and reaction conditions. The macroscopic properties of the solid are directly dictated by its microscopic electronic distribution.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Scientific Significance
CAS Number 850791-48-9Unique identifier for regulatory, safety, and inventory tracking.
Molecular Formula C9H12N2O2Dictates the exact mass and isotopic distribution for MS analysis.
Molecular Weight 180.20 g/mol Low molecular weight ensures high atom economy during conjugation.
Melting Point 84 – 86 °CIndicates a highly ordered crystal lattice driven by H-bonding (2)[2].
Storage Temperature 2 – 8 °CPrevents slow oxidative degradation of the primary aniline (1)[1].
Physical State SolidFacilitates easy handling and gravimetric precision in the laboratory.
Table 2: Hydrogen Bonding Profile
Interaction TypeCountStructural Source
H-Bond Donors 3One from the carbamate backbone (-NH-); Two from the primary aniline (-NH2).
H-Bond Acceptors 3Two from the carbamate oxygens; One from the aniline nitrogen.

Causality in Crystal Packing: The melting point of 84–86 °C is a direct macroscopic manifestation of its microscopic hydrogen-bonding network. The carbamate backbone NH acts as a strong hydrogen bond donor, while the carbonyl oxygen serves as a primary acceptor. Furthermore, the primary amine (-NH2) on the phenyl ring provides two additional hydrogen bond donors (3)[3]. These intermolecular N–H···O interactions create highly stable chains within the crystal lattice, necessitating significant thermal energy to disrupt the solid state.

Chemical Reactivity & Stability

The dual functional groups on Methyl N-[(4-aminophenyl)methyl]carbamate dictate its reactivity profile:

  • Hydrolytic Stability: The carbamate linkage is generally stable under physiological conditions but becomes susceptible to hydrolysis at pH extremes. Under strongly alkaline conditions, the compound can undergo an elimination-conjugate base (E1cB) mechanism. The hydroxide ion abstracts the acidic carbamate proton, leading to the expulsion of methoxide and the formation of a transient 4-aminobenzyl isocyanate, which rapidly hydrolyzes to 4-aminobenzylamine and CO2 (3)[3].

  • Oxidative Sensitivity: The electron-rich aminophenyl moiety is prone to oxidation. Exposure to ambient air and light at room temperature can lead to the formation of azo or quinone-imine species, which is why storage at 2–8 °C in sealed, dry containers is strictly mandated (1)[1].

Synthetic Methodologies: Self-Validating Protocols

To ensure high-fidelity synthesis, two primary pathways are utilized. The choice of pathway depends on the availability of starting materials and the desired environmental footprint.

Protocol A: Traditional Nitro Reduction Pathway

This is the most reliable and scalable method, avoiding side reactions at the aniline nitrogen during carbamate formation (3)[3].

  • Carbamylation: Dissolve 4-nitrobenzylamine in anhydrous dichloromethane (DCM) and cool to 0 °C. Add 1.2 equivalents of triethylamine (TEA). Causality: The 0 °C environment and mild base suppress di-alkylation and neutralize the HCl byproduct, driving the reaction to completion.

  • Addition: Dropwise add 1.1 equivalents of methyl chloroformate. Stir for 2 hours at room temperature.

  • Workup (Self-Validation Step): Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4. Causality: The acidic wash selectively removes unreacted starting amine and TEA, ensuring the intermediate (Methyl N-(4-nitrobenzyl)carbamate) is highly pure before reduction.

  • Reduction: Transfer the intermediate to a flask containing methanol. Add 10% Pd/C (0.05 eq) and ammonium formate (5 eq). Reflux for 2 hours. Causality: Ammonium formate acts as a safe, solid hydrogen donor. It rapidly reduces the nitro group to the primary amine without risking the hydrogenolysis of the benzylic C-N bond, a common failure point when using high-pressure H2 gas.

  • Isolation: Filter through a Celite pad to remove the pyrophoric Pd/C. Concentrate the filtrate and recrystallize from ethanol/water to yield the target compound (mp 84–86 °C) (2)[2].

Protocol B: Green Chemoselective Methoxycarbonylation

For advanced, eco-friendly synthesis, supercritical CO2 (scCO2) can be employed (4)[4].

  • Reaction Setup: Charge a high-pressure autoclave with 4-aminobenzylamine, dimethyl carbonate (DMC), and methanol as a cosolvent.

  • Pressurization: Pressurize the system with CO2 to 40 bar and heat to 130 °C. Causality: The scCO2 medium, combined with the polar protic solvent (methanol), induces a highly chemoselective reaction. The methoxycarbonylation occurs exclusively at the aliphatic benzylic amine, leaving the aromatic aniline intact (4)[4]. This eliminates the need for protection/deprotection steps.

Synthesis N1 4-Nitrobenzylamine N2 Carbamylation (Methyl chloroformate, 0°C) N1->N2 N3 Methyl N-(4-nitrobenzyl)carbamate N2->N3 N4 Catalytic Reduction (Pd/C, NH4HCO2) N3->N4 Target Methyl N-[(4-aminophenyl)methyl]carbamate CAS: 850791-48-9 N4->Target High Yield (Protocol A) N5 4-Aminobenzylamine N6 Chemoselective Methoxycarbonylation (DMC, scCO2, 130°C) N5->N6 N6->Target Aliphatic Selectivity (Protocol B)

Caption: Divergent synthetic pathways for Methyl N-[(4-aminophenyl)methyl]carbamate.

Applications in Advanced Therapeutics

The true value of Methyl N-[(4-aminophenyl)methyl]carbamate lies in its bifunctional nature. The primary aniline serves as an excellent nucleophilic handle for amide coupling, reductive amination, or azo-coupling. This makes it a prime candidate for attaching cytotoxic warheads in ADCs or linking E3 ligase ligands in PROTACs. Conversely, the carbamate group acts as a stable, non-cleavable linker that actively participates in target binding via hydrogen bonding, a feature exploited in the development of Factor XIa and plasma kallikrein inhibitors (4)[4].

Applications Core Methyl N-[(4-aminophenyl)methyl]carbamate (Bifunctional Scaffold) Aniline Primary Aniline (-NH2) Nucleophilic Handle Core->Aniline Carbamate Methyl Carbamate Stable Linker / H-Bonding Core->Carbamate ADC Antibody-Drug Conjugates (ADCs) Warhead Attachment Aniline->ADC Amide/Azo Coupling PROTAC PROTACs Ligand Conjugation Aniline->PROTAC Linker Attachment Inhibitors Small Molecule Inhibitors (e.g., Factor XIa) Carbamate->Inhibitors Target Binding (H-Bonds)

Caption: Bifunctional utility of the compound in advanced therapeutic modalities.

References

  • ChemScene. "850791-48-9 | Methyl n-[(4-aminophenyl)methyl]carbamate". ChemScene.
  • Benchchem. "Methyl N-[(4-aminophenyl)methyl]carbamate". Benchchem.
  • KOLAB. "methyl N-[(4-aminophenyl)methyl]carbamate". KOLAB Shop.
  • Molaid. "methyl N-(4-aminobenzyl)carbamate - CAS号850791-48-9". Molaid.

Sources

Foundational

"Methyl N-[(4-aminophenyl)methyl]carbamate" CAS number 6465-03-8

An In-Depth Technical Guide to Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8) Abstract: This technical guide provides a comprehensive overview of Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8), a bifunctional aroma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8)

Abstract: This technical guide provides a comprehensive overview of Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8), a bifunctional aromatic compound with significant potential as a synthetic intermediate in pharmaceutical and chemical research. This document delineates its physicochemical properties, proposes robust synthetic and purification protocols, explores its chemical reactivity, and details validated analytical methodologies for its characterization and quantification. Furthermore, this guide discusses its potential applications and outlines critical safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

A Note on Chemical Identity

It is critical to distinguish the subject of this guide, Methyl N-(4-aminophenyl)carbamate (CAS: 6465-03-8) , from a structurally similar isomer, Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 1019390-39-6). The title compound features a carbamate group directly attached to the aromatic ring, whereas the isomer contains a methylene (-CH2-) spacer. This guide is exclusively focused on the compound corresponding to CAS 6465-03-8.

Molecular Structure and Physicochemical Properties

Methyl N-(4-aminophenyl)carbamate is a substituted aniline derivative. The molecule's architecture, featuring a nucleophilic primary aromatic amine and an electrophilic carbamate moiety on the same phenyl ring, makes it a versatile building block in organic synthesis. The interplay between the electron-donating amine group and the carbamate functionality dictates its chemical behavior and reactivity.

Table 1: Chemical Identifiers and Core Properties

Property Value Source
CAS Number 6465-03-8 [1][2]
IUPAC Name methyl N-(4-aminophenyl)carbamate [1]
Synonyms Methyl p-aminophenylcarbamate, N-Carbomethoxy-1,4-benzenediamine [1][2]
Molecular Formula C₈H₁₀N₂O₂ [1][2]
Molecular Weight 166.18 g/mol [1][2]
SMILES COC(=O)NC1=CC=C(C=C1)N [1][2]
Appearance Solid (form not specified in references)

| Storage | Sealed in dry, 2-8°C, under inert atmosphere, protected from light |[2] |

Table 2: Computed Physicochemical Data

Property Value Source
Topological Polar Surface Area (TPSA) 64.35 Ų [2]
LogP (octanol-water partition coefficient) 1.4471 [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 3 [2]

| Rotatable Bonds | 1 |[2] |

Synthesis and Purification

Proposed Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Nitroaniline B Methyl N-(4-nitrophenyl)carbamate A->B  Methyl Chloroformate,  Pyridine, DCM, 0°C to RT   C Methyl N-(4-aminophenyl)carbamate (Target Compound) B->C  H2 (g), 10% Pd/C,  Ethanol, RT   AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_hplc_fld HPLC-FLD cluster_lcms LC-MS/MS Prep Sample Matrix (e.g., reaction mixture, biological fluid) Extract Extraction (LLE or SPE) Prep->Extract HPLC HPLC Separation (Reversed-Phase C18 Column) Extract->HPLC PCR Post-Column Reaction (Hydrolysis + OPA Derivatization) HPLC->PCR MS Tandem Mass Spectrometer (ESI Source) HPLC->MS FLD Fluorescence Detector PCR->FLD Data_FLD Data_FLD FLD->Data_FLD Quantification Data_MS Data_MS MS->Data_MS Quantification & Confirmation

Sources

Exploratory

Methyl N-[(4-aminophenyl)methyl]carbamate: A Bifunctional Scaffold for Advanced Therapeutics

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the structural precision of linker and warhead technologies dictates clinical efficacy. Methyl N-[(4-aminophenyl)methyl]carbamate has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the structural precision of linker and warhead technologies dictates clinical efficacy. Methyl N-[(4-aminophenyl)methyl]carbamate has emerged as a highly versatile, bifunctional building block. By offering two orthogonally reactive sites—a primary aniline and a carbamate-protected benzylamine—this molecule allows researchers to construct complex, multi-component therapeutic systems. This technical guide deconstructs the IUPAC nomenclature, physicochemical properties, and synthetic utility of this core, with a specific focus on its application in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Nomenclature and Structural Anatomy

The IUPAC name Methyl N-[(4-aminophenyl)methyl]carbamate systematically describes a molecule designed for modular chemistry:

  • Methyl Carbamate Core (-NHCOOCH₃): The principal functional group is an ester of carbamic acid. The methyl ester provides a sterically unhindered, stable protecting group that is highly resistant to mild acids and bases. Furthermore, the carbamate backbone acts as both a hydrogen bond donor (NH) and acceptor (C=O), which is crucial for mediating stable interactions with biological receptors and stabilizing crystal packing ()[1].

  • N-[(4-aminophenyl)methyl] Substitution: The nitrogen atom of the carbamate is substituted with a 4-aminobenzyl group. This introduces a primary aromatic amine (aniline) at the para position, providing a nucleophilic site that is electronically distinct from the carbamate nitrogen.

Quantitative Structural Data

The following table summarizes the key physicochemical parameters of the scaffold, which are critical for calculating stoichiometric ratios and predicting pharmacokinetic behavior during drug design ()[2].

PropertyValue
IUPAC Name Methyl N-[(4-aminophenyl)methyl]carbamate
Common Synonyms Methyl (4-aminobenzyl)carbamate
CAS Registry Number 850791-48-9
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
SMILES O=C(OC)NCC1=CC=C(N)C=C1
Topological Polar Surface Area (TPSA) 64.35 Ų

Applications in Drug Development

The orthogonal reactivity of the aniline and the protected benzylamine makes this scaffold invaluable for synthesizing heterobifunctional molecules.

Antibody-Drug Conjugates (ADCs): The scaffold, along with its Fmoc- and Boc-protected analogs, is heavily utilized in the synthesis of novel ADC warheads. The primary aniline serves as a highly stable attachment point for cleavable dipeptide linkers (e.g., Val-Cit), while the benzylamine side can be functionalized to attach structurally simpler cytotoxic payloads, addressing resistance issues associated with complex natural products ()[3].

Targeted Protein Degradation (PROTACs): In the field of targeted protein degradation, the 4-aminobenzyl core is integral to the design of arylazopyrazole photoswitchable PROTACs (AP-PROTACs). The aniline moiety participates in azo-coupling to form the photoswitchable linker, enabling precise spatiotemporal (light-mediated) control over the degradation of therapeutically relevant kinases such as BRD4, FAK, and AURORA-A ()[4].

Experimental Protocols: Synthesis and Functionalization

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the experimental choices and built-in validation checkpoints.

Protocol A: Synthesis of the Core via Nitro Reduction

Objective: Convert the precursor Methyl N-[(4-nitrophenyl)methyl]carbamate to the target aniline core. Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent acidic cleavage of the sensitive carbamate linkage and to avoid heavy metal contamination in downstream biological assays ()[1].

  • Reaction Setup: Dissolve 10.0 mmol of Methyl N-[(4-nitrophenyl)methyl]carbamate in 50 mL of anhydrous methanol. Causality: Methanol provides high solubility for the nitro precursor and facilitates optimal hydrogen gas transfer to the catalyst surface.

  • Catalyst Addition: Add 10% Pd/C (0.1 equivalents by weight) strictly under an argon atmosphere. Causality: Argon purging is critical to prevent the spontaneous ignition of the Pd/C catalyst in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (UV-active, higher Rf​ ) must completely disappear, replaced by a new spot at a lower Rf​ that stains positive with ninhydrin (confirming the presence of the newly formed primary amine).

  • Workup & Isolation: Filter the mixture through a tightly packed pad of Celite. Causality: Celite prevents fine, pyrophoric palladium particles from passing into the filtrate, which could catalyze unwanted side reactions later. Concentrate under reduced pressure. Validate the final product via LC-MS (Expected [M+H]+=181.1 ).

Protocol B: Orthogonal Amidation of the Aniline Moiety

Objective: Couple a carboxylic acid-bearing warhead to the primary aniline of the scaffold. Causality & Design: Aniline is a notoriously poor nucleophile due to the delocalization of its nitrogen lone pair into the aromatic ring. Standard EDC/NHS coupling is often inefficient. Therefore, HATU is employed to generate a highly reactive HOAt ester, driven forward by the non-nucleophilic base DIPEA.

  • Activation: Dissolve 1.2 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA and stir for 15 minutes at room temperature. Causality: Pre-activation ensures complete formation of the active ester before introducing the weakly nucleophilic aniline, drastically minimizing side reactions.

  • Coupling: Add 1.0 eq of Methyl N-[(4-aminophenyl)methyl]carbamate to the activated mixture. Stir at room temperature for 12 hours.

  • In-Process Control (Self-Validation): Analyze the reaction aliquot via LC-MS. The complete disappearance of the scaffold mass (m/z 181.1) and the appearance of the target product mass confirms successful conversion.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid and solubilize the HOAt byproduct. Extract with EtOAc, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Mechanistic Workflow Visualization

The following diagram illustrates the orthogonal functionalization pathways of the Methyl N-[(4-aminophenyl)methyl]carbamate core, demonstrating how its two distinct reactive sites are leveraged in modern drug discovery.

G Start Methyl N-[(4-aminophenyl)methyl]carbamate (Bifunctional Scaffold) Aniline Primary Aniline (-NH2) Nucleophilic Addition / Amidation Start->Aniline Site 1 Reactivity Carbamate Methyl Carbamate (-NHCOOCH3) Stability & H-Bonding Start->Carbamate Site 2 Reactivity ADC ADC Warhead Attachment (e.g., Dipeptide Linkers) Aniline->ADC Amide Coupling (HATU/DIPEA) PROTAC PROTAC Linker Assembly (e.g., AP-PROTACs) Aniline->PROTAC Azo-coupling / Linker Extension Carbamate->ADC Linker Payload Assembly Carbamate->PROTAC Orthogonal Deprotection

Fig 1. Orthogonal functionalization workflow of the bifunctional carbamate core in drug discovery.

References

  • [3] Title: Novel, Differentiated Antibody Drug Conjugate Warheads from Analysis of the NCI Screening Database | Source: Newcastle University eTheses | URL:[Link]

  • [4] Title: Light-mediated multi-target protein degradation using arylazopyrazole photoswitchable PROTACs (AP-PROTACs) | Source: Chemical Communications (RSC Publishing) | URL:[Link]

Sources

Foundational

"Methyl N-[(4-aminophenyl)methyl]carbamate" as a pesticide residue in food

An In-depth Technical Guide for the Identification, Quantification, and Risk Assessment of Novel Pesticide Residues in Food: A Case Study of Methyl N-[(4-aminophenyl)methyl]carbamate Foreword In the landscape of food saf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Identification, Quantification, and Risk Assessment of Novel Pesticide Residues in Food: A Case Study of Methyl N-[(4-aminophenyl)methyl]carbamate

Foreword

In the landscape of food safety and regulatory science, the focus often lies on well-documented pesticide active ingredients with established Maximum Residue Limits (MRLs). However, the analytical frontier is frequently challenged by the appearance of unexpected or uncharacterized residues. These may arise from the metabolism of parent compounds within the plant or animal, environmental degradation, or the use of unregistered agrochemicals. For the research and drug development professional, tasked with ensuring the safety and integrity of food products and supply chains, a structured and scientifically rigorous approach to identifying and evaluating these novel residues is paramount.

This guide eschews a conventional template to provide a real-world, in-depth framework for tackling such a challenge. We will use Methyl N-[(4-aminophenyl)methyl]carbamate as a central case study. This compound is not a registered pesticide active ingredient in major jurisdictions, making it an ideal candidate for illustrating the investigative workflow required when encountering a novel residue. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring that the described protocols form a self-validating system grounded in authoritative scientific principles.

Initial Assessment and Hypothesis of Origin

The discovery of a residue like Methyl N-[(4-aminophenyl)methyl]carbamate, which lacks established MRLs, immediately triggers a critical question: What is its origin? The structure, featuring a carbamate functional group and an aminophenyl moiety, strongly suggests it could be a metabolite or degradation product of a registered carbamate pesticide.

1.1. Structural Elucidation and Chemical Classification

The first step is a thorough characterization of the molecule itself.

  • IUPAC Name: methyl N-[(4-aminophenyl)methyl]carbamate

  • Chemical Formula: C₉H₁₂N₂O₂

  • Key Functional Groups:

    • Carbamate ester (-O-CO-NH-)

    • Primary aromatic amine (-NH₂)

    • Benzylamine linkage

The presence of the carbamate group is a significant flag, as this is the active pharmacophore for an entire class of insecticides that function by inhibiting the acetylcholinesterase (AChE) enzyme. This provides a strong hypothesis for its toxicological mode of action and a starting point for investigating potential parent compounds.

1.2. Investigating Potential Parent Compounds

A logical next step is to search for registered carbamate pesticides that could plausibly metabolize to our target analyte. This involves considering metabolic transformations such as:

  • Reduction of a nitro group: A common metabolic pathway in plants and microorganisms is the reduction of an aromatic nitro group (-NO₂) to an amine group (-NH₂).

  • Cleavage of larger molecules: The analyte could be a fragment of a more complex parent structure.

While no major registered pesticide directly lists Methyl N-[(4-aminophenyl)methyl]carbamate as a primary metabolite, this investigative process is a critical first step in a real-world scenario. It informs the analytical strategy and toxicological assessment.

Analytical Strategy: A Validated Workflow for Novel Residue Quantification

In the absence of a standard operating procedure for this specific analyte, we must develop a robust analytical method based on established best practices for multi-residue pesticide analysis. The gold standard is a combination of a generic sample extraction, like QuEChE, followed by detection using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

2.1. Rationale for Method Selection

  • QuEChE (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation technique is widely adopted for its efficacy across a broad range of pesticide polarities and food matrices. Its two-step process—an initial acetonitrile extraction and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup—is highly effective at removing matrix interferences like fats, sugars, and pigments.

  • LC-MS/MS: This is the definitive confirmatory technique for pesticide residue analysis.

    • Liquid Chromatography (LC): Provides the necessary separation of the target analyte from other co-extracted compounds, which is crucial for accurate quantification. A reversed-phase C18 column is a versatile starting point for a molecule of this polarity.

    • Tandem Mass Spectrometry (MS/MS): Offers unparalleled sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it can detect and quantify the analyte at trace levels (sub-parts-per-billion) even in complex food matrices.

2.2. Detailed Experimental Protocol

This protocol represents a self-validating system, incorporating quality control checks at each stage.

Step 1: Sample Homogenization

  • Cryogenically homogenize a representative 10-15 g sample of the food product to ensure uniformity.

Step 2: QuEChE Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard to correct for recovery losses.

  • Add the QuEChE extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥4000 g for 5 minutes.

Step 3: Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a sorbent like Primary Secondary Amine (PSA). PSA is effective at removing organic acids and some sugars.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 g for 5 minutes.

Step 4: LC-MS/MS Analysis

  • Take the final supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.

  • LC Conditions (Typical Starting Point):

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: A suitable gradient starting at 95% A, ramping to 98% B, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (Hypothetical MRM Transitions):

    • The precursor ion would be the protonated molecule [M+H]⁺.

    • Product ions would be determined by Collision-Induced Dissociation (CID) of the precursor. These fragments provide structural confirmation. At least two MRM transitions should be monitored for confident identification according to SANTE guidelines.

2.3. Data Visualization and Workflow

The logical flow of this analytical process can be visualized as follows:

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (10-15g food sample) Extraction 2. QuEChE Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g aliquot Cleanup 3. Dispersive SPE Cleanup (MgSO4 + PSA) Extraction->Cleanup 1 mL supernatant LC 4. LC Separation (Reversed-Phase C18) Cleanup->LC MSMS 5. MS/MS Detection (MRM Mode) LC->MSMS Analyte Elution Quant 6. Quantification (Matrix-matched calibration) MSMS->Quant Confirm 7. Confirmation (Ion ratio verification) Quant->Confirm Risk_Assessment_Framework Residue_Level Quantify Residue Level (µg/kg in food) Dietary_Intake Estimate Dietary Intake (µg/person/day) Residue_Level->Dietary_Intake Using food consumption data TTC_Application Apply TTC (e.g., Cramer Class III) Dietary_Intake->TTC_Application Compare intake to TTC value Risk_Characterization Risk Characterization TTC_Application->Risk_Characterization Read_Across Conduct Read-Across (Compare to known carbamates) Read_Across->Risk_Characterization Identify potential hazards (e.g., neurotoxicity)

Caption: Framework for assessing risk of uncharacterized residues.

Summary and Recommendations

The identification of an uncharacterized pesticide residue such as Methyl N-[(4-aminophenyl)methyl]carbamate in a food matrix necessitates a systematic and scientifically defensible investigation. The approach detailed in this guide provides a robust framework for researchers and safety professionals.

Key Actionable Recommendations:

  • Method Development: Implement and validate a QuEChE-based LC-MS/MS method for the accurate quantification of the residue.

  • Risk Assessment: Calculate the estimated daily intake of the residue and compare it against the appropriate Threshold of Toxicological Concern.

  • Hazard Identification: Conduct a thorough read-across analysis using toxicological data from structurally related carbamate pesticides to identify potential hazards.

  • Root Cause Analysis: If risk is deemed non-negligible, initiate a root cause investigation to determine the source of the residue in the food supply chain.

By following this structured, evidence-based approach, scientists can confidently address the challenges posed by novel and unexpected chemical residues, ensuring the continued safety and integrity of our food supply.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International. [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021. [Link]

  • Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Fagerquist, C. K. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Chromatography A. [Link]

  • EFSA Scientific Committee. (2019). Guidance on the use of the Threshold of Toxicological Concern approach in food safety assessment. EFSA Journal. [Link]

  • Cramer, G. M., Ford, R. A., & Hall, R. L. (1978). Estimation of toxic hazard--a decision tree approach. Food and Cosmetics Toxicology. [Link]

Protocols & Analytical Methods

Method

Introduction: The Significance of the Aminobenzyl Carbamate Moiety

An in-depth guide to the synthesis, purification, and characterization of Methyl N-[(4-aminophenyl)methyl]carbamate, designed for researchers and professionals in drug development and chemical synthesis. Methyl N-[(4-ami...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis, purification, and characterization of Methyl N-[(4-aminophenyl)methyl]carbamate, designed for researchers and professionals in drug development and chemical synthesis.

Methyl N-[(4-aminophenyl)methyl]carbamate is a bifunctional organic molecule featuring a primary aromatic amine and a methyl carbamate group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The primary amine serves as a versatile handle for further chemical modifications, such as amide bond formation or diazotization, while the carbamate group can influence solubility, act as a hydrogen bond donor/acceptor, or serve as a protecting group for the benzylic amine.

The chemistry of carbamates is deeply rooted in both natural products and industrial applications. The discovery of physostigmine, a naturally occurring methylcarbamate ester from the Calabar bean, as a treatment for glaucoma in the 19th century, highlighted the biological significance of this functional group.[1] Subsequently, the 20th century saw the large-scale industrial production of synthetic carbamates for agriculture as potent insecticides, fungicides, and herbicides, a function derived from their ability to inhibit the acetylcholinesterase enzyme.[1] This rich history provides the foundational knowledge for designing specialized carbamate structures like Methyl N-[(4-aminophenyl)methyl]carbamate for advanced research applications.

This document provides a detailed experimental protocol for the laboratory-scale synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate, followed by comprehensive procedures for its purification and characterization, and essential safety guidelines.

Physicochemical and Safety Data Summary

A summary of key identifiers and properties for Methyl N-[(4-aminophenyl)methyl]carbamate is provided below. It is critical to note that while some experimental data is available, other values are predicted and should be used as a reference.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.21 g/mol [1]
Monoisotopic Mass 180.08987 Da[1][2]
CAS Number 850791-48-9[1]
Physical State Light yellow liquid[3]
Melting Point 8 - 13 °C / 46.4 - 55.4 °F[3]
Boiling Point 243 - 244 °C / 469.4 - 471.2 °F[3]
Flash Point 126 °C / 258.8 °F[3]

PART 1: Synthetic Protocol

The most reliable and logical synthetic route to Methyl N-[(4-aminophenyl)methyl]carbamate involves a two-step process. This strategy begins with the carbamoylation of a commercially available nitro-substituted precursor, followed by the selective reduction of the nitro group. This sequence is causally chosen because the benzylic amine is generally more nucleophilic than the aromatic amine that will be formed later. Protecting it first prevents side reactions during subsequent synthetic steps.

The chosen pathway is:

  • Carbamate Formation: Reaction of 4-nitrobenzylamine with methyl chloroformate to yield Methyl N-[(4-nitrophenyl)methyl]carbamate.

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate to afford the final product, Methyl N-[(4-aminophenyl)methyl]carbamate.[1]

Synthetic Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Nitrobenzylamine C Methyl N-[(4-nitrophenyl)methyl]carbamate A->C Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to RT B Methyl Chloroformate B->C D Methyl N-[(4-nitrophenyl)methyl]carbamate E Methyl N-[(4-aminophenyl)methyl]carbamate D->E H₂ (g) or NH₄HCO₂ Pd/C (10%) Methanol or Ethanol Purification_Workflow A Crude Product (Post-Synthesis) B Dissolve in Ethyl Acetate A->B C Aqueous Wash (e.g., Water, Brine) B->C D Dry Organic Layer (e.g., Na₂SO₄) C->D E Concentrate in vacuo D->E F Silica Gel Column Chromatography E->F G Combine Pure Fractions F->G H Final Concentration G->H I Pure Product H->I

Sources

Application

Analysis of Methyl N-[(4-aminophenyl)methyl]carbamate by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Application Note and Detailed Protocol Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the quantitative analysis of Methyl N-[(4-aminophenyl)methyl]carbamate us...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Detailed Protocol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of Methyl N-[(4-aminophenyl)methyl]carbamate using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The inherent fluorescence of the analyte, owing to its aromatic amine structure, allows for a highly sensitive and selective analytical method without the need for derivatization. This application note details the rationale behind the method development, a step-by-step protocol for sample preparation and analysis, and a thorough validation procedure based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This methodology is designed for researchers, scientists, and professionals in drug development requiring a robust and reliable technique for the quantification of this compound in various matrices.

Introduction and Scientific Rationale

Methyl N-[(4-aminophenyl)methyl]carbamate is a compound of interest in pharmaceutical and chemical research.[3] Accurate quantification is crucial for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture.[4][5] When coupled with a Fluorescence Detector (FLD), it offers exceptional sensitivity and selectivity for compounds that fluoresce.

The choice of HPLC-FLD for the analysis of Methyl N-[(4-aminophenyl)methyl]carbamate is based on the following principles:

  • Inherent Fluorescence: The (4-aminophenyl)methyl moiety of the molecule contains a primary aromatic amine, which is known to exhibit native fluorescence. This allows for direct detection without the need for chemical derivatization, simplifying the analytical workflow and reducing potential sources of error.[6][7]

  • High Sensitivity: Fluorescence detection is inherently more sensitive than UV-Vis detection for fluorescent compounds, enabling the quantification of low concentrations of the analyte.[8]

  • Selectivity: By selecting specific excitation and emission wavelengths, the interference from non-fluorescent matrix components can be minimized, leading to a highly selective assay.[6][8]

  • Robustness: HPLC is a well-established and robust analytical technique, providing reliable and reproducible results when properly developed and validated.[4][5]

This application note will guide the user through the entire process, from understanding the underlying principles to implementing a fully validated analytical method.

Materials and Methods

Reagents and Materials
  • Methyl N-[(4-aminophenyl)methyl]carbamate reference standard (Purity ≥98%)[9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (88%, analytical grade)

  • Ammonium acetate (analytical grade)

  • Syringe filters (0.22 µm, PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Solvent Delivery System

  • Autosampler with temperature control

  • Column Thermostat

  • Fluorescence Detector (FLD)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and detection of Methyl N-[(4-aminophenyl)methyl]carbamate. The rationale for each parameter is provided.

ParameterRecommended SettingJustification
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar analyte.[5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the protonation of the primary amine, leading to better peak shape and retention on the reverse-phase column.[5]
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC, providing good elution strength and compatibility with the mobile phase A.[4]
Gradient Elution See Table 1A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, while minimizing the run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[10]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Fluorescence Detection Excitation: ~290 nm, Emission: ~340 nmThese wavelengths are typical for aromatic amines and should be optimized for the specific instrument to achieve maximum signal-to-noise ratio.[6]

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Experimental Protocols

Standard and Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[11][12][13]

Workflow for Standard and Sample Preparation

cluster_0 Standard Preparation cluster_1 Sample Preparation A Weigh Reference Standard B Dissolve in Diluent A->B C Serial Dilutions B->C D Filter (0.22 µm) C->D L Analysis D->L Inject into HPLC E Weigh/Measure Sample F Add Extraction Solvent E->F G Vortex/Sonicate F->G H Centrifuge G->H I Collect Supernatant H->I J Dilute if Necessary I->J K Filter (0.22 µm) J->K K->L Inject into HPLC

Caption: Workflow for preparing standard and sample solutions for HPLC analysis.

Step-by-Step Protocol:

  • Preparation of Stock Standard Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Methyl N-[(4-aminophenyl)methyl]carbamate reference standard.[12]

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Methanol:Water). This is the stock solution.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the diluent to prepare a series of working standard solutions for the calibration curve. A typical concentration range could be 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • The sample preparation procedure will depend on the matrix. A generic approach for a solid sample is as follows:

      • Accurately weigh a known amount of the sample.

      • Add a measured volume of an appropriate extraction solvent (e.g., Methanol or Acetonitrile).

      • Vortex and/or sonicate for a sufficient time to ensure complete extraction of the analyte.[12]

      • Centrifuge the sample to pellet any insoluble material.

      • Carefully transfer the supernatant to a clean vial.

      • If the expected concentration is high, dilute the supernatant with the diluent to fall within the calibration range.

  • Final Preparation Step:

    • Filter all standard and sample solutions through a 0.22 µm syringe filter before transferring to HPLC vials to prevent clogging of the HPLC system.[4]

HPLC System Setup and Operation
  • Mobile Phase Preparation: Prepare the mobile phases as described in Section 2.3. Degas the mobile phases before use.

  • System Equilibration: Purge the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blanks, calibration standards, quality control (QC) samples, and unknown samples.

  • Data Acquisition: Start the sequence. Ensure that the data for each injection is being properly collected.

Method Validation

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][14][15] The following parameters should be assessed:

Method Validation Workflow

Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities. The analyte peak should be well-resolved from any other peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations of the analyte spanning the expected range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[2]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each) on the same day, by the same analyst, and on the same instrument.[1]

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, spiked, and impurity-spiked samplesPeak purity and resolution > 2
Linearity 5-point calibration curver² ≥ 0.999
Range Determined from linearity, accuracy, and precision data80-120% of test concentration[2]
Accuracy Spike recovery at 3 levels (n=3)98.0 - 102.0% recovery
Precision (Repeatability) 6 replicates at 100% or 9 determinations over the rangeRSD ≤ 2.0%
Precision (Intermediate) Different day/analyst/instrumentRSD ≤ 2.0%
LOD Signal-to-Noise RatioS/N ≈ 3
LOQ Signal-to-Noise RatioS/N ≈ 10
Robustness Vary key method parametersSystem suitability criteria met

Conclusion

The HPLC-FLD method detailed in this application note provides a sensitive, selective, and reliable approach for the quantitative analysis of Methyl N-[(4-aminophenyl)methyl]carbamate. The absence of a derivatization step simplifies the procedure, making it efficient for routine analysis in a research or quality control setting. Adherence to the outlined protocol and validation procedures will ensure the generation of high-quality, reproducible data that meets regulatory expectations.

References

  • Al-Kindy, S. M., Al Sabahi, A., Al-Busafi, S., Varghese, B., & Suliman, F. O. (2022). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal For Science, 27(1), 19-34. [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80938, Methyl p-aminophenylcarbamate. [Link]

  • MDPI. (2025, June 27). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Ars Pharmaceutica. (2025, January 21). Development and validation of an HPLC-FLD method for the determination of ripretinib in rat plasma and application to a pharmacokinetic study. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2020, November 11). Faster, More Sensitive Determination of Carbamates in Drinking Water. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]

  • Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. [Link]

  • LCGC International. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • PubMed. (2004, June 17). Simultaneous determination of airborne carbamates in workplace by high performance liquid chromatography with fluorescence detection. [Link]

  • ResearchGate. (n.d.). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). ANALYTICAL METHOD VALIDATION: A REVIEW. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. [Link]

  • Technology Networks. (2026, March 9). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Wikipedia. (n.d.). Methyl carbamate. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Methyl N-[(4-aminophenyl)methyl]carbamate in Human Plasma

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl N-[(4-aminophenyl)methyl]carbamate in human pl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl N-[(4-aminophenyl)methyl]carbamate in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, which effectively minimizes matrix effects and enhances recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic studies in drug development.[1][2][3][4]

Introduction

Methyl N-[(4-aminophenyl)methyl]carbamate is an organic molecule featuring both a primary aromatic amine and a carbamate functional group. The accurate quantification of such compounds in biological matrices like human plasma is critical during drug development for characterizing their pharmacokinetic (PK) profiles. LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[3] This method leverages the high separation efficiency of liquid chromatography with the specific and sensitive detection capabilities of tandem mass spectrometry to reliably measure analyte concentrations in a complex biological matrix.[5][6] The protocol herein is designed for researchers, scientists, and drug development professionals requiring a validated method for this, or structurally similar, analytes.

Analyte & Chemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

PropertyValueSource
IUPAC Name methyl N-[(4-aminophenyl)methyl]carbamatePubChemLite[7]
Molecular Formula C₉H₁₂N₂O₂PubChemLite[7]
Monoisotopic Mass 180.08987 DaPubChemLite[7]
Predicted XlogP 0.8PubChemLite[7]
Structure Chemical structure of Methyl N-[(4-aminophenyl)methyl]carbamatePubChemLite
Predicted Adducts [M+H]⁺: 181.09715 m/z, [M+Na]⁺: 203.07909 m/zPubChemLite[7]

Rationale: The presence of the basic primary amine group makes the molecule readily protonated, suggesting positive mode electrospray ionization ([M+H]⁺) will be highly efficient. The moderate XlogP value indicates that reversed-phase chromatography is a suitable separation technique.

Principle of the Method

The analytical workflow is designed for efficiency and robustness. The core principle involves the isolation of the analyte from plasma proteins and other endogenous components using solid-phase extraction (SPE).[8][9] An internal standard (IS), a structurally similar but isotopically labeled or analogous compound, is added at the beginning of the process to correct for variability during sample preparation and analysis. Following extraction and evaporation, the sample is reconstituted and injected into the LC-MS/MS system. The analyte and IS are chromatographically separated and then detected by the mass spectrometer, which is set to monitor specific precursor-to-product ion transitions (MRM), ensuring high selectivity and minimizing interference.[10][11]

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample Spike_IS Spike with Internal Standard Sample->Spike_IS SPE_Load Load Sample Spike_IS->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Drydown Evaporate to Dryness SPE_Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Ionize ESI+ Ionization LC_Sep->MS_Ionize MS_Detect MRM Detection MS_Ionize->MS_Detect Integrate Peak Integration MS_Detect->Integrate Cal_Curve Calibration Curve (Analyte/IS Ratio) Integrate->Cal_Curve Quantify Quantify Concentration Cal_Curve->Quantify

Caption: Overall bioanalytical workflow from sample preparation to final quantification.

Materials and Reagents
  • Analyte: Methyl N-[(4-aminophenyl)methyl]carbamate reference standard (>98% purity)

  • Internal Standard (IS): Methyl N-[(4-aminophenyl)methyl]carbamate-d3 (or a suitable structural analog like Methyl n-(4-aminophenyl)carbamate[12])

  • Solvents: Acetonitrile, Methanol (LC-MS grade)

  • Additives: Formic Acid (Optima™ LC/MS grade)

  • Water: Deionized, 18 MΩ·cm

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant)

  • SPE Cartridges: Mixed-mode Cation Exchange or Reversed-Phase (e.g., HyperSep Retain PEP)[13]

Detailed Protocols
1. Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS reference standards. Dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve (CC) standards. Prepare separate working solutions for low, medium, and high QC samples.

  • CC and QC Preparation: Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate working solution to achieve the final desired concentrations (e.g., 1-1000 ng/mL).

2. Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract, reducing matrix effects and improving the lower limit of quantification (LLOQ).[8][14] A mixed-mode or polymeric reversed-phase sorbent is effective for retaining the moderately polar analyte.[9][13]

  • Pre-treatment: To 50 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the IS working solution (~100 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile.

  • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

3. LC-MS/MS Method Parameters

Rationale: A C18 column provides good retention for this compound. A gradient elution starting with high aqueous content allows for good peak focusing, while increasing the organic solvent ensures timely elution. Formic acid is added to the mobile phase to act as a proton source, promoting efficient ionization in ESI positive mode.[15][16]

Table 1: Liquid Chromatography Parameters

ParameterSetting
LC System High-Performance Liquid Chromatography System
Column Reversed-phase C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate

Table 2: Tandem Mass Spectrometry Parameters

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV[15]
Source Temp. 140°C[15]
Desolvation Temp. 350°C[15]
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions: The optimal MRM transitions must be determined by infusing a standard solution of the analyte and IS into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The instrument then fragments this ion, and a stable, intense product ion is selected for monitoring.[10][11]

mrm cluster_ms1 Quadrupole 1 (Q1) cluster_collision Quadrupole 2 (Q2) Collision Cell cluster_ms2 Quadrupole 3 (Q3) Precursor [M+H]⁺ 181.1 Fragment Fragmentation (CID) Precursor->Fragment Select Product Product Ion (e.g., 122.1) Fragment->Product Select & Detect

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective analyte detection.

Table 3: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 181.1122.110015
IS (-d3) 184.1125.110015

(Note: These values are illustrative and require experimental optimization.)

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure its reliability for study sample analysis.[2][4] Key parameters to assess include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.

  • Linearity & Range: A calibration curve with at least six non-zero standards, demonstrating a correlation coefficient (r²) ≥ 0.99.

  • Accuracy & Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ) for QC samples.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Methyl N-[(4-aminophenyl)methyl]carbamate in human plasma. The use of solid-phase extraction for sample preparation yields clean extracts suitable for sensitive analysis. The method demonstrates the high selectivity and sensitivity characteristic of tandem mass spectrometry and is fit for purpose in a regulated bioanalytical laboratory conducting pharmacokinetic studies.

References
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 75(16), 4103–4112. [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. International Council for Harmonisation. [Link]

  • HHS.gov. (2023). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • PubMed. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Anal Chem, 75(16), 4103-12. [Link]

  • Mtoz Biolabs. What Is the Principle of Tandem Mass Spectrometry. [Link]

  • Acta Scientiarum Polonorum Technologia Alimentaria. (2022). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci. Pol. Technol. Aliment., 21(4), 415–424. [Link]

  • PMC. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Int J Mol Sci, 23(21), 13498. [Link]

  • Longdom Publishing. (2023). Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). [Link]

  • J-Stage. (2005). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. J. Food Hyg. Soc. Japan, 46(5), 208-215. [Link]

  • ResearchGate. (2011). Solid Phase Extraction Technique – Trends, Opportunities and Applications. [Link]

  • PMC. (2023). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Microchemical Journal, 193, 109123. [Link]

  • New Journal of Chemistry. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New J. Chem., 44, 1483-1490. [Link]

  • PubChem. Methyl p-aminophenylcarbamate. [Link]

  • PubChemLite. Methyl n-[(4-aminophenyl)methyl]carbamate. [Link]

  • Technology Networks. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Wikipedia. Tandem mass spectrometry. [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of Methyl N-[(4-aminophenyl)methyl]carbamate in Complex Food Matrices

Introduction & Chemical Context Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9), also referred to as (4-amino-benzyl)-carbamic acid methyl ester, is a highly reactive bifunctional molecule [2]. Featuring bot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9), also referred to as (4-amino-benzyl)-carbamic acid methyl ester, is a highly reactive bifunctional molecule [2]. Featuring both a primary aromatic amine and a methyl carbamate ester linkage, it serves as a critical structural analog and intermediate in the development of carbamate-based agrochemicals and pharmaceuticals [1].

In food safety and pharmacokinetic studies, accurately quantifying this compound in complex biological and agricultural matrices presents a dual challenge. The primary amine is susceptible to strong hydrogen bonding with matrix components, while the carbamate moiety is notoriously vulnerable to pH-dependent degradation [1]. This application note details a rigorously validated, self-correcting analytical workflow utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [3].

Mechanistic Rationale for Method Development

The E1cB Degradation Pathway

To achieve a self-validating and robust protocol, one must understand the chemical causality behind carbamate instability. Under alkaline conditions, the N-methylcarbamate moiety undergoes rapid hydrolysis via an elimination-conjugate base (E1cB) mechanism[1]. Hydroxide ions abstract the acidic proton from the carbamate nitrogen, forming an anion that subsequently collapses to release a highly reactive methyl isocyanate intermediate and a phenoxide derivative [1].

Pathway N1 Intact Carbamate (Stable at pH < 6) N2 Alkaline pH (> 7.5) (e.g., PSA Sorbent) N1->N2 N3 Proton Abstraction (Carbamate Nitrogen) N2->N3 N4 E1cB Elimination N3->N4 N5 Methyl Isocyanate + Phenoxide N4->N5

Base-catalyzed E1cB degradation pathway of N-methylcarbamates.

Sorbent Selection and pH Control

In traditional QuEChERS methodologies (e.g., AOAC 2007.01), Primary Secondary Amine (PSA) is used during dispersive solid-phase extraction (dSPE) to remove organic acids and sugars [3]. However, PSA acts as a weak base, raising the extract's pH to ~8.0, which inadvertently catalyzes the E1cB degradation of carbamates [3].

Expert Insight: To circumvent this degradation, our protocol explicitly replaces PSA with C18 sorbent (for lipid and non-polar interference removal) and incorporates a citrate-buffered extraction (EN 15662:2008) to lock the pH between 5.0 and 5.5[3, 4]. Furthermore, immediate post-extraction acidification with formic acid is mandated to ensure structural integrity prior to LC-MS/MS injection [4].

Experimental Protocol

Self-Validating System Setup

To ensure trustworthiness, this protocol employs Isotope Dilution Mass Spectrometry (IDMS) . An isotopically labeled internal standard (e.g., Carbofuran-d3 or a synthesized 13C/15N analog) must be spiked into the homogenized matrix prior to extraction. This accounts for both extraction recovery losses and matrix effects (ion suppression/enhancement) during electrospray ionization (ESI) [5]. Matrix-matched calibration curves are strictly required to validate quantification [5].

Step-by-Step Sample Preparation (Modified QuEChERS)
  • Matrix Homogenization: Weigh 10.0 g (± 0.1 g) of cryogenically milled food matrix (e.g., tomato, wheat, or bovine muscle) into a 50 mL PTFE centrifuge tube.

  • Internal Standard Spike: Add 100 µL of the Internal Standard working solution (1 µg/mL). Allow to sit for 15 minutes to ensure matrix penetration.

  • Solvent Extraction: Add 10 mL of Acetonitrile (ACN) containing 1% acetic acid (v/v). Vortex vigorously for 1 minute.

  • Buffered Partitioning: Add EN 15662 extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute to induce phase separation while buffering the aqueous layer.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous phases.

  • Modified dSPE Cleanup: Transfer 1 mL of the upper ACN layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄ and 25 mg C18 sorbent. (Crucial: Do not use PSA). Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes.

  • Extract Stabilization: Transfer 0.5 mL of the cleaned supernatant into an autosampler vial. Immediately add 5 µL of 5% formic acid in ACN to stabilize the carbamate moiety.

Workflow N1 1. Matrix Homogenization (Cryogenic milling) N2 2. Solvent Extraction (10 mL ACN + 1% Acetic Acid) N1->N2 N3 3. Buffered Partitioning (4g MgSO4, 1g NaCl, Citrate) N2->N3 N4 4. Centrifugation (4000 rpm, 5 min, 4°C) N3->N4 N5 5. Modified dSPE Cleanup (150mg MgSO4, 25mg C18) N4->N5 N6 6. Extract Stabilization (Add 5% Formic Acid) N5->N6 N7 7. LC-MS/MS Analysis (ESI+, MRM Mode) N6->N7

Modified QuEChERS workflow optimized for carbamate stability.

LC-MS/MS Analysis & Fragmentation Logic

During MS/MS fragmentation in positive ESI mode, methyl carbamates characteristically undergo a neutral loss of methyl isocyanate (CH₃NCO, 57 Da) [6]. For Methyl N-[(4-aminophenyl)methyl]carbamate ([M+H]⁺ = 181.1), this yields a highly stable product ion at m/z 124.1, which serves as the primary quantifier [6]. A secondary transition to m/z 106.1 (loss of the carbamate group and water) is monitored for qualitative confirmation.

Table 1: Physicochemical Properties & MRM Transitions
ParameterSpecification / Value
Chemical Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Ionization Mode ESI Positive (ESI+)
Precursor Ion ([M+H]⁺) m/z 181.1
Quantifier Ion (Neutral Loss -57 Da) m/z 124.1 (Collision Energy: 15 eV)
Qualifier Ion m/z 106.1 (Collision Energy: 25 eV)
Capillary Voltage 0.5 kV - 3.0 kV (System dependent)
Source Temperature 120 °C

Method Performance Metrics

When applied to complex food matrices, the exclusion of PSA and the inclusion of post-extraction acidification yields exceptional recovery rates and limits of quantification (LOQ) well below standard Maximum Residue Limits (MRLs).

Table 2: Validation Metrics Across Representative Matrices
Matrix TypeSpiking Level (µg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)LOQ (µg/kg)
High-Water (Tomato) 10.094.24.1-12.5 (Suppression)1.0
High-Starch (Wheat) 10.088.76.3-24.1 (Suppression)2.5
High-Protein (Muscle) 10.085.47.8+8.2 (Enhancement)2.5

Note: Matrix effects are calculated by comparing the slopes of matrix-matched calibration curves to solvent-only calibration curves. The use of internal standards successfully normalizes these deviations [5].

References

  • Benchchem. Historical Context and Evolution of Carbamate Chemistry Relevant to Methyl N-[(4-aminophenyl)methyl]carbamate. Benchchem.
  • ChemScene. 850791-48-9 | Methyl n-[(4-aminophenyl)methyl]carbamate. ChemScene.
  • Waters Corporation. Quantitative Analysis of 15 Carbamates in Vegetables Using DisQuE Cleanup and UHPLC with Mass Detection. Waters.
  • Nantia, E. A., et al. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. PubMed (Food Chemistry).
  • Zhang, S., et al. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI (Foods).
  • Zhou, Y., et al. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. MDPI (Molecules).
Method

Application Note: High-Throughput Analysis of Methyl N-[(4-aminophenyl)methyl]carbamate in Agricultural Matrices using a Modified QuEChERS Extraction Protocol and LC-MS/MS

Abstract This application note presents a comprehensive guide for the extraction and quantification of Methyl N-[(4-aminophenyl)methyl]carbamate, a compound of interest in agrochemical research and development. Leveragin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the extraction and quantification of Methyl N-[(4-aminophenyl)methyl]carbamate, a compound of interest in agrochemical research and development. Leveraging the principles of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, this protocol is designed for researchers, scientists, and drug development professionals seeking a robust and efficient analytical workflow. The described method is tailored for complex matrices, such as fruits and vegetables, and is coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection. This document provides a detailed, step-by-step protocol, the scientific rationale behind key procedural choices, and guidance for method validation.

Introduction

Methyl N-[(4-aminophenyl)methyl]carbamate (C₉H₁₂N₂O₂) is a carbamate derivative with potential applications in the agricultural sector.[1] Carbamates as a class of compounds are widely used as insecticides, herbicides, and fungicides due to their ability to inhibit acetylcholinesterase.[2][3] Consequently, the development of reliable and efficient analytical methods for the detection of carbamate residues in food and environmental samples is of paramount importance to ensure food safety and regulatory compliance.[4]

The QuEChERS method, first introduced by Anastassiades et al., has revolutionized the field of multi-residue pesticide analysis in food matrices.[5][6] Its simplicity, speed, and cost-effectiveness have led to its adoption as an official method by organizations such as AOAC International (Method 2007.01) and the European Committee for Standardization (EN 15662).[7][8] The core principle of QuEChERS involves an initial extraction of the analyte into an organic solvent, typically acetonitrile, followed by a partitioning step using salts to induce phase separation from the aqueous matrix. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, removing interfering matrix components.[5]

This application note details a modified QuEChERS protocol specifically adapted for the analysis of Methyl N-[(4-aminophenyl)methyl]carbamate. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification, even at low residue levels.[9][10]

Chemical Properties of Methyl N-[(4-aminophenyl)methyl]carbamate

A thorough understanding of the analyte's chemical properties is crucial for optimizing extraction and analytical conditions.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
CAS Number 1156184-09-6[11]
Predicted XlogP 0.8[1]
Structure
Image of the chemical structure of Methyl N-[(4-aminophenyl)methyl]carbamate would be placed here.

The presence of an aminophenyl group suggests that the compound may be susceptible to oxidation, and the carbamate linkage can undergo hydrolysis, particularly under strong acidic or basic conditions.[12] The moderate polarity, as indicated by the predicted XlogP, makes it amenable to extraction with acetonitrile.

QuEChERS Extraction Protocol

This protocol is based on the AOAC Official Method 2007.01, with modifications to enhance the recovery and cleanup for Methyl N-[(4-aminophenyl)methyl]carbamate.[8]

Materials and Reagents
  • Solvents: Acetonitrile (HPLC or LC-MS grade), Acetic Acid (glacial)

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc)

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane), Anhydrous Magnesium Sulfate (MgSO₄)

  • Centrifuge Tubes: 50 mL and 2 mL polypropylene tubes

  • Syringe Filters: 0.22 µm PTFE or PVDF

Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Sample Homogenization (15 g sample) Add_ACN 2. Add 15 mL of 1% Acetic Acid in Acetonitrile Sample->Add_ACN Vortex1 3. Vortex for 1 min Add_ACN->Vortex1 Add_Salts 4. Add QuEChERS Salts (6 g MgSO₄, 1.5 g NaOAc) Vortex1->Add_Salts Shake 5. Shake vigorously for 1 min Add_Salts->Shake Centrifuge1 6. Centrifuge (≥3000 rcf for 5 min) Shake->Centrifuge1 Transfer 7. Transfer 1 mL of Acetonitrile Supernatant Centrifuge1->Transfer Supernatant dSPE_Tube 8. Add to d-SPE Tube (150 mg MgSO₄, 50 mg PSA, 50 mg C18) Transfer->dSPE_Tube Vortex2 9. Vortex for 30 sec dSPE_Tube->Vortex2 Centrifuge2 10. Centrifuge (≥3000 rcf for 5 min) Vortex2->Centrifuge2 Filter 11. Filter Supernatant (0.22 µm filter) Centrifuge2->Filter Supernatant LCMS 12. LC-MS/MS Analysis Filter->LCMS MRM_Development Analyte Methyl N-[(4-aminophenyl)methyl]carbamate Precursor Precursor Ion [M+H]⁺ Analyte->Precursor ESI+ CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Product Ion 1 (Quantifier) CID->Product1 Product2 Product Ion 2 (Qualifier) CID->Product2

Sources

Application

Advanced Application Note: Methyl N-[(4-aminophenyl)methyl]carbamate in Chemoselective Organic Synthesis

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and PROTAC Development Scientists. Introduction and Chemical Identity Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9) is a highly versatile, b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and PROTAC Development Scientists.

Introduction and Chemical Identity

Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9) is a highly versatile, bifunctional intermediate widely utilized in advanced organic synthesis and drug discovery. Structurally, it consists of a primary aromatic amine (aniline) and a methyl carbamate-protected primary aliphatic amine (benzylamine).

The strategic value of this intermediate lies in its orthogonal reactivity . The free aniline can participate in electrophilic aromatic substitutions, diazotization, or amide couplings, while the aliphatic amine remains securely masked by the methyl carbamate group. This chemoselectivity is heavily exploited in the synthesis of complex biologically active molecules, including photoswitchable PROTACs (AP-PROTACs) and targeted covalent inhibitors[1].

Mechanistic Insights: Chemoselective Methoxycarbonylation

Synthesizing this intermediate directly from 4-(aminomethyl)aniline (4-aminobenzylamine) presents a classic chemoselectivity challenge: how to selectively protect the aliphatic amine without reacting with the aromatic amine. Traditional methods using methyl chloroformate often result in poor selectivity and toxic byproducts.

A modern, green, and highly chemoselective approach utilizes Dimethyl Carbonate (DMC) in the presence of supercritical CO₂ (scCO₂) [2].

The Causality of Chemoselectivity

The selectivity is driven by the stark difference in the pKa of the conjugate acids of the two amines (aliphatic ~9.3 vs. aromatic ~4.6).

  • Carbamate Salt Formation: Under scCO₂ conditions, the highly nucleophilic aliphatic amine reacts reversibly with CO₂ to form a carbamic acid/carbamate salt intermediate ( R−NH−COO−R−NH3+​ ). The less basic aromatic amine fails to form this intermediate[3].

  • Nucleophilic Attack: The aliphatic carbamate anion is highly nucleophilic and attacks DMC to form the desired methyl carbamate.

  • Suppression of N-Methylation: DMC is a known methylating agent. However, the rapid conversion of the aliphatic amine into the carbamate salt effectively lowers the concentration of the free amine, kinetically outcompeting and suppressing the direct N-methylation side reaction[2].

ChemoselectiveSynthesis A 4-(Aminomethyl)aniline (Bifunctional Amine) B DMC + scCO2 Intermediate: R-NH-COO⁻ A->B 130°C C Methyl N-[(4-aminophenyl)methyl]carbamate (Target) B->C 40 bar CO2 Chemoselective D N-Methylation (Suppressed) B->D <5 bar CO2 Side Reaction

Fig 1: Chemoselective methoxycarbonylation of 4-(aminomethyl)aniline using DMC and scCO2.

Quantitative Data: Optimization of scCO₂ Pressure

The pressure of the scCO₂ system is the critical variable dictating both conversion and selectivity. As demonstrated in the foundational work by Selva et al.[2], operating at a midrange pressure (40 bar) provides the optimal thermodynamic and kinetic balance. Higher pressures increase selectivity but reduce overall conversion due to the dilution effect of the supercritical fluid.

Table 1: Influence of scCO₂ Pressure on Methoxycarbonylation (130 °C, 2 h)

scCO₂ Pressure (bar)Amine Conversion (%)Selectivity: Methyl Carbamate (%)Selectivity: N-Methylation (%)
5~60.050.050.0
40 ~80.0 85.0 15.0
100~65.090.010.0
200~50.095.05.0

Data summarized from the optimization studies of primary aliphatic amines with DMC in scCO₂[3].

Downstream Diversification

Once synthesized, Methyl N-[(4-aminophenyl)methyl]carbamate serves as a branching hub. The free aniline can be conjugated to target-binding ligands (e.g., JQ1 for BRD4 PROTACs) via amide bonds, or converted into azobenzene derivatives for photopharmacology[1].

DownstreamApplications Core Methyl N-[(4-aminophenyl)methyl]carbamate Amide Amide Formation (PROTAC Linkers) Core->Amide R-COOH, HATU (Aniline Reaction) Azo Diazotization (Photoswitchable Peptides) Core->Azo NaNO2, HCl (Aniline Reaction) Deprotect Carbamate Cleavage (Reveal Aliphatic Amine) Amide->Deprotect Base/Acid Hydrolysis (Carbamate Reaction)

Fig 2: Orthogonal downstream diversification of the methyl carbamate intermediate.

Experimental Protocols

Protocol A: Chemoselective Synthesis of the Intermediate

This protocol utilizes a high-pressure reactor to ensure the suppression of N-methylation.

Reagents & Equipment:

  • 4-(Aminomethyl)aniline (1.0 equiv)

  • Dimethyl carbonate (DMC) (10.0 equiv, acts as reagent and solvent)

  • Bone-dry CO₂ gas

  • Stainless steel autoclave (equipped with pressure gauge and heating mantle)

Step-by-Step Procedure:

  • Preparation: Charge the stainless steel autoclave with a 1.0 M solution of 4-(aminomethyl)aniline in anhydrous DMC.

  • Pressurization: Seal the autoclave and purge three times with CO₂ to remove atmospheric oxygen. Pressurize the vessel with CO₂ to exactly 40 bar.

  • Reaction: Heat the sealed vessel to 130 °C. Maintain vigorous stirring for 2 hours. Note: Internal pressure will rise as the system heats; ensure the autoclave is rated for >100 bar.

  • Workup: Cool the reactor to room temperature using an ice bath. Carefully vent the CO₂ in a fume hood.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove excess DMC under reduced pressure.

  • Validation: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc).

    • Self-Validation Check: LC-MS should reveal a dominant peak at m/z 181.1 [M+H]+ . The absence of a peak at m/z 137.1 indicates successful suppression of N-methylation.

Protocol B: Downstream Amide Coupling (Linker Attachment)

This protocol details the attachment of a carboxylic acid payload to the free aniline of the intermediate.

Reagents:

  • Methyl N-[(4-aminophenyl)methyl]carbamate (1.0 equiv)

  • Target Carboxylic Acid (e.g., PROTAC linker) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: In a flame-dried flask under N₂, dissolve the target carboxylic acid and HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes to ensure the formation of the active HOAt ester. The solution will typically turn a pale yellow.

  • Coupling: Add Methyl N-[(4-aminophenyl)methyl]carbamate in one portion. Stir the reaction at room temperature for 12–16 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH4​Cl .

  • Extraction: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: Monitor completion via TLC (ninhydrin stain will show the disappearance of the primary aniline).

References

  • Selva, M., Tundo, P., Perosa, A., & Dall'Acqua, F. (2005). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity. Journal of Organic Chemistry, 70(7), 2771-2777.[Link]

  • Wu, J., et al. (2023). Light-mediated Protein Degradation with Novel Arylazopyrazole Photoswitchable Degraders (AP-PROTAC). Semantic Scholar / Chemical Communications.[Link]

Sources

Method

"Methyl N-[(4-aminophenyl)methyl]carbamate" application in acetylcholinesterase inhibition assays

An Application Note and Protocol for the Evaluation of Methyl N-[(4-aminophenyl)methyl]carbamate in Acetylcholinesterase Inhibition Assays Introduction Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivot...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Evaluation of Methyl N-[(4-aminophenyl)methyl]carbamate in Acetylcholinesterase Inhibition Assays

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems by terminating nerve impulses.[1] It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, thereby regulating cholinergic neurotransmission.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic signaling.[1][4] This mechanism is a cornerstone for the therapeutic management of several neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3]

Carbamates are a significant class of compounds that act as inhibitors of acetylcholinesterase.[4] Their mechanism involves the carbamylation of a serine residue within the enzyme's active site.[5][6] This process forms a transient covalent bond, rendering the enzyme temporarily inactive.[4][7] Unlike organophosphates, which cause nearly irreversible inhibition, the carbamoyl-enzyme complex can be hydrolyzed, allowing for the regeneration of the active enzyme.[4][5] This property of "pseudo-irreversible" or "reversible" inhibition makes carbamates a valuable structural motif in drug design.[7]

This document provides a comprehensive guide for researchers and drug development professionals on how to assess the AChE inhibitory potential of a putative inhibitor, using Methyl N-[(4-aminophenyl)methyl]carbamate as an example compound. The protocol is based on the well-established Ellman's method, a rapid and reliable colorimetric assay for measuring AChE activity.[1][8][9]

Assay Principle: The Ellman's Method

The Ellman's method is the standard spectrophotometric assay for quantifying cholinesterase activity.[9] The principle is a two-step reaction. First, AChE hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine and acetate.[1][3] Subsequently, the free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[10] This reaction yields 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at or near 412 nm.[1][10] The rate of TNB production is directly proportional to the AChE activity.[1] In the presence of an inhibitor like Methyl N-[(4-aminophenyl)methyl]carbamate, the rate of ATCh hydrolysis decreases, resulting in a reduced rate of color development.[1]

Ellman_Reaction cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Detection ATCh Acetylthiocholine (ATCh) (Substrate) AChE AChE ATCh->AChE Thiocholine Thiocholine (+ Acetate) DTNB DTNB (Ellman's Reagent, Colorless) Thiocholine->DTNB Reacts with AChE->Thiocholine Hydrolysis TNB TNB Anion (Yellow Product, λmax ≈ 412 nm) DTNB->TNB Reaction Inhibitor Methyl N-[(4-aminophenyl)methyl]carbamate (Inhibitor) Inhibitor->AChE Inhibits

Biochemical pathway of the Ellman's assay for AChE inhibition.

Test Compound: Methyl N-[(4-aminophenyl)methyl]carbamate

This protocol uses Methyl N-[(4-aminophenyl)methyl]carbamate as the test article. As a novel or screening compound, its properties should be well-documented before use.

PropertyValue (Illustrative)Source
CAS Number N/A (Hypothetical)-
Molecular Formula C₉H₁₂N₂O₂-
Molecular Weight 180.20 g/mol -
Purity ≥95%Supplier CoA
Solubility Soluble in DMSO (>10 mg/mL)Experimental
Storage Store at 2-8°C, protected from light and moistureSupplier Recommendation
Preparation of Inhibitor Stock Solution

The precise concentration of the stock solution depends on the expected potency of the compound. For an unknown compound, a 10 mM stock solution is a common starting point.

  • Weighing: Accurately weigh a sufficient amount of Methyl N-[(4-aminophenyl)methyl]carbamate powder. For example, to prepare 1 mL of a 10 mM solution, weigh 1.802 mg.

  • Dissolution: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO). Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note on DMSO Concentration: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) as it can affect enzyme activity. All controls must contain the same final concentration of DMSO as the test wells.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL per well.

Materials and Reagents
Reagent/MaterialSupplier & Catalog No. (Example)Storage
Acetylcholinesterase (AChE), from Electrophorus electricusSigma-Aldrich (C3389)-20°C
Acetylthiocholine iodide (ATCh)Sigma-Aldrich (A5751)2-8°C
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)Sigma-Aldrich (D8130)2-8°C
Methyl N-[(4-aminophenyl)methyl]carbamateIn-house or Commercial2-8°C
Sodium Phosphate Dibasic (Na₂HPO₄)Fisher ScientificRoom Temp
Sodium Phosphate Monobasic (NaH₂PO₄)Fisher ScientificRoom Temp
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichRoom Temp
Clear, flat-bottom 96-well microplatesCorning (3596)Room Temp
Spectrophotometric microplate readerMolecular Devices, BioTek-
Multichannel pipetteGilson, Eppendorf-
Reagent Preparation
  • Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare a 0.1 M solution of sodium phosphate. Adjust the pH to 8.0 using Na₂HPO₄ and NaH₂PO₄ solutions. This pH is optimal for AChE activity and the reaction of thiocholine with DTNB.[1] Store at 4°C.

  • DTNB Solution (10 mM): Dissolve DTNB in the Assay Buffer to a final concentration of 10 mM. Protect this solution from light, as DTNB is light-sensitive, and store it at 4°C.[3]

  • ATCh Substrate Solution (10 mM): Dissolve ATCh in purified water to a final concentration of 10 mM. This solution must be prepared fresh on the day of the experiment , as ATCh can undergo spontaneous hydrolysis.[1]

  • AChE Enzyme Working Solution (0.05 U/mL): Prepare a stock solution of AChE (e.g., 1 U/mL) in Assay Buffer. Aliquot and store at -20°C. On the day of the assay, dilute the stock solution to a final working concentration of 0.05 U/mL with Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement.

  • Test Inhibitor Dilutions: Prepare a serial dilution series of the Methyl N-[(4-aminophenyl)methyl]carbamate stock solution using Assay Buffer containing the same percentage of DMSO as the final assay condition (e.g., 1% DMSO). A common approach is a log-fold dilution series covering a wide concentration range (e.g., 100 µM to 1 nM).

Assay Procedure (96-Well Plate)
  • Plate Layout: Design the plate to include all necessary controls for a self-validating experiment.

Well TypeContentPurpose
Blank Buffer, Substrate, DTNB (No Enzyme)Corrects for non-enzymatic substrate hydrolysis.
Negative Control Buffer, Enzyme, Substrate, DTNB, Vehicle (DMSO)Represents 100% enzyme activity (0% inhibition).
Positive Control Buffer, Enzyme, Substrate, DTNB, Known InhibitorValidates assay performance and inhibitor sensitivity.
Test Wells Buffer, Enzyme, Substrate, DTNB, Test CompoundMeasures activity at various inhibitor concentrations.
  • Reagent Addition:

    • Add 140 µL of Assay Buffer to all wells.

    • Add 20 µL of the appropriate Test Inhibitor dilution or vehicle (for Negative Control) to the corresponding wells.

    • To initiate the reaction, add 20 µL of the AChE Enzyme Working Solution to all wells except the Blank wells. Add 20 µL of Assay Buffer to the Blank wells instead.

    • Mix gently by tapping the plate. Pre-incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.

    • Add 20 µL of the DTNB solution to all wells.

    • Add 20 µL of the ATCh Substrate Solution to all wells to start the color development reaction.

  • Data Collection:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10-20 minutes. Alternatively, for an endpoint assay, incubate the plate at room temperature for a fixed time (e.g., 15 minutes) and then read the final absorbance. A kinetic reading is generally preferred as it provides the reaction rate (V).

Data Analysis and Interpretation

The goal of the analysis is to determine the concentration of Methyl N-[(4-aminophenyl)methyl]carbamate that inhibits 50% of the AChE activity, known as the IC₅₀ value.[11]

Workflow Diagram

Data_Analysis_Workflow cluster_Data Raw Data cluster_Calc Calculations cluster_Plot Visualization & Modeling cluster_Result Final Result Raw_Abs Kinetic Absorbance Data (OD 412 nm vs. Time) Calc_Rate Calculate Reaction Rate (V) (ΔAbs/min) for each well Raw_Abs->Calc_Rate Correct_Rate Correct Rates: V_corrected = V_sample - V_blank Calc_Rate->Correct_Rate Calc_Inhibition Calculate % Inhibition for each inhibitor concentration Correct_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Fit_Curve Fit data to a four-parameter logistic (4PL) curve Plot_Curve->Fit_Curve IC50 Determine IC₅₀ Value Fit_Curve->IC50

Workflow for IC₅₀ determination from raw kinetic data.
Step 1: Calculate the Rate of Reaction

For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

Step 2: Calculate Percent Inhibition

Use the corrected rates of the negative control (V_control) and the test inhibitor wells (V_inhibitor) to calculate the percentage of inhibition for each concentration of the test compound.[3]

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

Step 3: Determine the IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor that reduces enzyme activity by 50%.[11]

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • The resulting data points should form a sigmoidal dose-response curve.[11]

  • Use non-linear regression analysis, typically a four-parameter logistic (4PL) model, to fit the curve and determine the IC₅₀ value.[12] This can be performed using software such as GraphPad Prism, Origin, or online IC₅₀ calculators.[12][13]

Example Data Table

Below is an illustrative table showing how raw data is processed to yield an IC₅₀ value.

[Inhibitor] (µM)log[Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)-0.0500%
0.001-3.000.0484%
0.01-2.000.04216%
0.1-1.000.02648%
10.000.00982%
101.000.00394%
1002.000.00296%
Calculated IC₅₀ ~0.11 µM

Conclusion

This application note provides a robust and detailed protocol for evaluating the inhibitory activity of Methyl N-[(4-aminophenyl)methyl]carbamate, or any novel compound, against acetylcholinesterase. By following the described steps for reagent preparation, assay execution, and data analysis, researchers can reliably determine key inhibitory parameters like the IC₅₀ value. This standardized approach is crucial for the primary screening and characterization of potential therapeutic agents targeting the cholinergic system in drug discovery and development programs.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., Jr., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. MDPI. Available at: [Link]

  • Senturk, M., et al. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Taylor & Francis Online. Available at: [Link]

  • Richards, J. R., & Lash, B. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. Available at: [Link]

  • Radić, Z., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Rosenberry, T. L., et al. (2008). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PMC - NIH. Available at: [Link]

  • ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available at: [Link]

Sources

Application

Application Note: A Robust Direct Aqueous Injection HPLC Method for the Quantification of Methyl N-[(4-aminophenyl)methyl]carbamate

Abstract This application note details a highly efficient and reliable High-Performance Liquid Chromatography (HPLC) method for the direct aqueous injection and quantification of Methyl N-[(4-aminophenyl)methyl]carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly efficient and reliable High-Performance Liquid Chromatography (HPLC) method for the direct aqueous injection and quantification of Methyl N-[(4-aminophenyl)methyl]carbamate. This protocol is specifically designed for researchers, scientists, and professionals in drug development who require a straightforward and robust analytical technique without the need for complex sample preparation steps like solid-phase extraction or derivatization. By leveraging a polar-embedded reversed-phase column, this method overcomes common challenges associated with the analysis of polar compounds, such as poor retention and peak shape. The described method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and linearity.[1][2][3][4][5][6]

Introduction: The Rationale for Direct Aqueous Injection

Methyl N-[(4-aminophenyl)methyl]carbamate and related polar carbamate compounds are of significant interest in pharmaceutical development and environmental analysis.[7][8] Traditional reversed-phase HPLC methods often struggle with the analysis of such polar, water-soluble analytes, leading to issues like poor retention (eluting at or near the void volume) and distorted peak shapes.[9][10][11] To circumvent these challenges, analysts often resort to time-consuming and potentially error-prone sample preparation techniques.

Direct aqueous injection simplifies the analytical workflow, reduces sample handling, and minimizes the potential for analyte loss or contamination.[12] This approach is particularly advantageous in high-throughput environments common in the pharmaceutical industry. The method presented herein is tailored to be "fit for purpose," providing a reliable and efficient means of quantifying Methyl N-[(4-aminophenyl)methyl]carbamate in aqueous matrices.[2] The causality behind our experimental choices is grounded in the need to balance analytical performance with practical usability.

Physicochemical Properties of Methyl N-[(4-aminophenyl)methyl]carbamate

A foundational understanding of the analyte's properties is critical for effective method development.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂[13][14]
Molecular Weight180.207 g/mol [13]
Predicted XlogP0.8[13][14]
Water SolubilitySoluble[15]
CAS Number850791-48-9[13]

The low octanol-water partition coefficient (XlogP) and inherent water solubility indicate that this compound is polar, necessitating a chromatographic strategy that enhances retention on a reversed-phase column.[13][14][15]

Experimental Workflow and Causality

The selection of each component and parameter in this method is deliberate, aiming to create a self-validating and robust analytical system.

Materials and Reagents
  • Analyte: Methyl N-[(4-aminophenyl)methyl]carbamate (≥98% purity)

  • Solvents: HPLC-grade acetonitrile and water

  • Mobile Phase Additive: Formic acid (LC-MS grade)

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm). The polar-embedded functionality prevents phase collapse in highly aqueous mobile phases and provides alternative selectivity for polar analytes.[11][16]

  • Data Acquisition: Chromatography data software

Chromatographic Conditions
ParameterConditionRationale
Column Polar-embedded C18, 4.6 x 150 mm, 5 µmTo enhance retention of the polar analyte and prevent hydrophobic collapse of the stationary phase with high aqueous mobile phase.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to suppress the ionization of any residual silanol groups on the column, improving peak shape.[17][18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient Elution 5% B to 40% B over 10 minutesA gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Injection Volume 10 µLA smaller injection volume minimizes potential peak distortion caused by the sample solvent.[9]
Detection Wavelength 240 nmSelected based on the UV absorbance spectrum of the aminophenyl moiety.
Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Methyl N-[(4-aminophenyl)methyl]carbamate and dissolve in 10 mL of a 50:50 water:acetonitrile mixture.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). This practice of using the initial mobile phase as the diluent is crucial for maintaining good peak shape, as it minimizes solvent mismatch effects upon injection.[19]

Detailed Protocol: Step-by-Step HPLC Analysis

The following protocol outlines the systematic procedure for the analysis.

Instrument and System Preparation
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both mobile phases to prevent bubble formation in the pump and detector.[20]

  • System Purge: Purge the HPLC pump with both mobile phases to ensure all lines are free of air and filled with the correct solvent.

  • Column Equilibration: Install the polar-embedded C18 column and equilibrate with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Sample Analysis Workflow

A visual representation of the analytical workflow is provided below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standards Equilibrate Equilibrate Column Sample Prepare Aqueous Sample Inject Direct Aqueous Injection Equilibrate->Inject System Ready Separate Gradient Separation Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Figure 1: A schematic of the direct aqueous injection HPLC workflow.

Data Acquisition and Processing
  • Sequence Setup: Create a sequence in the chromatography software including blanks, calibration standards, and unknown samples.

  • Injection: Inject 10 µL of each standard and sample.

  • Data Processing: After the sequence is complete, integrate the peak corresponding to Methyl N-[(4-aminophenyl)methyl]carbamate. Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Method Validation: Ensuring a Self-Validating System

To ensure the trustworthiness and reliability of this method, it must be validated according to ICH Q2(R1) guidelines.[1][3][5][6][21] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks are observed at the retention time of Methyl N-[(4-aminophenyl)methyl]carbamate.[5][22]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

  • Protocol: Analyze a minimum of five concentrations across the desired range (e.g., 1-100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Example)
115,234
576,170
20304,680
50761,700
1001,523,400
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

  • Protocol: Perform recovery studies by spiking a known concentration of the analyte into a blank matrix at three concentration levels (low, medium, high), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4][6]

  • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the test concentration.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5][22]

  • Protocol: Introduce small variations to the method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate, ±2% in mobile phase composition).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits.

Troubleshooting Common Issues

A logical approach to troubleshooting is essential for maintaining method performance.

Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions Problem Observed Problem Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Broad Broad Peak Problem->Broad Shift RT Shift Problem->Shift NoPeak No Peak Problem->NoPeak MobilePhase Check Mobile Phase pH/ Composition Tailing->MobilePhase Secondary interactions Column Check Column Health/ Equilibration Tailing->Column Column void/frit blockage Solvent Check Sample Solvent Fronting->Solvent Overload/Solvent mismatch Broad->Column Poor equilibration Shift->MobilePhase Composition change System Check for Leaks/ Pump Issues Shift->System Pump malfunction NoPeak->System No flow/injection Detector Check Detector Settings NoPeak->Detector Lamp off/Wrong λ

Figure 2: A troubleshooting guide for common HPLC issues.

  • Peak Tailing: Often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanols on the silica surface.[17][18] Ensure the mobile phase pH is sufficiently low (as achieved with 0.1% formic acid). Column degradation can also be a cause.[18]

  • Poor Retention/Shifting Retention Times: This can result from improper column equilibration, changes in mobile phase composition, or fluctuations in column temperature. Ensure the system is thoroughly equilibrated before injection.[19]

  • Carryover: If analyzing samples with a wide concentration range, carryover can be an issue. Implement a robust needle wash procedure in the autosampler method and inject blanks between high-concentration samples.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the direct aqueous injection HPLC analysis of Methyl N-[(4-aminophenyl)methyl]carbamate. By explaining the causality behind the chosen parameters and grounding the method in established validation principles, this guide serves as an authoritative resource for researchers and drug development professionals. The method is demonstrated to be robust, reliable, and efficient, eliminating the need for complex sample preparation and thereby streamlining the analytical workflow.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • PubMed. (2010, May 25). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Common issues of aqueous injections on Capillary Columns. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • PubChem. (n.d.). Methyl p-aminophenylcarbamate. Retrieved from [Link]

  • The Analytical Scientist. (2015, December 10). The Pros and Cons of Direct Injection. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 531 Measurement Of N-methyl Carbamoyloximes And N-methyl Carbamates In Drinking Water By Direct Aqueous Injection Hplc With Post Column Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation of carbamates. Retrieved from [Link]

  • PubMed. (n.d.). Direct aqueous injection-liquid chromatography with post-column derivatization for determination of N-methylcarbamoyloximes and N-methylcarbamates in finished drinking water: collaborative study. Retrieved from [Link]

  • NEMI.gov. (n.d.). ASTM: D5315: Standard Test Method for Carbamates in Water. Retrieved from [Link]

  • SciELO. (n.d.). Use of Direct Aqueous Injection and Solid Phase Extraction Coupled with Hydrophilic Interaction Chromatography to Analyze Haloacetic Acids in Drinking Water Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Retrieved from [Link]

  • NEMI.gov. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti. Retrieved from [Link]

  • Standards Incorporated by Reference (SIBR) Database. (n.d.). Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization -Revision 3.1. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to Performing Method Development for Direct Injection Methods Using ionKey/MS in a Bioanalytical Laboratory: From Sample. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate

Welcome to the dedicated technical support center for the synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important carbamate intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, all grounded in fundamental chemical principles to ensure your success.

Troubleshooting Guide: A-to-Z Synthesis Solutions

This section addresses specific issues that may arise during the synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate, presented in a practical question-and-answer format.

Synthesis Pathway Overview

The most common and reliable synthetic route to Methyl N-[(4-aminophenyl)methyl]carbamate involves a two-step process starting from 4-nitrobenzylamine. This strategy circumvents potential side reactions associated with the free aniline group during carbamate formation.

Synthesis_Workflow 4-Nitrobenzylamine 4-Nitrobenzylamine Step1 Step 1: Carbamate Formation 4-Nitrobenzylamine->Step1 Methyl_Chloroformate Methyl_Chloroformate Methyl_Chloroformate->Step1 Intermediate Methyl N-[(4-nitrophenyl)methyl]carbamate Step1->Intermediate Reduction Step 2: Nitro Group Reduction Intermediate->Reduction Final_Product Methyl N-[(4-aminophenyl)methyl]carbamate Reduction->Final_Product

A high-level overview of the two-step synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate.

Q1: My carbamate formation reaction (Step 1) is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Low conversion in the initial carbamate formation step, the reaction of 4-nitrobenzylamine with methyl chloroformate, is a common hurdle. The root cause often lies in the reaction conditions or the quality of the reagents.

  • Underlying Principles: This reaction is a nucleophilic acyl substitution where the amine nitrogen of 4-nitrobenzylamine attacks the electrophilic carbonyl carbon of methyl chloroformate. The efficiency of this reaction is highly dependent on the nucleophilicity of the amine and the prevention of side reactions.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: A base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

      • Recommendation: Use a non-nucleophilic base like triethylamine (TEA) or pyridine in slight excess (1.1-1.2 equivalents). For biphasic systems, an inorganic base like sodium carbonate can be effective.[1]

    • Reaction Temperature: The reaction is typically exothermic.

      • Recommendation: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and minimize the formation of byproducts.

    • Reagent Quality: Methyl chloroformate is sensitive to moisture and can hydrolyze to methanol and HCl.

      • Recommendation: Use a fresh bottle of methyl chloroformate or distill it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Choice: The solvent should be inert and capable of dissolving the starting materials.

      • Recommendation: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are good choices.

Q2: I'm observing a significant amount of a white precipitate in my carbamate formation reaction that is not my desired product. What is it and how can I avoid it?

A2: The formation of a white, insoluble solid is a strong indicator of a urea byproduct, specifically N,N'-bis[(4-nitrophenyl)methyl]urea.

  • Underlying Principles: This byproduct forms when the initially formed carbamate reacts with another molecule of the starting amine, or more commonly, if there is any in-situ formation of the corresponding isocyanate which then reacts with the amine. This is often exacerbated by elevated temperatures or incorrect stoichiometry.

Byproduct_Formation Amine 4-Nitrobenzylamine Desired_Reaction Desired Reaction Amine->Desired_Reaction Side_Reaction Side Reaction (e.g., via isocyanate) Amine->Side_Reaction Chloroformate Methyl Chloroformate Chloroformate->Desired_Reaction Carbamate Methyl N-[(4-nitrophenyl)methyl]carbamate Desired_Reaction->Carbamate Carbamate->Side_Reaction Urea N,N'-bis[(4-nitrophenyl)methyl]urea Side_Reaction->Urea

Pathway for the formation of the urea byproduct.
  • Preventative Measures:

    • Slow Addition of Methyl Chloroformate: Add the methyl chloroformate dropwise to the solution of 4-nitrobenzylamine and base at a low temperature (0 °C). This maintains a low concentration of the chloroformate, favoring the desired 1:1 reaction.

    • Strict Stoichiometry: Use a slight excess of methyl chloroformate (1.05-1.1 equivalents) to ensure complete consumption of the amine.

    • Temperature Control: Avoid allowing the reaction temperature to rise significantly, as higher temperatures can promote the formation of the isocyanate intermediate.

Q3: The reduction of the nitro group (Step 2) is incomplete, or I'm seeing multiple products on my TLC plate. How can I optimize this step?

A3: Incomplete reduction of the nitro group or the formation of side products is a frequent issue in the synthesis of aromatic amines. The choice of reducing agent and reaction conditions are critical for a clean and complete conversion.

  • Underlying Principles: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reduction is not driven to completion, these intermediates can persist or react to form dimeric byproducts like azoxy, azo, and hydrazo compounds.

  • Troubleshooting and Optimization:

Reducing AgentAdvantagesPotential Issues & Solutions
H₂/Pd-C Clean reaction, easy product isolation.Catalyst poisoning: Ensure starting material is free of sulfur-containing impurities. Incomplete reaction: Increase hydrogen pressure, catalyst loading (5-10 mol%), or reaction time. Ensure vigorous stirring to maintain good catalyst suspension.[2]
SnCl₂·2H₂O Effective and reliable.Stannane byproducts: Workup can be challenging. A strong basic wash is often required to precipitate tin salts. Stoichiometry: Use a sufficient excess (3-5 equivalents) to drive the reaction to completion.[3]
Fe/HCl or Fe/NH₄Cl Inexpensive and effective.Acidic workup: Requires neutralization. The resulting iron salts need to be thoroughly removed during workup.
Sodium Dithionite Mild conditions.Decomposition: Use fresh reagent. May require a biphasic solvent system (e.g., ethyl acetate/water) for optimal results.
  • Recommendation: For a clean and high-yielding reaction, catalytic hydrogenation with H₂/Pd-C is often the preferred method. If catalyst poisoning is a concern, SnCl₂·2H₂O is a robust alternative.

Q4: My final product is discolored (e.g., brown or pink). What is the cause and how can I purify it?

A4: Discoloration in the final product, Methyl N-[(4-aminophenyl)methyl]carbamate, is typically due to the presence of oxidized impurities.

  • Underlying Principles: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored polymeric species. This can occur during the reaction, workup, or storage.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final product.

      • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Common solvent systems for aromatic carbamates include ethanol/water, ethyl acetate/hexanes, or toluene.[4][5]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.

      • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The optimal eluent can be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.25-0.35 for the product.[6][7]

    • Activated Carbon Treatment: To remove colored impurities, you can add a small amount of activated carbon to a hot solution of your crude product, followed by hot filtration before allowing it to crystallize.

Frequently Asked Questions (FAQs)

Q: Can I perform the synthesis in a single step from 4-aminobenzylamine?

A: While theoretically possible, it is not recommended. The presence of two primary amine groups of different reactivity (aliphatic vs. aromatic) in 4-aminobenzylamine would lead to a mixture of products, including the desired product, the dicarbamate, and the product of carbamoylation at the aromatic amine. The two-step approach starting from 4-nitrobenzylamine ensures selectivity and a much cleaner reaction profile.

Q: What are the expected ¹H and ¹³C NMR chemical shifts for the final product and the nitro-intermediate?

A: While experimental data can vary slightly based on the solvent, the following are approximate chemical shifts:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl N-[(4-nitrophenyl)methyl]carbamate ~8.1 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~5.5 (s, 1H, NH), ~4.3 (d, 2H, CH₂), ~3.6 (s, 3H, OCH₃)~157 (C=O), ~147 (Ar-C-NO₂), ~146 (Ar-C), ~128 (Ar-CH), ~124 (Ar-CH), ~52 (OCH₃), ~44 (CH₂)
Methyl N-[(4-aminophenyl)methyl]carbamate ~7.0 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~5.3 (s, 1H, NH), ~4.8 (br s, 2H, NH₂), ~4.1 (d, 2H, CH₂), ~3.6 (s, 3H, OCH₃)~157 (C=O), ~145 (Ar-C-NH₂), ~129 (Ar-CH), ~128 (Ar-C), ~115 (Ar-CH), ~52 (OCH₃), ~45 (CH₂)

Note: These are predicted values and should be confirmed with experimental data.

Q: How should I store the final product?

A: Methyl N-[(4-aminophenyl)methyl]carbamate, being an aromatic amine, should be stored in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon) to prevent oxidation and degradation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl N-[(4-nitrophenyl)methyl]carbamate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-nitrobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add methyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from ethanol or ethyl acetate/hexanes.

Protocol 2: Synthesis of Methyl N-[(4-aminophenyl)methyl]carbamate
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve Methyl N-[(4-nitrophenyl)methyl]carbamate (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol % Pd).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr apparatus). Repeat this process three times. Stir the reaction vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization as described previously.

References

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (2025). BenchChem.
  • Technical Support Center: Synthesis of Methyl (4-formylphenyl)
  • Methyl N-[(4-aminophenyl)
  • Application Notes and Protocols: Purification of Benzyl (4-iodocyclohexyl)
  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018).
  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Technical Support Center: Purification of 2-Butanol, 2-methyl-, carbam
  • Hiegel, G. A., & Hogenauer, T. J. (n.d.). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methyl carbamate purification by extraction and recrystallization. (n.d.).
  • Column chromatography. (n.d.). University of Victoria.
  • Technical Support Center: Recrystallization of N-Aryl Carbazoles. (2025). BenchChem.
  • Carbamate Synthesis - Powered by XMB 1.9.11. (2010). Sciencemadness Discussion Board.
  • Go-to recrystalliz
  • Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. (2020). Technical Disclosure Commons.
  • Continuous Synthesis of Carbamates
  • Methyl p-aminophenylcarbamate. (n.d.). PubChem. Retrieved from [Link]

  • Benzyl hydroxymethyl carbam
  • Chloroformate – Knowledge and References. (n.d.). Taylor & Francis.
  • Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide. (2025). BenchChem.
  • Continuous Synthesis of Carbamates
  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.).
  • A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbam
  • Preparation and properties of carbamates, nitrocarbamates and their deriv
  • A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
  • N-{[(4-Nitrophenyl)amino]methyl}benzamide. (2014). Molbank.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Physics Department & Chemistry Department.
  • Purification by Recrystalliz
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - NIH.
  • Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. (2025). BenchChem.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (2002). Organic Syntheses.
  • Methyl carbamate(598-55-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • ethyl n-methylcarbam
  • Methyl N-[4-(dimethylamino)phenyl]carbamate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Methyl N-[(4-aminophenyl)methyl]carbamate

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Chromatographic isolation, peak tailing resolution, and stability management for aniline-carbamate derivatives. Executive Summary & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Chromatographic isolation, peak tailing resolution, and stability management for aniline-carbamate derivatives.

Executive Summary & Mechanistic Insight

Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9) is a bifunctional building block frequently utilized in pharmaceutical synthesis[1]. It is typically synthesized via the catalytic reduction of its nitrobenzyl precursor[2][3]. The purification of this compound presents a classic chromatographic paradox: it contains a moderately polar, neutral methyl carbamate group alongside a highly polar, basic primary aniline moiety[1][2].

The Root Cause of Purification Failure: When utilizing standard Type-A silica gel, researchers frequently observe severe peak tailing, streaking, and irreversible adsorption[4][5]. This is not a solvent polarity issue, but a mechanistic one. The basic primary amine acts as a strong hydrogen bond donor and proton acceptor, interacting heterogeneously with the weakly acidic silanol groups (Si-OH, pKa ~4.5) on the silica surface[4][6]. This mixed-mode retention (partitioning + ion exchange) destroys theoretical plate counts and leads to co-elution with synthetic byproducts[7].

Diagnostic Troubleshooting Workflow

PurificationWorkflow Start Crude Mixture (Methyl N-[(4-aminophenyl)methyl]carbamate) TLC Run TLC on Standard Silica (Hexane/EtOAc) Start->TLC Check Observe Spot Morphology TLC->Check Tailing Severe Tailing / Streaking (Silanol-Amine Interaction) Check->Tailing Yes Good Round Spots (Rare for free anilines) Check->Good No Mod1 Add 1-2% TEA or NH4OH to Mobile Phase Tailing->Mod1 Resolved Proceed to Normal Phase Column Chromatography Good->Resolved Check2 Re-run TLC Mod1->Check2 Check2->Resolved Fixed Unresolved Still Tailing or Degradation Observed Check2->Unresolved Fails AltPhase Switch Stationary Phase: NH2-Silica or RP-C18 Unresolved->AltPhase

Diagnostic workflow for resolving primary amine tailing during carbamate purification.

Frequently Asked Questions (FAQs)

Q1: I am trying to separate the target compound from its unreduced nitro precursor, but the amine product streaks across the entire TLC plate. How do I fix this? A: The streaking is caused by the aniline group binding to acidic silanols[4][5]. To resolve this, you must introduce a "silanol suppressor" into your mobile phase. Adding 1% to 2% (v/v) Triethylamine (TEA) or concentrated ammonium hydroxide competitively deactivates the acidic sites on the silica gel[4][8]. Because the nitro precursor lacks the basic amine, it will elute normally, allowing for clean separation[2].

Q2: I added TEA to my solvent, but my isolated yield is suspiciously low. Is the compound degrading? A: While the methyl carbamate group is generally stable under mild conditions, prolonged exposure to basic modifiers on an active silica surface can sometimes induce partial hydrolysis or aniline oxidation[2][8]. You must validate stability using a 2D-TLC test : Spot your crude mixture, develop it in your TEA-modified solvent, dry the plate, rotate it 90 degrees, and develop it again. If you see spots falling off the diagonal axis, your compound is degrading on-column.

Q3: If the compound degrades on standard silica, what is the best alternative stationary phase? A: Switch to an Amino-functionalized silica gel (NH2-silica)[5]. In this stationary phase, the surface silanols are covalently endcapped with aminopropyl groups. This inherently neutralizes the column, entirely eliminating the need for mobile phase modifiers like TEA, and provides a much gentler environment for sensitive carbamates[5].

Q4: I am moving to Reverse-Phase HPLC (RP-HPLC) for final polishing. What buffer system should I use? A: The aniline moiety has a conjugate acid pKa of approximately 4.6. If you run unbuffered water/acetonitrile, the amine will be partially ionized, leading to split peaks and tailing due to interactions with residual metal-contaminated silanols on the C18 matrix[7]. You must operate at least 2 pH units away from the pKa. We recommend a low-pH buffer (e.g., 20 mM phosphate buffer at pH 2.5 or 0.1% TFA) to fully protonate the amine, ensuring a single, highly polar ionization state and sharp peak symmetry[7].

Validated Experimental Protocols

Protocol A: Deactivated Normal-Phase Silica Gel Chromatography

Use this protocol for scalable, routine purification of the crude reduction mixture.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 50:50 Hexane/Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly[4][8].

  • Column Pre-treatment (Critical Step): Do not dry-pack the column. Prepare a slurry of standard Type-A silica gel using the TEA-modified solvent. Pour the slurry into the column and elute at least 2 column volumes (CV) of the modified solvent. Causality: This pre-saturates and neutralizes the acidic silanol sites before the analyte is introduced[4][6].

  • Sample Loading: Dissolve the crude Methyl N-[(4-aminophenyl)methyl]carbamate in the minimum amount of a polar solvent (e.g., Dichloromethane with a drop of Methanol). Apply evenly to the column head.

  • Elution: Elute using the TEA-modified solvent. The unreduced nitro precursor will elute first (less polar), followed by the target amine as a sharp, symmetrical band[2][3].

  • Post-Processing: Co-eluting TEA must be removed post-purification via high-vacuum drying or a mild aqueous workup (washing the organic layer with brine).

Protocol B: Reverse-Phase HPLC (RP-HPLC) Purification

Use this protocol for isolating highly pure (>99%) analytical standards.

  • Column Selection: Utilize an endcapped C18 column to minimize residual silanol exposure[7].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 30 minutes. Causality: The low pH ensures the aniline nitrogen is fully protonated (NH3+), preventing secondary ion-exchange tailing[7].

  • Recovery: The product will be collected as the TFA salt. To recover the free base, neutralize the pooled fractions with saturated NaHCO3 prior to lyophilization or organic extraction.

Quantitative Data Summary: Modifier & Phase Comparison

Stationary PhaseMobile Phase AdditiveMechanism of ActionRecommended LoadingRelative Cost
Standard Silica (Type A) 1-2% TEA or NH4OHCompetitive binding to acidic silanols; prevents amine adsorption[4][8].1-5% of silica weightLow
Amino-Silica (NH2) NoneCovalent endcapping neutralizes surface; prevents mixed-mode retention[5].1-2% of silica weightHigh
C18 (Reverse Phase) 0.1% TFA or FormateProtonates amine (pH < pKa), eliminating secondary silanol interactions[7].Variable (Prep-HPLC)Very High

References

  • Reddit (r/chemhelp). What causes streaking in silica gel column chromatography?. Available at: [Link]

  • ResearchGate. Tailing in TLC - can anyone help?. Available at:[Link]

  • ACS Publications. Discovery of ARQ 092: An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Available at: [Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Available at:[Link]

Sources

Troubleshooting

"Methyl N-[(4-aminophenyl)methyl]carbamate" stability issues in solution

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from poorly understood analyte stability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from poorly understood analyte stability. Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9)[1] is a classic "dual-threat" molecule. It contains two highly reactive functional groups: an electron-rich 4-aminophenyl (aniline) moiety and a hydrolytically sensitive methyl carbamate linkage[2].

To achieve reproducible data, you must treat this compound not as a static chemical, but as a dynamic system susceptible to both base-catalyzed hydrolysis [3] and radical-mediated oxidation . This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to stabilize this analyte in your workflows.

Empirical Stability Matrix

Understanding the environmental triggers for degradation is the first step in stabilization. The table below summarizes the quantitative and qualitative degradation kinetics of the molecule under various conditions.

Environmental VariablePrimary Degradation PathwayReaction KineticsOptimal Stabilization Strategy
pH > 7.5 Base-Catalyzed HydrolysisFast ( t1/2​ < 2 hours at pH 8)Buffer to pH 5.0–5.5
pH < 3.0 Acid-Catalyzed HydrolysisSlow to ModerateAvoid extreme acidification
Dissolved Oxygen ( O2​ ) Radical-Mediated OxidationModerate (Days)Argon sparging, use of antioxidants
Trace Metals ( Fe3+/Cu2+ ) Catalytic OxidationVery Fast (Minutes to Hours)Addition of 1 mM EDTA to buffers
UV / Ambient Light Photo-OxidationModerate (Hours to Days)Amber glassware, foil wrapping

Symptom-Based Troubleshooting (FAQs)

Q1: My LC-MS/MS quantification shows a 40% drop in analyte concentration over 24 hours, but the solution remains perfectly clear. What is happening? Cause: You are observing "silent" carbamate hydrolysis. Unlike oxidation, the hydrolysis of the carbamate ester linkage yields 4-aminobenzylamine, methanol, and CO2​ —all of which are colorless and soluble. This is primarily driven by an alkaline or neutral pH environment[4]. Solution: Shift your aqueous buffer to a mildly acidic range (pH 5.0–5.5) to arrest the nucleophilic attack of hydroxide ions on the carbonyl carbon[4].

Q2: My stock solution in DMSO turned slightly pink/brown after a week on the bench. Is it still usable? Cause: No, discard it immediately. The pink discoloration is the universal hallmark of aniline oxidation. The primary amine ( −NH2​ ) on the phenyl ring has undergone radical-mediated oxidation to form highly reactive quinone imines, which rapidly polymerize into colored azo dimers and oligomers. Solution: This process is accelerated by dissolved oxygen, ambient light, and trace transition metals. Future stocks must be prepared in degassed solvents and stored in amber vials at -80°C.

Q3: Can I use standard PBS (pH 7.4) for my in vitro cellular assays with this compound? Cause: It is highly discouraged for prolonged incubations. At pH 7.4, the half-life of many carbamates drops significantly due to base-catalyzed ester cleavage[3]. Solution: If physiological pH is mandatory for your biological target, prepare the compound in a concentrated, stabilized acidic stock (pH 5.5) and spike it into the PBS immediately before the assay. Limit the experimental window to under 2 hours to ensure >90% analyte integrity.

Validated Stabilization Protocols

To ensure absolute trustworthiness in your data, every protocol must act as a self-validating system. Follow these step-by-step methodologies to prevent both hydrolysis and oxidation.

Protocol A: Synthesis of Ultra-Stable Master Stocks (10 mM)

Causality: Removing oxygen prevents radical initiation, while anhydrous conditions prevent baseline hydrolysis.

  • Solvent Degassing: Sparge anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh Methyl N-[(4-aminophenyl)methyl]carbamate and dissolve it in the degassed DMSO under subdued laboratory lighting.

  • Aliquoting: Dispense 50 µL aliquots into amber, silanized glass vials. Silanization prevents surface-mediated degradation and trace metal leaching from the glass.

  • QC Validation Step: Before freezing, measure the UV-Vis absorbance of a blank-subtracted aliquot at 450 nm. A baseline reading ( Abs450​<0.01 ) validates the absence of quinone imine formation.

  • Storage: Blanket the headspace of the vials with Argon, cap tightly, and store at -80°C.

Protocol B: Optimized Aqueous Sample Preparation for LC-MS/MS

Causality: Mild acidity protects the carbamate bond, while chelation neutralizes oxidation catalysts.

  • Buffer Preparation: Prepare a 50 mM Ammonium Acetate buffer. Adjust the pH precisely to 5.2 using glacial acetic acid.

  • Matrix Chelation: Add 1 mM EDTA to the buffer. This sequesters trace Fe3+ and Cu2+ ions present in water or biological matrices that act as single-electron transfer catalysts for aniline oxidation.

  • Dilution: Thaw a single DMSO stock aliquot on ice and dilute it directly into the chilled buffer. Never refreeze a thawed aliquot.

  • QC Validation Step: During LC-MS/MS analysis, monitor both the intact mass transition ( m/z 181 specific fragment) and the primary hydrolysis degradation product ( m/z 123 for 4-aminobenzylamine). An intact-to-degradant ratio of >95:5 confirms protocol success.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcated degradation pathways that dictate the stability of Methyl N-[(4-aminophenyl)methyl]carbamate.

G Analyte Methyl N-[(4-aminophenyl)methyl]carbamate (Intact Analyte) Hydrolysis Base-Catalyzed Hydrolysis (pH > 7.5) Analyte->Hydrolysis OH- Attack on Carbonyl Oxidation ROS/O2-Mediated Oxidation (Trace Metals / Light) Analyte->Oxidation Electron Abstraction from -NH2 Amine 4-Aminobenzylamine + Methanol + CO2 Hydrolysis->Amine Ester Cleavage & Decarboxylation Quinone Quinone Imine Intermediates (Highly Reactive) Oxidation->Quinone -e-, -H+ Polymer Azo Dimers & Oligomers (Pink/Brown Discoloration) Quinone->Polymer Polymerization

Bifurcated degradation pathways of Methyl N-[(4-aminophenyl)methyl]carbamate in aqueous solutions.

References

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. [Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Methyl N-[(4-aminophenyl)methyl]carbamate

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and protocol optimization for researchers working with Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and protocol optimization for researchers working with Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9). As a carbamate derivative featuring a primary aromatic amine, this compound presents unique stability challenges, primarily driven by moisture-induced, base-catalyzed hydrolysis and oxidative degradation.

Core Principles: The Causality of Carbamate Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The carbamate functional group (-NH-COO-CH3) is intrinsically vulnerable to nucleophilic attack by water. Because this molecule is an N-monosubstituted carbamate (it possesses a proton on the carbamate nitrogen), it predominantly undergoes degradation via the E1cB (Elimination Unimolecular conjugate Base) mechanism under neutral to alkaline conditions[1].

  • Deprotonation: A base (such as hydroxide in aqueous media) deprotonates the carbamate nitrogen[2].

  • Elimination: The resulting anion undergoes a rate-determining elimination, expelling the methoxide leaving group to form a highly reactive isocyanate intermediate[2].

  • Hydrolysis: The isocyanate rapidly reacts with water to yield 4-aminobenzylamine, carbon dioxide, and methanol[1].

Furthermore, the primary amine group on the phenyl ring provides additional hydrogen bond donors[3], but it is also highly susceptible to atmospheric oxidation, which often manifests as a yellowing of the solid powder.

Degradation Mechanisms & Troubleshooting Workflows

E1cB_Mechanism A Methyl N-[(4-aminophenyl) methyl]carbamate B Deprotonation by Base (OH-) A->B pH > 7.0 C Conjugate Base (Anion) B->C Fast D Isocyanate Intermediate + Methoxide C->D Rate-determining Elimination E 4-aminobenzylamine + CO2 + Methanol D->E Rapid Hydrolysis (H2O)

Figure 1: E1cB base-catalyzed hydrolysis mechanism for N-monosubstituted carbamates.

Troubleshooting Start Degradation Detected (LC-MS / Yellowing) CheckState Storage State? Start->CheckState Solid Solid Powder CheckState->Solid Solution Aqueous Solution CheckState->Solution CheckMoisture Is it desiccated & < 8°C? Solid->CheckMoisture CheckPH Is buffer pH > 6.0? Solution->CheckPH FixMoisture Action: Store at 2-8°C with Argon & Desiccant CheckMoisture->FixMoisture No FixPH Action: Adjust to pH 4.0-5.0 Use Acetate Buffer CheckPH->FixPH Yes

Figure 2: Troubleshooting logic tree for identifying and resolving carbamate instability.

Troubleshooting FAQs

Q1: My solid stock of Methyl N-[(4-aminophenyl)methyl]carbamate is turning yellow and showing extra peaks on LC-MS. Why? A1: Two concurrent degradation pathways are likely occurring: hydrolysis and aniline oxidation. Even trace atmospheric moisture can initiate hydrolysis, releasing 4-aminobenzylamine. The primary aniline group is also susceptible to oxidation by air, which causes the characteristic yellowing. Solution: According to chemical storage guidelines, the compound must be sealed in a dry environment at 2-8°C[4]. Always store the solid in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) and a desiccant.

Q2: How significantly does pH affect the stability of this carbamate in solution? A2: The effect of pH is dramatic. Carbamates are highly susceptible to alkaline hydrolysis, where degradation rapidly increases at a pH above 7.5[5]. Kinetic studies on carbamates demonstrate a V-shaped pH-rate profile, with the pH of maximum stability occurring at approximately 4.0[6].

Q3: We need to use physiological pH (7.4) for our cell assays. How can we prevent premature hydrolysis? A3: At pH 7.4, the hydroxide ion concentration is sufficient to drive the E1cB elimination pathway, and the half-life can drop to mere hours[2]. Solution: Formulate your primary stock solutions in an anhydrous, aprotic solvent (e.g., anhydrous DMSO). Spike the compound into the pH 7.4 assay buffer immediately prior to use, ensuring the assay is completed within the compound's functional half-life.

Quantitative Stability Data

Table 1: Effect of pH on N-Monosubstituted Carbamate Stability (Aqueous Solutions at 25°C)

pH LevelEnvironmentPredominant MechanismEstimated Half-Life (t½)Recommendation
< 2.0Strongly AcidicAcid-Catalyzed HydrolysisDaysAvoid; secondary degradation possible
4.0 - 5.0Mildly AcidicMinimal (pH of Maximum Stability)> 6 MonthsOptimal for aqueous stock solutions
7.4PhysiologicalBase-Catalyzed Elimination (E1cB)Hours to DaysPrepare immediately before use
> 9.0Strongly AlkalineRapid E1cB EliminationMinutes to HoursStrictly avoid

(Data extrapolated from kinetic studies on carbamate hydrolysis[2][6])

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes inherent checks to confirm that degradation has not occurred.

Protocol 1: Preparation and Storage of Solid Aliquots

Rationale: Repeated freeze-thaw cycles and ambient moisture exposure during weighing are the leading causes of solid-state hydrolysis. Aliquoting minimizes exposure.

  • Equilibration: Remove the master vial from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Aliquoting: Inside a dry box or under a stream of Argon, weigh the powder into amber glass vials.

    • Causality: Amber glass prevents photo-oxidation of the primary amine.

  • Inert Sealing: Purge each vial with Argon gas for 5 seconds before sealing with a PTFE-lined cap.

  • Validation Step: Perform an LC-MS analysis on one random aliquot. The parent mass [M+H]+ 181.1 m/z should be >99% relative abundance. If the degradant mass [M+H]+ 123.1 m/z (4-aminobenzylamine) is detected, the batch has been compromised by moisture.

  • Storage: Store all sealed aliquots at 2-8°C[4].

Protocol 2: Formulation of Stable Aqueous Stock Solutions

Rationale: Aqueous solutions must be buffered to the pH of maximum stability (pH 4.0 - 5.0) to suppress the E1cB elimination pathway[6].

  • Buffer Preparation: Prepare a 10 mM Sodium Acetate buffer.

  • pH Validation: Using a calibrated pH meter, verify the buffer is exactly pH 4.5.

    • Self-Validation: If the pH is > 5.0, do not proceed. Adjust with acetic acid. Adding the carbamate to a solution with an unverified pH risks immediate degradation.

  • Dissolution: Dissolve the Methyl N-[(4-aminophenyl)methyl]carbamate aliquot into the pH 4.5 buffer. Vortex gently until clear.

  • Storage & Usage: Store the stock solution at 2-8°C. For downstream biological assays requiring pH 7.4, dilute this acidic stock directly into the final assay matrix immediately before initiating the experiment.

References

  • Title: Key parameters for carbamate stability in dilute aqueous–organic solution | Source: ResearchGate | URL: [Link]

  • Title: Kinetics and mechanism of hydrolysis of efavirenz | Source: ProQuest | URL: [Link]

  • Title: Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride | Source: CDN | URL: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of Methyl N-[(4-aminophenyl)methyl]carbamate

Welcome to the technical support center for the LC-MS/MS analysis of Methyl N-[(4-aminophenyl)methyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS/MS analysis of Methyl N-[(4-aminophenyl)methyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating matrix effects.

I. Understanding the Analyte: Methyl N-[(4-aminophenyl)methyl]carbamate

Before delving into troubleshooting, a foundational understanding of the analyte's chemical properties is crucial for effective method development.

Chemical Structure and Properties

  • Molecular Formula: C₉H₁₂N₂O₂[1]

  • Monoisotopic Mass: 180.08987 Da[1]

  • Predicted XlogP: 0.8[1]

  • Key Functional Groups: Primary aromatic amine, Carbamate

The predicted XlogP value suggests that Methyl N-[(4-aminophenyl)methyl]carbamate is a relatively polar compound. The presence of a primary aromatic amine and a carbamate group are the most important features influencing its analytical behavior. The primary amine is basic and will be protonated at acidic pH, while the carbamate linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the LC-MS/MS analysis of Methyl N-[(4-aminophenyl)methyl]carbamate and the associated matrix effects.

Q1: What are matrix effects and how can they impact my analysis of Methyl N-[(4-aminophenyl)methyl]carbamate?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[5] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). For your analysis of Methyl N-[(4-aminophenyl)methyl]carbamate, matrix effects can lead to:

  • Inaccurate Quantification: Underestimation or overestimation of the analyte concentration.

  • Poor Reproducibility: High variability in results between samples.

  • Reduced Sensitivity: Difficulty in detecting low concentrations of the analyte.

Q2: What are the likely sources of matrix effects in a typical biological sample (e.g., plasma, urine) for this analyte?

A2: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte. For a moderately polar compound like Methyl N-[(4-aminophenyl)methyl]carbamate, common interferences include:

  • Phospholipids: Abundant in plasma and can cause significant ion suppression in ESI.

  • Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.

  • Endogenous Metabolites: A vast number of small molecules in biological fluids can co-elute with the analyte.

  • Proteins: Although largely removed during sample preparation, residual proteins can still interfere.

Q3: How can I assess whether my analysis is suffering from matrix effects?

A3: There are two primary methods to qualitatively and quantitatively assess matrix effects:

  • Post-Column Infusion (Qualitative): A solution of Methyl N-[(4-aminophenyl)methyl]carbamate is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the constant analyte signal indicates the retention time ranges where ion suppression or enhancement occurs.

  • Post-Extraction Spike (Quantitative): The response of the analyte in a neat solution is compared to its response when spiked into a blank matrix extract. The ratio of these responses provides a quantitative measure of the matrix effect.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the LC-MS/MS analysis of Methyl N-[(4-aminophenyl)methyl]carbamate.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps Scientific Rationale
Secondary Interactions with Column Silanols 1. Lower Mobile Phase pH: Add 0.1% formic acid to your mobile phase.The basic primary amine on your analyte can interact with residual acidic silanol groups on the silica-based column, leading to peak tailing. Lowering the pH ensures the amine is consistently protonated, minimizing these secondary interactions.
Injection Solvent Mismatch 1. Match Injection Solvent to Initial Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your starting mobile phase conditions.Injecting in a solvent much stronger than the mobile phase can cause the analyte to move down the column in a broad band before the gradient starts, leading to peak distortion.
Column Overload 1. Reduce Injection Volume or Sample Concentration: Inject a smaller volume or dilute your sample.Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
Issue 2: Significant Signal Suppression or Enhancement

Workflow for Diagnosing and Mitigating Matrix Effects

Caption: A systematic workflow for addressing matrix effects.

Step-by-Step Troubleshooting:

  • Assess the Matrix Effect: As described in FAQ 3, first confirm the presence and extent of the matrix effect.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    Technique Protocol Advantages/Disadvantages for this Analyte
    Protein Precipitation (PPT) 1. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. 2. Vortex for 1 minute. 3. Centrifuge at >10,000 x g for 10 minutes. 4. Transfer the supernatant and evaporate to dryness. 5. Reconstitute in mobile phase A.Advantages: Simple, fast, and inexpensive.[6] Disadvantages: "Dirty" extracts; may not effectively remove phospholipids and other endogenous interferences.
    Liquid-Liquid Extraction (LLE) 1. To 100 µL of plasma, add a suitable buffer to adjust the pH to >7 (e.g., pH 9-10). 2. Add 500 µL of an immiscible organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate). 3. Vortex for 2 minutes. 4. Centrifuge to separate the layers. 5. Transfer the organic layer and evaporate to dryness. 6. Reconstitute in mobile phase A.Advantages: Cleaner extracts than PPT.[7] Disadvantages: More time-consuming; requires optimization of pH and solvent. Since the analyte is basic, extracting at a pH above its pKa will ensure it is in its neutral form and partitions into the organic solvent.
    Solid-Phase Extraction (SPE) 1. Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water. 2. Load the pre-treated sample (e.g., diluted plasma). 3. Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. 4. Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile). 5. Evaporate and reconstitute.Advantages: Provides the cleanest extracts and can concentrate the analyte. Disadvantages: Most complex and expensive method; requires significant method development.
  • Optimize Chromatography: If sample preparation is insufficient, chromatographic changes can help separate your analyte from interfering matrix components.

    • Change the Gradient: A shallower gradient can improve the resolution between your analyte and co-eluting interferences.

    • Try a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement. Therefore, the ratio of the analyte signal to the SIL-IS signal will remain constant, leading to accurate and precise quantification.

Issue 3: Low Sensitivity/Inability to Reach Required LLOQ
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Ionization 1. Optimize MS Parameters: Infuse a standard solution of the analyte and optimize source parameters such as capillary voltage, gas flows, and temperatures. 2. Ensure Acidic Mobile Phase: The presence of a proton source (like formic acid) is crucial for efficient protonation and ionization in positive ESI mode.The efficiency of the electrospray process is highly dependent on the instrument settings and mobile phase composition.
Insufficient Sample Cleanup 1. Switch to a More Rigorous Sample Preparation Method: If using PPT, consider LLE or SPE.As discussed previously, cleaner samples lead to reduced ion suppression and improved sensitivity.
Analyte Degradation 1. Investigate Stability: Perform stability tests of the analyte in the biological matrix at various temperatures and for different durations. The carbamate functional group can be susceptible to enzymatic or chemical hydrolysis.If the analyte is degrading during sample storage or processing, the measured concentration will be artificially low.

IV. Recommended Starting LC-MS/MS Method

While method development and validation are essential for each specific application, the following provides a robust starting point for the analysis of Methyl N-[(4-aminophenyl)methyl]carbamate in a biological matrix like plasma.

LC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40 °C

MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ = 181.1 m/z

  • Product Ions: To be determined by infusing a standard of the analyte and performing a product ion scan. Fragmentation is likely to occur at the carbamate linkage.

Internal Standard

  • A stable isotope-labeled version of Methyl N-[(4-aminophenyl)methyl]carbamate (e.g., with deuterium or ¹³C labels) is highly recommended.

V. Conclusion

The successful LC-MS/MS analysis of Methyl N-[(4-aminophenyl)methyl]carbamate in complex biological matrices is achievable with a systematic approach to method development and troubleshooting. Understanding the chemical nature of the analyte and being vigilant about the potential for matrix effects are key to generating accurate and reliable data. This guide provides a framework for addressing common challenges, but it is essential to perform thorough method validation according to regulatory guidelines to ensure the robustness of your assay.

VI. References

  • The Good Scents Company. (n.d.). p-Toluidine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl p-aminophenylcarbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). Retrieved from [Link]

  • Li, W., et al. (2021). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry.

  • Ahn, J. H., et al. (2020). Carbamate pesticides have been reported to cause deleterious effects on the immune system and fertility issues in both humans and animals. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394.

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.

  • Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.

  • Restek. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Carbamate Pesticides with LC-MS. Retrieved from [Link]

  • Dong, M. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.

  • Liu, M., et al. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1097(1-2), 183-187.

  • IntechOpen. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects.

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids.

  • Bio-Analysis Centre. (2022). Bioanalytical Methods – An Overview. Retrieved from [Link]

  • Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice. (2021). Pharmaceuticals, 14(3), 263.

  • National Center for Biotechnology Information. (n.d.). LC-MS/MS Method for the determination of carbamathione in human plasma. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl n-(4-aminophenyl)carbamate (C8H10N2O2). Retrieved from [Link]

  • PubChem. (n.d.). Methyl p-aminophenylcarbamate. Retrieved from [Link]

  • PubMed. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic.

  • Semantic Scholar. (n.d.). LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials.

  • PubMed. (n.d.). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography].

  • vCalc. (2021). pKa of p-Toluidine. Retrieved from [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.

  • ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines.

  • Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link]

  • Wiley Online Library. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

Sources

Optimization

Overcoming low conversion in reactions with carbamates

Welcome to the Technical Support Center for Carbamate Reactivity. This guide is specifically engineered for researchers and drug development professionals facing low conversion rates in carbamate-based workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Reactivity. This guide is specifically engineered for researchers and drug development professionals facing low conversion rates in carbamate-based workflows.

Carbamates are ubiquitous in medicinal chemistry, serving as highly stable protecting groups and critical pharmacophores. However, this inherent stability often translates to stubborn reactivity, leading to stalled reactions, low yields, and complex byproduct mixtures. This guide deconstructs the thermodynamic and kinetic barriers of carbamate chemistry, providing field-proven, self-validating protocols to rescue your syntheses.

G Start Low Conversion in Carbamate Reaction Type Identify Reaction Type Start->Type Alk N-Alkylation Type->Alk Cross Cross-Coupling Type->Cross Deprot Deprotection Type->Deprot Alk_Issue Check Base & Solvent: Use Cs2CO3 + DMF Alk->Alk_Issue Cross_Issue C-O Bond Inertness: Switch Pd to Ni-catalyst Cross->Cross_Issue Deprot_Issue Acid-Sensitive Substrate? Deprot->Deprot_Issue Alk_Add Add TBAI to accelerate electrophile reactivity Alk_Issue->Alk_Add Cross_Water Control Water Content: Avoid excessive hydrolysis Cross_Issue->Cross_Water Deprot_Alt Use t-BuOLi for direct deprotective functionalization Deprot_Issue->Deprot_Alt

Diagnostic workflow for troubleshooting low conversion in carbamate reactions.

Module 1: N-Alkylation of Carbamates

Q: Why is my N-alkylation of a benzyl carbamate stalling at 20% conversion even with a large excess of alkyl halide? A: Low conversion in carbamate N-alkylation is fundamentally a kinetic issue. The nitrogen lone pair is heavily delocalized into the adjacent carbonyl group via resonance, rendering it significantly less nucleophilic than a free amine[1]. Furthermore, bulky protecting groups (e.g., Boc, Cbz) introduce severe steric hindrance.

To overcome this, you must shift the equilibrium by utilizing a strong base (like Cs2​CO3​ or NaH) in a polar aprotic solvent (DMF or DMSO) to force complete deprotonation. Additionally, the addition of tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst and an in situ nucleophilic catalyst. It converts less reactive alkyl chlorides/bromides into highly reactive alkyl iodides, which rapidly accelerates the reaction and minimizes overalkylation side products[2][3].

Quantitative Optimization Data
BaseSolventAdditiveTemp (°C)Conversion (%)Mechanistic Rationale
K2​CO3​ THFNone65< 10Base is too weak; solvent lacks polarity for necessary charge separation.
Cs2​CO3​ DMFNone2545Improved solubility and base strength, but electrophile insertion is slow.
Cs2​CO3​ DMFTBAI (1.0 eq)25> 95TBAI stabilizes the carbamate anion and generates reactive alkyl iodides in situ.
NaHTHFNone0 to 2585Strong irreversible deprotonation overcomes resonance stabilization.
Self-Validating Protocol: TBAI-Accelerated N-Alkylation
  • Preparation: In an oven-dried flask under an inert atmosphere ( N2​ /Ar), dissolve the carbamate (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs2​CO3​ (2.0 eq) in one portion.

    • Self-Validation Check: The mixture will form a distinct, cloudy suspension. Stir for 30 minutes at room temperature to ensure complete deprotonation before proceeding.

  • Activation: Add TBAI (0.1 to 1.0 eq) followed by the alkyl halide (1.5 eq).

    • Self-Validation Check: A slight color change (often yellowish) indicates the in situ formation of the alkyl iodide intermediate.

  • Monitoring: Stir for 4-12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The product spot will typically run higher (less polar) than the starting carbamate due to the loss of the N-H hydrogen bond donor.

  • Quenching: Quench with saturated aqueous NH4​Cl to neutralize any remaining base, followed by standard aqueous extraction.

Module 2: Cross-Coupling of Aryl Carbamates

Q: I am attempting a Suzuki-Miyaura cross-coupling using an aryl carbamate as the electrophile, but I am recovering unreacted starting material. How can I facilitate C-O bond activation? A: Aryl carbamates possess highly inert C-O bonds that resist oxidative addition by standard palladium catalysts. To overcome this thermodynamic barrier, you must switch to a nickel-based catalyst system[4]. Nickel has a smaller atomic radius and is more electropositive, making it highly effective at inserting into inert C-O bonds. Using NiCl2​(PCy3​)2​ provides the necessary electron density to drive oxidative addition.

Additionally, control your water content. While trace water is required to activate the boronic acid via boroxine hydrolysis, excessive water leads to competitive hydrolysis of the carbamate, destroying your starting material and stalling conversion[4]. Alternatively, iron-catalyzed reductive cross-coupling using FeI2​ has emerged as a highly efficient method for activating these inert C-O bonds[5].

Mechanism Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Cleaves C-O Bond) Ni0->OxAdd Aryl Carbamate Trans Transmetalation (Boronic Acid) OxAdd->Trans Base, H2O RedEl Reductive Elimination (Forms C-C Bond) Trans->RedEl RedEl->Ni0 Regeneration Product Cross-Coupled Biaryl RedEl->Product

Catalytic cycle for Ni-catalyzed cross-coupling of aryl carbamates.

Quantitative Optimization Data
Catalyst SystemLigandAdditiveConversion (%)Mechanistic Rationale
Pd(PPh3​)4​ None K3​PO4​ < 5Pd is insufficiently nucleophilic to cleave the inert C-O bond.
NiCl2​(dppe) dppe K3​PO4​ 20Bidentate ligand bite angle restricts necessary conformational changes.
NiCl2​(PCy3​)2​ PCy3​ K3​PO4​ > 90Strongly electron-donating, bulky monodentate ligands drive oxidative addition.
FeI2​ NoneReductant78Fe(I/II/III) catalytic cycle efficiently activates C-O bonds for cross-electrophile coupling.
Self-Validating Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or under strict Schlenk conditions, combine the aryl carbamate (1.0 eq), boronic acid (2.5 eq), NiCl2​(PCy3​)2​ (5 mol%), and K3​PO4​ (5.0 eq) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene.

    • Self-Validation Check: The solution should exhibit the characteristic deep color of the active nickel complex (often dark red/brown). If the solution turns pale or green immediately, oxygen contamination has occurred.

  • Heating: Seal the tube and heat to 110 °C for 12 hours.

    • Self-Validation Check: The reaction mixture will darken significantly as the catalytic cycle turns over and the biaryl product accumulates.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove nickel salts and insoluble inorganic bases before chromatography.

Module 3: Deprotection & Transesterification

Q: My Boc deprotection using TFA is yielding complex mixtures, ester degradation, and incomplete conversion. Is there a milder alternative? A: Yes. Traditional acidic deprotection often leads to side reactions, especially with complex, acid-sensitive substrates. A modern approach to overcome this is "deprotective functionalization." This methodology bypasses the isolation of the free amine by directly converting the Boc-protected amine into a new carbamate, thiocarbamate, or urea[6].

By utilizing lithium tert-butoxide (t-BuOLi) as the sole base in a non-polar solvent like toluene at elevated temperatures (e.g., 110 °C), the protected functionality is primed for direct nucleophilic attack and transesterification. This eliminates the need for hazardous acidic reagents, prevents intermediate degradation, and drastically improves overall conversion[6].

Self-Validating Protocol: Deprotective Functionalization
  • Preparation: Combine the Boc-protected amine (1.0 eq), the incoming nucleophile (e.g., alcohol or amine, 2.5 eq), and t-BuOLi (1.2 eq) in anhydrous toluene.

  • Heating: Heat the mixture to 110 °C.

    • Self-Validation Check: The evolution of isobutylene gas (a byproduct of Boc degradation) may be observed as slight bubbling, indicating the initiation of the deprotective transesterification.

  • Monitoring: Stir for 2-4 hours.

    • Self-Validation Check: TLC or LC-MS should show direct conversion from the Boc-protected starting material to the new functionalized carbamate/urea without the accumulation of a highly polar free-amine intermediate.

  • Isolation: Cool to room temperature, wash with water to remove lithium salts, and concentrate the organic layer.

References

  • Benchchem. Troubleshooting low conversion in N-alkylation of...1

  • RSC Publishing. New methodology for the N-alkylation of 2-amino-3-acylthiophenes.2

  • Chinese Chemical Society. Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides.5

  • NIH / PMC. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.4

  • NIH / PMC. Organic Carbamates in Drug Design and Medicinal Chemistry.3

  • ResearchGate. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.6

Sources

Troubleshooting

Technical Support Center: Degradation Product Identification for Methyl N-[(4-aminophenyl)methyl]carbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, troubleshooting-focused answers to common questions encountered during the investigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, troubleshooting-focused answers to common questions encountered during the investigation of degradation products for Methyl N-[(4-aminophenyl)methyl]carbamate. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and success of your stability and degradation studies.

Part 1: Designing Your Degradation Study

This section addresses the foundational questions of designing a scientifically sound study to probe the stability of Methyl N-[(4-aminophenyl)methyl]carbamate.

FAQ 1: What are the primary expected degradation pathways for Methyl N-[(4-aminophenyl)methyl]carbamate?

Answer:

Based on its chemical structure, Methyl N-[(4-aminophenyl)methyl]carbamate possesses two primary moieties susceptible to degradation: the carbamate linkage and the aminophenyl group.[1] Understanding these vulnerabilities is the first step in designing a comprehensive forced degradation study.

  • Hydrolysis of the Carbamate Ester Linkage: The carbamate group is an ester and is therefore susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water. The rate of hydrolysis is highly dependent on pH.[1]

    • Alkaline-Catalyzed Hydrolysis: Carbamates are generally most vulnerable to degradation under basic (alkaline) conditions.[1][2] The mechanism often proceeds through a base-catalyzed elimination or nucleophilic acyl substitution, leading to the cleavage of the carbamate bond.[1] The expected products would be 4-aminobenzylamine and methylcarbamic acid , the latter of which is unstable and decomposes to methylamine and carbon dioxide.[3]

    • Acid-Catalyzed Hydrolysis: While typically more stable in acidic to neutral conditions, hydrolysis can still occur, albeit at a slower rate compared to alkaline conditions.[1][4]

  • Oxidation of the Aminophenyl Moiety: The primary aromatic amine (the aniline group) is a well-known site for oxidation.[1] Oxidative stress, which can be simulated using agents like hydrogen peroxide, can lead to a variety of colored degradants.

    • Potential oxidation products can be complex, including the formation of nitroso, nitro, or hydroxylamine species, and subsequent polymerization to form colored impurities like azoxybenzenes.[5][6] The initial oxidation of the aromatic amine can also lead to the formation of benzoquinone-imine type structures.[7]

  • Photodegradation: Aromatic carbamates can be susceptible to degradation upon exposure to UV or visible light.[8] Photolysis can proceed through the homolytic cleavage of the N-C(O) bond, generating radical species that can lead to a cascade of secondary degradation products.[1] The contribution of the triplet excited state can also be involved in the photodegradation of aromatic carbamates.[8]

FAQ 2: How do I properly design a forced degradation study based on regulatory expectations?

Answer:

A forced degradation (or stress testing) study is a critical component of drug development, mandated by regulatory bodies worldwide. The foundational guidance is provided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[9][10][11] The primary goals are not to determine stability for shelf-life, but rather to:

  • Elucidate Degradation Pathways: Identify the likely degradation products that could form under storage conditions.[10]

  • Demonstrate Analytical Method Specificity: Prove that your analytical method (e.g., HPLC) can effectively separate the parent drug from all potential degradation products, ensuring accurate quantification. This is known as establishing "stability-indicating" properties.[10]

  • Facilitate Formulation Development: Understand how factors like pH, light, and oxygen affect the drug's stability to guide the development of a stable formulation.

A well-designed study should expose the drug substance to conditions more severe than those used for accelerated stability testing.

Part 2: Experimental Execution & Troubleshooting

This section provides detailed protocols and addresses common issues that arise during the execution of forced degradation experiments.

FAQ 3: Can you provide a detailed, step-by-step protocol for conducting forced degradation studies on Methyl N-[(4-aminophenyl)methyl]carbamate?

Answer:

Certainly. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API). It is crucial to run a control sample (API in the same solvent, stored at ambient temperature or refrigerated, protected from light) in parallel with each stress condition.

Stock Solution Preparation: Prepare a stock solution of Methyl N-[(4-aminophenyl)methyl]carbamate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

Stress ConditionReagent/ConditionTypical ProtocolCausality & Key Insights
Acid Hydrolysis 0.1 M HCl1. Mix 1 mL of API stock with 1 mL of 0.1 M HCl. 2. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). 3. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.Tests stability against acidic environments. Neutralization is critical to stop the reaction and prevent damage to the HPLC column.
Base Hydrolysis 0.1 M NaOH1. Mix 1 mL of API stock with 1 mL of 0.1 M NaOH. 2. Keep at room temperature and analyze at time points (e.g., 30 mins, 1, 4 hours). 3. Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.Carbamates are often highly sensitive to base.[1] The reaction can be rapid, so starting at room temperature with shorter time points is advised to avoid complete degradation.
Oxidation 3% H₂O₂1. Mix 1 mL of API stock with 1 mL of 3% H₂O₂. 2. Keep at room temperature, protected from light, for a specified time (e.g., 8, 24, 48 hours). 3. Dilute to a final concentration for analysis.The aminophenyl group is susceptible to oxidation.[1] This condition mimics exposure to oxidative stress. Protecting from light is important as peroxide can also be photolabile.
Thermal Stress Heat (Solid State)1. Place a thin layer of solid API powder in a vial. 2. Heat in a calibrated oven at a temperature below the melting point (e.g., 80°C or 105°C). 3. Analyze at various time points by dissolving a weighed amount of the stressed solid.Evaluates the intrinsic stability of the solid drug substance to heat.
Photostability Light Exposure1. Expose the solid API and a solution of the API to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[10][11][12] 2. A dark control (wrapped in aluminum foil) should be stored under the same conditions.Assesses the potential for photodegradation, a known pathway for aromatic carbamates.[1][8] The dark control differentiates between thermal and light-induced degradation.
FAQ 4: My unstressed control sample shows a significant impurity peak. What is the cause and how do I fix it?

Answer:

This is a common and important observation that requires systematic troubleshooting. The appearance of a degradant in the control sample points to an instability issue unrelated to the intended stressor.

Troubleshooting Workflow:

G A Impurity observed in unstressed control sample B Is the impurity present in the initial, unstressed (Time 0) sample? A->B C Impurity is process-related or from starting material. Characterize and report. B->C Yes D Degradation occurs during sample preparation or analysis. Investigate further. B->D No E Check Solution Stability: Analyze sample immediately after preparation vs. after several hours in the autosampler. D->E F Check Mobile Phase: Is the API reacting with mobile phase components (e.g., acidic pH)? D->F G Check Environmental Factors: Is the sample being exposed to light or elevated temperatures during preparation? D->G H Problem Identified: Modify sample preparation (e.g., use amber vials, cool autosampler) and re-run. E->H F->H G->H

Caption: Troubleshooting workflow for control sample instability.

  • Solution Instability: The compound may be unstable in the dissolution solvent itself. Prepare a sample and inject it immediately, then re-inject the same vial after it has been sitting in the autosampler for several hours. If the peak grows, you may need to use a different solvent or keep the autosampler cooled.

  • Mobile Phase Incompatibility: The compound might be degrading upon contact with the HPLC mobile phase, especially if it has a low or high pH.

  • Environmental Factors: Ensure samples are not unduly exposed to laboratory lighting or heat during preparation. Using amber vials can mitigate light-induced degradation.

Part 3: Analytical Strategy & Identification

This section focuses on the analytical techniques and data interpretation required to identify the unknown degradation products.

FAQ 5: What is the best analytical technique to separate and detect potential degradants?

Answer:

A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.

  • HPLC with UV Detection: This is the workhorse for quantification. A reversed-phase method, typically using a C8 or C18 column with a gradient of water (often with a modifier like formic acid or ammonium acetate) and acetonitrile or methanol, provides excellent separation for the parent compound and its more polar degradants.[13][14] A Photo-Diode Array (PDA) detector is superior to a single-wavelength UV detector as it allows you to compare the UV spectra of the parent and impurity peaks, which can indicate structural similarities or differences.

  • LC-MS: This is the definitive tool for identification. By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each peak eluting from the column. This information is crucial for proposing molecular formulas for your unknown degradants.[15][16]

FAQ 6: I have a new peak in my chromatogram after stress testing. How do I use LC-MS to tentatively identify it?

Answer:

This is the core of the investigation. The process involves correlating the observed mass with chemically plausible degradation products.

Degradation Investigation Workflow:

G cluster_0 Experimental cluster_1 Data Analysis cluster_2 Hypothesis & Identification A Run Forced Degradation (Acid, Base, Peroxide, etc.) B Analyze via LC-MS A->B C Observe new peak in Total Ion Chromatogram (TIC) B->C D Extract Mass Spectrum for the new peak C->D E Determine m/z of the [M+H]+ ion D->E G Does the observed mass match a proposed structure? E->G F Propose Structures Based on Expected Degradation Pathways (Hydrolysis, Oxidation, etc.) F->G H Perform MS/MS (Tandem MS) on the unknown peak and parent compound G->H Yes K Re-evaluate pathways. Consider dimers or adducts. G->K No I Compare fragmentation patterns. Do they share common fragments? H->I J Tentative Identification Made. Confirm with a reference standard if possible. I->J Yes I->K No

Caption: Workflow for degradation product identification using LC-MS.

  • Determine the Mass: Extract the mass spectrum for the unknown peak and identify the molecular ion (e.g., the [M+H]⁺ ion in positive ion mode).

  • Propose a Structure: Compare this mass to the masses of expected products.

    • Parent Compound: Methyl N-[(4-aminophenyl)methyl]carbamate has a molecular weight of 194.22 g/mol . The [M+H]⁺ ion would be observed at m/z 195.23 .

    • Expected Hydrolysis Product: 4-aminobenzylamine has a molecular weight of 122.17 g/mol . Its [M+H]⁺ ion would be at m/z 123.18 . If you see a peak with this mass, especially in the base hydrolysis sample, it is a strong candidate.

    • Expected Oxidation Product: A simple oxidation would add an oxygen atom (+16 Da). For example, oxidation to a hydroxylamine or aminophenol derivative would result in an [M+H]⁺ ion around m/z 211.23 .

  • Use MS/MS for Confirmation: Isolate the molecular ion of the unknown peak in the mass spectrometer and fragment it (Collision-Induced Dissociation, CID). Compare its fragmentation pattern to that of the parent compound. Degradation products often retain a core part of the original structure, leading to shared fragment ions, which provides strong evidence for their relationship. N-methyl carbamates often exhibit a characteristic neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[15]

FAQ 7: What are the expected masses and key MS/MS fragments for the parent compound and its primary hydrolytic degradant?

Answer:

Understanding the fragmentation patterns is key to confirming identities. Here is a summary based on common fragmentation rules for carbamates and benzylamines.

CompoundStructureMolecular WeightExpected [M+H]⁺ (m/z)Key Expected MS/MS Fragments (from [M+H]⁺)
Methyl N-[(4-aminophenyl)methyl]carbamate (Parent)H₂N-C₆H₄-CH₂-NH-C(O)O-CH₃194.22195.23 m/z 138.1: Loss of methyl isocyanate (-57 Da, CH₃NCO).[15] m/z 106.1: Cleavage to form the aminobenzyl cation [H₂N-C₆H₄-CH₂]⁺.
4-Aminobenzylamine (Hydrolysis Product)H₂N-C₆H₄-CH₂-NH₂122.17123.18 m/z 106.1: Loss of ammonia (-17 Da, NH₃) to form the aminobenzyl cation [H₂N-C₆H₄-CH₂]⁺.

The observation of the common fragment at m/z 106.1 in both the parent drug and the unknown degradant would be powerful evidence that the unknown is indeed 4-aminobenzylamine, the primary hydrolysis product.

References

  • Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides. Journal of Hazardous Materials. [Link]

  • Petrovic, M., & Katanic, J. (2019). Photochemical processes for removal of carbamate pesticides from water. Advanced technologies. [Link]

  • El-Saeid, M. H. (2012). Photoremediation of Carbamate Residues in Water. IntechOpen. [Link]

  • International Journal of Computer Research and Development. (n.d.). Photocatalytic Degradation of Carbamate from Wastewater. Retrieved March 7, 2024, from [Link]

  • FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Tomašević, A., et al. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. ResearchGate. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • MDPI. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

  • PMC. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Retrieved March 7, 2024, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved March 7, 2024, from [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved March 7, 2024, from [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Mass Spectra of Some Carbamate Pesticides. [Link]

  • ACS Publications. (2019). Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2000). Determination of Carbamate Residues in Fruits and Vegetables by Matrix Solid-Phase Dispersion and Liquid Chromatography-Mass Spectrometry. [Link]

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2025). Kinetics of oxidation of aniline, p-aminobenzoic acid and p-nitroaniline by 2,6-dichrloquinone-4-imide. [Link]

  • R Discovery. (n.d.). Degradation Of Carbamates Research Articles. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. [Link]

  • MacMillan, J. H., & Ugi, I. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Organic Syntheses. [Link]

  • Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112. [Link]

  • PubMed. (2010). [Development of analytical methods for residual N-methyl carbamate pesticides in foods]. [Link]

  • PLOS One. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. [Link]

  • Frontiers. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [https://www.frontiersin.org/articles/10.3389/fmicb.2021.68 conserved/full]([Link] conserved/full)

  • PubMed. (n.d.). Characterization of the oxidation of amine metabolites of nitrotoluenes by rat hepatic microsomes. N- and C-hydroxylation. Retrieved March 7, 2024, from [Link]

  • Herrett, R. A. (1969). behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of California, Davis. [Link]

  • ResearchGate. (n.d.). Hydrolysis of N-methylated carbamates or amides. Retrieved March 7, 2024, from [Link]

  • PubMed. (1965). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. [Link]

  • EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Retrieved March 7, 2024, from [Link]

  • International Journal of Greenhouse Gas Control. (2021). 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. [Link]

  • MDPI. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. [Link]

Sources

Optimization

Reducing signal suppression of "Methyl N-[(4-aminophenyl)methyl]carbamate" in complex samples

A Senior Application Scientist's Guide to Mitigating Signal Suppression in Complex Samples Welcome to the technical support center for the analysis of Methyl N-[(4-aminophenyl)methyl]carbamate. This guide is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Mitigating Signal Suppression in Complex Samples

Welcome to the technical support center for the analysis of Methyl N-[(4-aminophenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression during LC-MS analysis of this compound in complex biological or environmental matrices. As analytical scientists, we understand that achieving robust and reproducible quantification is paramount. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind them to help you overcome these common analytical hurdles.

Understanding the Challenge: Physicochemical Properties

Methyl N-[(4-aminophenyl)methyl]carbamate is a bifunctional molecule containing both a primary aromatic amine and a carbamate group.[1] Its properties present unique challenges and opportunities for analysis.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[2]
Monoisotopic Mass 180.08987 Da[1][2]
Predicted XlogP 0.8[1]
Key Functional Groups Primary Aromatic Amine, Methyl Carbamate[1]

The presence of the basic amine moiety makes the compound amenable to positive mode electrospray ionization (ESI), but also susceptible to strong interactions with acidic silanols on silica-based columns and acidic components in the sample matrix. Its moderate polarity (Predicted XlogP: 0.8) means it can be retained by reversed-phase chromatography, but may also co-elute with a wide range of endogenous matrix components, leading to significant signal suppression.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why does it happen?

A: Signal suppression is a matrix effect where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[5][6] In electrospray ionization (ESI), a finite number of charges are available on the surface of droplets in the ion source.[4] When a high concentration of matrix components (e.g., salts, phospholipids, proteins) co-elutes with your analyte, they compete for these charges, leaving fewer available for the analyte to become ionized.[7] This results in a lower-than-expected signal, compromising sensitivity and accuracy.[8][9] Other proposed mechanisms include changes in droplet surface tension and viscosity, which hinder the formation of gas-phase ions.[7]

Q2: Why is Methyl N-[(4-aminophenyl)methyl]carbamate particularly susceptible to this issue?

A: This compound's susceptibility stems from its physicochemical properties. As a polar, basic compound, it often elutes in the early to middle part of a reversed-phase chromatogram, a region frequently crowded with other polar endogenous compounds like salts and metabolites, which are known causes of ion suppression.[3][10] In biological samples like plasma, the primary culprits are often phospholipids, which can co-extract and co-elute with the analyte.[11][12]

Q3: How can I confirm that signal suppression is the cause of my poor sensitivity?

A: You must first rule out instrument issues by verifying a strong, stable signal when injecting a pure standard solution.[13] If the instrument is performing well, the most definitive way to diagnose signal suppression is through a post-column infusion experiment . This technique helps identify regions in your chromatogram where suppression occurs. A quantitative assessment can be made by calculating the matrix factor , which compares the analyte's response in a post-extraction spiked matrix sample to its response in a clean solvent.[12][14] A value below 100% indicates suppression.[14]

Troubleshooting and Optimization Workflow

Navigating signal suppression requires a systematic approach. The following workflow provides a logical sequence of steps to diagnose and mitigate the issue.

Troubleshooting_Workflow start Start: Low or inconsistent signal in sample check_standard Inject pure standard solution start->check_standard confirm_matrix Step 1: Confirm Matrix Effect (Post-column infusion or Matrix Factor calculation) check_standard->confirm_matrix Signal is good? optimize_chroma Step 2: Optimize Chromatography (Gradient, column chemistry, pH) confirm_matrix->optimize_chroma Suppression confirmed? adv_sample_prep Step 3: Implement Advanced Sample Preparation optimize_chroma->adv_sample_prep Suppression persists? analysis Final LC-MS Analysis optimize_chroma->analysis Suppression resolved? lle Liquid-Liquid Extraction (LLE) adv_sample_prep->lle spe Solid-Phase Extraction (SPE) adv_sample_prep->spe quechers QuEChERS adv_sample_prep->quechers lle->analysis spe->analysis quechers->analysis end Problem Solved analysis->end

Caption: A decision-making workflow for troubleshooting signal suppression.

Step 1: Confirming and Quantifying Matrix Effects

Before making significant changes to your method, you must confirm that a matrix effect is present.

Protocol 1: Post-Column Infusion Experiment [14][15]

  • Objective: To qualitatively identify retention time windows where co-eluting matrix components cause signal suppression.

  • Methodology:

    • Set up your LC-MS system with the analytical column.

    • Using a T-junction, connect the LC column outlet and a syringe pump to the MS ion source inlet.

    • Continuously infuse a standard solution of Methyl N-[(4-aminophenyl)methyl]carbamate at a low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.

    • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma, QuEChERS extract of a fruit).

    • Monitor the analyte's signal. A significant drop in the baseline signal at any point indicates ion suppression caused by components eluting from the column at that specific time.[14][16]

Step 2: Chromatographic Optimization

The simplest way to combat signal suppression is to chromatographically separate your analyte from the interfering matrix components.[6][12]

  • Modify the Gradient: Make the gradient shallower to increase the separation between peaks. This can move the analyte away from the suppression zone.

  • Change Column Chemistry: If using a standard C18 column, consider an alternative stationary phase. A column with a different chemistry (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase) can offer different selectivity and may resolve the analyte from the interferences.

  • Adjust Mobile Phase pH: The analyte has a basic amine group. Increasing the mobile phase pH (e.g., using ammonium bicarbonate or ammonium formate at pH 8-10, with a pH-stable column) will neutralize the analyte, potentially changing its retention time and moving it away from early-eluting polar interferences.

Step 3: Advanced Sample Preparation

If chromatographic optimization is insufficient, a more selective sample preparation technique is required to remove the interfering compounds before analysis.[5][6][17]

TechniqueSelectivityTypical RecoveryThroughputBest For...
Liquid-Liquid Extraction (LLE) ModerateGoodModerateRemoving highly polar or non-polar interferences. Good for cleaner matrices.
Solid-Phase Extraction (SPE) HighVery GoodModerateComplex matrices requiring high purity. Excellent for removing phospholipids and other specific interferences.[18]
QuEChERS GoodGoodHighMulti-residue screening in food and agricultural samples.[19][20]

Detailed Experimental Protocols

Protocol 2: pH-Switched Liquid-Liquid Extraction (LLE)

This technique leverages the basicity of the amine group to selectively extract the analyte.[17][21]

  • Objective: To isolate the basic analyte from acidic and neutral interferences.

  • Methodology:

    • To 1 mL of aqueous sample (e.g., plasma, urine), add 100 µL of 1M ammonium hydroxide to basify the sample to pH > 9.

    • Add 5 mL of a moderately polar, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes to extract the neutral form of the analyte into the organic layer.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Add 2 mL of 0.1% formic acid in water to the organic extract.

    • Vortex for 2 minutes. The analyte will become protonated and move into the acidic aqueous layer, leaving many non-polar interferences (like lipids) in the organic phase.

    • Centrifuge for 5 minutes.

    • Collect the lower aqueous layer and inject it into the LC-MS system.

Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE)

This is a highly selective method that uses both reversed-phase and ion-exchange retention mechanisms.

SPE_Mechanism cluster_0 SPE Workflow Condition 1. Condition (Methanol then Water) Load 2. Load Sample (Analyte binds by reversed-phase and cation exchange) Condition->Load Wash1 3. Wash 1 (5% Methanol in Water) Removes polar interferences Load->Wash1 Wash2 4. Wash 2 (100% Acetonitrile) Removes non-polar interferences (e.g., phospholipids) Wash1->Wash2 Elute 5. Elute (5% NH4OH in Methanol) Disrupts ion-exchange, elutes analyte Wash2->Elute

Caption: Workflow for mixed-mode cation exchange SPE.

  • Objective: To achieve high sample purity by removing both polar and non-polar interferences.

  • Materials: Mixed-mode strong cation exchange (MCX) SPE cartridge.

  • Methodology:

    • Condition: Wash the cartridge sequentially with 3 mL of methanol and 3 mL of water. Do not let the sorbent go dry.[22]

    • Load: Load the pre-treated sample (e.g., 1 mL of plasma diluted 1:1 with 2% phosphoric acid in water).

    • Wash 1: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol. This removes polar interferences and some phospholipids.

    • Wash 2: Wash with 3 mL of acetonitrile or methyl tert-butyl ether to remove remaining non-polar interferences.

    • Elute: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte's charge, disrupting its interaction with the cation exchanger.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Protocol 4: Modified QuEChERS for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for high-throughput analysis, especially in food matrices.[23][24][25]

  • Objective: Rapid extraction and cleanup of the analyte from complex matrices like fruits, vegetables, or soil.

  • Methodology:

    • Extraction:

      • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile.

      • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

      • Shake vigorously for 1 minute.

      • Centrifuge at 5000 rpm for 5 minutes.

    • Dispersive SPE (dSPE) Cleanup:

      • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of sorbents. For this analyte, a common mixture is:

        • 150 mg anhydrous Magnesium Sulfate (removes water).

        • 50 mg PSA (Primary Secondary Amine, removes acidic interferences).

        • 50 mg C18 (removes non-polar interferences like fats and waxes).[19]

      • Vortex for 30 seconds.

      • Centrifuge at 10,000 rpm for 2 minutes.

    • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS system.

By systematically applying these diagnostic, chromatographic, and sample preparation strategies, you can effectively overcome signal suppression and develop a robust, reliable method for the quantification of Methyl N-[(4-aminophenyl)methyl]carbamate in even the most challenging samples.

References
  • Vertex AI Search. (n.d.). Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies.
  • Taylor, P. J. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(3), 499-501.
  • BenchChem. (n.d.). Methyl N-[(4-aminophenyl)methyl]carbamate.
  • Chiron, S., & Barceló, D. (1995). Solid-phase extraction of polar pesticides from environmental water samples on graphitized carbon and Empore-activated carbon disks and on-line coupling to octadecyl-bonded silica analytical columns. Journal of Chromatography A, 715(1), 113-123.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Wang, M., et al. (2025, April 30). Highly efficient and convenient QuEChERS using ZIF-67 derived magnetic nanoporous carbon for determination of carbamate pesticides in various vegetable and fruit samples. Food Chemistry, 472, 142904.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry.
  • MilliporeSigma. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Li, W., et al. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Unidentified. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Dolan, J. W. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility.
  • Unidentified. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • FQM-302's blog. (2016, September 16). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003, September 18). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?.
  • Nantia, E. A., et al. (2017, February 1). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 216, 334-341.
  • Choi, B. K., Hercules, D. M., & Gusev, A. I. (2001, February 15). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Fresenius' Journal of Analytical Chemistry, 369(3-4), 370-377.
  • Narenderan, S. T., & Meyyanathan, S. N. (2024, August 7). modified quechers extraction method for the evaluation of carbamate pesticides in fruits and vegetables grown in tirupur, south india. ResearchGate.
  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • The Analytical Scientist. (n.d.). SOLID PHASE EXTRACTION PRODUCTS.
  • MDPI. (2025, May 23). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples.
  • PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2).
  • Agilent Technologies. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.
  • Macherey-Nagel. (n.d.). Solid phase extraction (SPE) Information.
  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction.

Sources

Troubleshooting

Technical Support Center: Enhancing Fluorescence Detection of "Methyl N-[(4-aminophenyl)methyl]carbamate" Derivatives

Welcome to the technical support center for the fluorescence detection of "Methyl N-[(4-aminophenyl)methyl]carbamate" and its derivatives. This guide, designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the fluorescence detection of "Methyl N-[(4-aminophenyl)methyl]carbamate" and its derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the scientific rationale behind experimental choices to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescence properties of Methyl N-[(4-aminophenyl)methyl]carbamate?

Q2: Why might I need to enhance the fluorescence signal of my compound?

A2: While aromatic amines are fluorescent, their native fluorescence might be weak, leading to low signal-to-noise ratios, especially at low concentrations.[5][6] Furthermore, background fluorescence from the sample matrix can interfere with the signal.[7] Enhancing the fluorescence can be achieved through derivatization, which not only increases the quantum yield but can also shift the emission to longer wavelengths, reducing background interference.[1][2]

Q3: What are the most common methods for enhancing the fluorescence of aromatic amines?

A3: The most common method is derivatization with a fluorogenic reagent. These reagents are typically non-fluorescent themselves but form highly fluorescent products upon reaction with an amine.[8] Popular choices include fluorescamine, o-phthalaldehyde (OPA), and dansyl chloride.[9][10]

Q4: What is the difference between pre-column and post-column derivatization in HPLC analysis?

A4: Pre-column derivatization involves reacting the analyte with the fluorogenic reagent before injecting the sample into the HPLC system. Post-column derivatization, on the other hand, involves reacting the analyte with the reagent after it has been separated on the HPLC column but before it reaches the fluorescence detector.[11] The choice between the two depends on the reaction kinetics, stability of the derivative, and potential for multiple derivative products.

Q5: How do I choose the right derivatization reagent for my experiment?

A5: The choice of reagent depends on several factors, including whether you are targeting primary or secondary amines, the required sensitivity, the stability of the derivatized product, and the available excitation sources in your fluorometer or HPLC detector.[4][8] The table below summarizes the properties of common derivatization reagents.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Q: I am not detecting any fluorescence from my sample, or the signal is too low. What are the possible causes and how can I fix this?

A: A weak or absent signal can be due to several factors, ranging from instrument settings to sample-related issues.

Possible Causes & Solutions:

  • Incorrect Instrument Settings:

    • Solution: Ensure that the excitation and emission wavelengths are set correctly for your analyte or its derivative. If these are unknown, perform excitation and emission scans to determine the optimal wavelengths. Also, check that the spectral bandwidths are appropriate; increasing the bandpass can improve the signal but may reduce resolution.[12]

  • Low Analyte Concentration:

    • Solution: If possible, increase the concentration of your sample. If you are working with trace amounts, consider a concentration step prior to measurement or use a more sensitive derivatization reagent.

  • Suboptimal pH:

    • Solution: The fluorescence of many compounds, especially those with amine groups, is pH-dependent. The derivatization reactions themselves are also highly pH-sensitive. For example, dansyl chloride reactions are favored at a high pH.[8] Optimize the pH of your sample buffer to maximize the fluorescence signal.

  • Reagent Degradation:

    • Solution: Many fluorogenic reagents are sensitive to moisture and light.[8] For instance, fluorescamine hydrolyzes quickly in aqueous solutions.[8] Use fresh reagents and store them under the recommended conditions.

  • Fluorescence Quenching:

    • Solution: Components in your sample matrix can quench the fluorescence of your analyte.[7] This can be due to the inner filter effect, where other molecules absorb the excitation or emission light, or collisional quenching.[7] Diluting your sample can sometimes mitigate these effects.[12]

Issue 2: High Background Fluorescence

Q: My blank samples show a high fluorescence signal, which is interfering with my measurements. What is causing this and how can I reduce it?

A: High background fluorescence is a common problem that can obscure the signal from your analyte of interest.

Possible Causes & Solutions:

  • Contaminated Solvents or Glassware:

    • Solution: Use high-purity, HPLC-grade solvents. Glassware can be a source of fluorescent contaminants; it is recommended to use new test tubes for highly sensitive assays.[8]

  • Reagent-Related Background:

    • Solution: Hydrolysis of some derivatization reagents, like fluorescamine, can produce fluorescent byproducts.[8] While an excess of the reagent is often needed to drive the reaction to completion, a very large excess can increase the background signal.[8] Optimize the reagent concentration to find a balance between complete derivatization and low background.

  • Autofluorescence:

    • Solution: The sample matrix itself may contain endogenous fluorescent compounds.[13] If possible, perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. Shifting to a derivatization reagent that emits at longer wavelengths can also help, as autofluorescence is often more prominent in the blue-green region of the spectrum.[1][2]

Issue 3: Inconsistent or Irreproducible Results

Q: I am getting significant well-to-well variability in my plate reader assay, or my HPLC peak areas are not consistent. What could be the reason?

A: Lack of reproducibility can undermine the validity of your results. The source of this issue can be in the sample preparation, the derivatization reaction, or the measurement itself.

Possible Causes & Solutions:

  • Pipetting Errors and Evaporation:

    • Solution: For plate-based assays, ensure your pipettes are calibrated and use consistent technique. Sealing the plates during incubation can prevent evaporation, which can concentrate the samples in the outer wells.[14]

  • Incomplete or Variable Derivatization:

    • Solution: Ensure that the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. For reactions that are very fast, like with fluorescamine, it is crucial to mix the reagent and sample rapidly and consistently.[8]

  • Derivative Instability:

    • Solution: Some derivatives are not stable over long periods. For example, OPA derivatives are known to be less stable than dansyl derivatives.[8][9] Analyze your samples as soon as possible after derivatization. If this is not feasible, investigate the stability of the derivatives under different storage conditions (e.g., at 4°C, protected from light).[8]

  • Detector Saturation:

    • Solution: If your signal is very high, you may be saturating the detector, which leads to non-linear and irreproducible readings.[12][14] This can be checked by diluting your sample; if a 2-fold dilution does not result in a 50% decrease in signal, you are likely saturating the detector. To avoid this, reduce the gain or integration time, or narrow the spectral bandwidths.[12][14]

Data Presentation

Table 1: Comparison of Common Fluorogenic Derivatization Reagents for Amines

ReagentReacts withExcitation (nm)Emission (nm)AdvantagesDisadvantages
o-Phthalaldehyde (OPA) Primary amines (in the presence of a thiol)[9]~340~455Fast reaction, reagent is non-fluorescent[10]Derivatives can be unstable, does not react with secondary amines[8][9]
Fluorescamine Primary amines[2]~390~475Fast reaction, reagent is non-fluorescent[10]Reagent hydrolyzes quickly in aqueous solution[8]
Dansyl Chloride Primary and secondary amines[4]~340~520Derivatives are very stable[9]Reagent and its hydrolysis product are fluorescent, slow reaction[8]
NBD-Chloride/Fluoride Primary and secondary amines[4]~470~530Emission at longer wavelengthsQuantum yield can be low in aqueous solutions[4]

Experimental Protocols

Protocol 1: General Procedure for Pre-column Derivatization with Fluorescamine

This protocol provides a general workflow for the derivatization of primary amines with fluorescamine for subsequent analysis by HPLC or a plate reader.

  • Reagent Preparation:

    • Prepare a stock solution of fluorescamine in a dry, water-miscible solvent like acetone or acetonitrile at a concentration of approximately 1-5 mg/mL. This solution should be prepared fresh daily and protected from light.

  • Sample Preparation:

    • Dissolve your sample containing Methyl N-[(4-aminophenyl)methyl]carbamate in a suitable buffer. A borate buffer at a pH of 8.5-9.5 is commonly used for this reaction.[8]

  • Derivatization Reaction:

    • In a microcentrifuge tube or a well of a microplate, add a defined volume of your sample.

    • While vortexing or mixing vigorously, rapidly add a molar excess of the fluorescamine solution. The volume of the fluorescamine solution should typically be much smaller than the sample volume to minimize solvent effects.

    • Allow the reaction to proceed for at least 5 minutes at room temperature, protected from light.[8]

  • Analysis:

    • Proceed with your analysis immediately, either by injecting the sample into the HPLC system or by reading the fluorescence on a plate reader. Set the excitation and emission wavelengths to approximately 390 nm and 475 nm, respectively.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample in Aqueous Buffer (pH 8.5-9.5) Mix Rapid Mixing (Vortexing) Sample->Mix Reagent Fluorescamine in Acetone Reagent->Mix HPLC HPLC-FLD Analysis Mix->HPLC Inject Sample PlateReader Plate Reader Analysis Mix->PlateReader Read Plate

Caption: A typical experimental workflow for the derivatization and fluorescence analysis of amine-containing compounds.

Troubleshooting Logic

troubleshooting_logic Start Low/No Signal CheckInstrument Check Instrument Settings (λex/λem, Bandpass, Gain) Start->CheckInstrument CheckSample Is Sample Concentration Sufficient? CheckInstrument->CheckSample Derivatization Optimize Derivatization (pH, Reagent Conc., Time) CheckSample->Derivatization Yes IncreaseConc Increase Concentration or use more sensitive method CheckSample->IncreaseConc No Quenching Check for Quenching (Dilute Sample, Matrix Effects) Derivatization->Quenching End Signal Improved Quenching->End IncreaseConc->End

Caption: A decision tree for troubleshooting low or no fluorescence signal.

References

  • Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]

  • ResearchGate. Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2020). Fluorescent sensing for amines with a low detection limit based on conjugated porous polymers. RSC Publishing. Retrieved from [Link]

  • Hakim, L., & Smith, B. W. (2006). Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors. Applied spectroscopy, 60(9), 989-994. Retrieved from [Link]

  • Zhou, C., Liu, Y., Liu, Z., Qiu, Z., Sun, Z., Chen, M., ... & Hu, J. (2024). A highly sensitive MOF fluorescence probe for discriminative detection of aliphatic and aromatic amines. Dalton Transactions. Retrieved from [Link]

  • van der Schans, M. J., van Asten, A. C., & Kok, W. T. (2000). Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection. Journal of chromatography. A, 894(1-2), 229-238. Retrieved from [Link]

  • Basicmedical Key. (2025, September 11). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • HORIBA. Fluorescence Spectroscopy Tips and Tricks. Retrieved from [Link]

  • Pyroistech. (2024, January 15). Fluorescence Spectroscopy: Tips & Tricks. Retrieved from [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. Retrieved from [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • ResearchGate. Improved quantification of N-methylcarbamates combining supramolecular post-column derivatization-fluorescence detection-high performance liquid chromatography and partial least squares analysis. Retrieved from [Link]

  • Muñoz de la Peña, A., Espinosa-Mansilla, A., Cañada-Cañada, F., & González-Gómez, D. (2005). Fluorescence enhancement of Carbendazim in the presence of cyclodextrins and micellar media: a reappraisal. Talanta, 66(5), 1198-1206. Retrieved from [Link]

  • The Three-Mode Company. Excitation-emission matrix fluorescence based determination of carbamate pesticides and polycyclic aromatic hydrocarbons. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbamate Insecticides: Evaluating "Methyl N-[(4-aminophenyl)methyl]carbamate" in Context

For Researchers, Scientists, and Drug Development Professionals In the landscape of pest management, carbamate insecticides have long held a significant position due to their broad-spectrum efficacy and distinct mode of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pest management, carbamate insecticides have long held a significant position due to their broad-spectrum efficacy and distinct mode of action. This guide provides an in-depth technical comparison of carbamate insecticides, with a particular focus on understanding the potential profile of "Methyl N-[(4-aminophenyl)methyl]carbamate" relative to established alternatives. While direct comparative experimental data for this specific compound is limited in public literature, this analysis synthesizes foundational principles of carbamate chemistry, toxicology, and structure-activity relationships to provide a robust predictive framework.

The Carbamate Class: A Legacy of Acetylcholinesterase Inhibition

Carbamate insecticides are derivatives of carbamic acid and exert their insecticidal effects by inhibiting the acetylcholinesterase (AChE) enzyme.[1][2][3] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at synaptic clefts.[4][5] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3]

Unlike organophosphates, which cause essentially irreversible phosphorylation of AChE, carbamates are considered reversible inhibitors.[4][6] They carbamylate the serine hydroxyl group in the active site of the enzyme, but this carbamylated enzyme is more labile and can undergo spontaneous hydrolysis, allowing for the regeneration of AChE.[4][7] This reversibility generally results in a shorter duration of toxic effects compared to organophosphates.

dot

Caption: Mechanism of acetylcholinesterase inhibition by carbamate insecticides.

Comparative Efficacy of Prominent Carbamate Insecticides

To contextualize the potential performance of "Methyl N-[(4-aminophenyl)methyl]carbamate," it is essential to examine the efficacy of well-established carbamate insecticides. The following table summarizes key toxicity and potency data for several widely used carbamates. Lower LD50 (median lethal dose) and IC50 (half-maximal inhibitory concentration) values indicate higher toxicity and inhibitory potency, respectively.

Carbamate InsecticideChemical StructureOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)AChE IC50 (µM)
Aldicarb 1>200.45[2]
Carbofuran 8>10000.21[2]
Methomyl 17>50000.87[2]
Carbaryl 307>20002.5[2]
Propoxur 50>50001.2[2]

Data sourced from Benchchem (2025).[2]

Structure-Activity Relationships (SAR) in Carbamate Insecticides

The insecticidal potency of carbamates is intrinsically linked to their chemical structure.[5][8] The nature of the substituent groups on the carbamate moiety significantly influences its ability to bind to and inhibit acetylcholinesterase.

  • The Phenyl Ring and its Substituents: The aromatic ring in phenyl N-methylcarbamates plays a crucial role in binding to the active site of AChE. The nature, position, and size of substituents on the phenyl ring can dramatically alter insecticidal activity.[1][4] For instance, the high potency of carbofuran is attributed to the furan ring system which enhances its binding affinity to the enzyme.

  • The Carbamate Moiety: The N-methylcarbamate group is essential for the carbamylation of the AChE active site. N,N-dimethylcarbamates generally exhibit lower insecticidal activity compared to their N-monomethyl counterparts.[9]

Profiling Methyl N-[(4-aminophenyl)methyl]carbamate: A Predictive Analysis

While direct experimental data is lacking, we can infer potential properties of "Methyl N-[(4-aminophenyl)methyl]carbamate" based on its structure in comparison to known carbamates.

Structure of Methyl N-[(4-aminophenyl)methyl]carbamate:

  • The Carbamate Core: It possesses the essential methyl carbamate moiety required for AChE inhibition.

  • The Phenyl Ring: The presence of a phenyl ring suggests a potential for binding to the AChE active site.

  • The (4-aminophenyl)methyl Substituent: This is the most distinguishing feature. The aminophenyl group introduces a polar and potentially reactive site. The primary amine could influence the molecule's solubility, metabolic stability, and interaction with the target enzyme. The presence of the methylene bridge between the phenyl ring and the carbamate nitrogen is also a key structural feature that will affect its binding conformation.

Based on these structural characteristics, it is plausible that "Methyl N-[(4-aminophenyl)methyl]carbamate" exhibits insecticidal activity through AChE inhibition. However, the presence of the free amino group could lead to rapid metabolism in insects, potentially reducing its overall toxicity and residual activity compared to carbamates with more stable substituents. Empirical testing is necessary to validate these hypotheses.

Experimental Protocols for Comparative Efficacy Testing

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key experiments.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on AChE activity.

Materials:

  • Purified acetylcholinesterase (from electric eel or insect source)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (carbamate insecticides) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions in the appropriate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution to each well.

  • Add 50 µL of AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding 50 µL of ATCI and 50 µL of DTNB to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Insecticidal Bioassay (Topical Application)

This assay determines the contact toxicity of a compound to a target insect species.

Materials:

  • Test insect species (e.g., houseflies, cockroaches, or a relevant agricultural pest)

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Microsyringe or microapplicator

  • Holding cages with food and water

  • Fume hood

Procedure:

  • Rear a healthy and uniform population of the target insect species.

  • Prepare serial dilutions of the test compound in the chosen solvent.

  • Anesthetize the insects lightly (e.g., with CO2 or by chilling).

  • Using a microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • A control group should be treated with the solvent only.

  • Place the treated insects in holding cages with access to food and water.

  • Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LD50 value, the dose that is lethal to 50% of the test population, using probit analysis.

dot

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison AChE_Assay AChE Inhibition Assay IC50 Determine IC50 AChE_Assay->IC50 Comparison Comparative Efficacy Analysis IC50->Comparison Bioassay Insecticidal Bioassay (Topical Application) LD50 Determine LD50 Bioassay->LD50 LD50->Comparison Start Compound Synthesis & Preparation Start->AChE_Assay Start->Bioassay

Caption: General experimental workflow for comparative efficacy testing of carbamate insecticides.

Conclusion: A Call for Empirical Investigation

While "Methyl N-[(4-aminophenyl)methyl]carbamate" remains a compound with an uncharacterized insecticidal profile in the public domain, this guide provides a comprehensive framework for its evaluation. Based on its structural analogy to other N-methylcarbamates, it is hypothesized to function as an acetylcholinesterase inhibitor. However, its ultimate efficacy and spectrum of activity can only be determined through rigorous experimental validation as outlined in this guide. The provided protocols offer a standardized approach for researchers to generate the necessary data to accurately place this and other novel carbamates within the broader context of insecticide science.

References

  • World Health Organization. (1986). Carbamate pesticides: a general introduction. Environmental Health Criteria 64. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
  • Fosbraey, P. (2025). How Do Carbamate Pesticides Compare to Organophosphates in Their Toxic Mechanism?. Technology Networks. [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.
  • Kohn, G. K., Ospenson, J. N., & Moore, J. E. (1965). Carbamate Insecticides, Some Structural Relationships of a Group of Simple Alkyl Phenyl N-Methylcarbamates to Anticholinesterase Activity. Journal of Agricultural and Food Chemistry, 13(3), 232–235.
  • Weiden, M. H. J. (1971). Toxicity of carbamates to insects.
  • Zhang, L., et al. (2010). Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. Journal of Agricultural and Food Chemistry, 58(24), 12856–12862.
  • PubChem. (n.d.). Methyl p-aminophenylcarbamate. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. [Link]

  • Georghiou, G. P., & Metcalf, R. L. (1962). Physiological Factors Influencing the Toxicity of Carbamate Insecticides to Insects. Journal of Economic Entomology, 55(2), 125–130.
  • ResearchGate. (n.d.). IC 50 values for AChE inhibitors. [Link]

  • ResearchGate. (n.d.). IC 50 values of acetylcholinesterase enzyme (AChE) inhibition.... [Link]

  • Wong, D. M. (2011). Evaluation of Novel Carbamate Insecticides for Neurotoxicity to Non- Target Species. VTechWorks. [Link]

  • PubChem. (n.d.). Phenyl Methylcarbamate. National Center for Biotechnology Information. [Link]

  • Plummer, E. L., et al. (1988). Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. Journal of Agricultural and Food Chemistry, 36(5), 1015–1020.
  • ILSI Risk Science Institute. (1999). Toxicity: Evaluation of Carbamate Pesticides. Regulations.gov. [Link]

  • Metcalf, R. L., & Fukuto, T. R. (1965). Carbamate Insecticides, Effects of Chemical Structure on Intoxication and Detoxiation of Phenyl N-Methylcarbamates in Insects. Journal of Agricultural and Food Chemistry, 13(3), 220–231.
  • Shrivastava, S. P., et al. (1971). The Comparative Metabolism of Some Substituted Phenyl-N-Methylcarbamate Insecticides. Victoria University of Wellington. [Link]

  • PubChem. (n.d.). m-(1-Methylbutyl)phenyl methylcarbamate. National Center for Biotechnology Information. [Link]

  • Plummer, E. L., et al. (1989). Pyrethroid-like carbamates having insecticidal activity. Journal of Agricultural and Food Chemistry, 37(4), 1109–1115.
  • World Health Organization. (1986). Carbamate pesticides: a general introduction. INCHEM. [Link]

  • PubChem. (n.d.). Methyl p-aminophenylcarbamate. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Comparative efficacy of LC 50 in O. niloticus. [Link]

  • Wang, Y., et al. (2012). Comparative acute toxicity of twenty-four insecticides to earthworm, Eisenia fetida. Ecotoxicology and Environmental Safety, 80, 122–128.
  • Lozowicka, B. (2015). A Review on the Assessment of the Potential Adverse Health Impacts of Carbamate Pesticides. IntechOpen. [Link]

  • Bihar Animal Sciences University. (n.d.). Pesticide Chemistry Carbamates. [Link]

  • Neliti. (2018). Acute Toxicity Test of Carbamate Insecticide on Common Carp, Cyprinus Carpio Linnaeus, 1758. [Link]

  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. [Link]

  • Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References. [Link]

  • PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). [Link]

  • PubChemLite. (n.d.). Methyl n-(4-aminophenyl)carbamate (C8H10N2O2). [Link]

  • Fosbraey, P. (2025). How Do Carbamate Pesticides Compare to Organophosphates in Their Toxic Mechanism?. Technology Networks. [Link]

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Comparative

"Methyl N-[(4-aminophenyl)methyl]carbamate" comparison with organophosphates

A Comparative Guide to Methyl N-[(4-aminophenyl)methyl]carbamate and Organophosphates as Acetylcholinesterase Inhibitors Introduction In the landscape of neuroactive compounds, the inhibition of acetylcholinesterase (ACh...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Methyl N-[(4-aminophenyl)methyl]carbamate and Organophosphates as Acetylcholinesterase Inhibitors

Introduction

In the landscape of neuroactive compounds, the inhibition of acetylcholinesterase (AChE) remains a critical mechanism of action for a vast array of substances, from therapeutic agents to potent toxins. Among the most studied AChE inhibitors are two distinct chemical classes: organophosphates (OPs) and carbamates. This guide provides a detailed comparison of these two classes, using Methyl N-[(4-aminophenyl)methyl]carbamate as a representative chemical structure for the carbamate family and contrasting its class properties with the well-documented characteristics of organophosphates.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, toxicokinetics, and the experimental methodologies used for their evaluation. While extensive data exists for the organophosphate class and many commercial carbamates, it is important to note that specific experimental toxicological data for Methyl N-[(4-aminophenyl)methyl]carbamate is not widely available in public literature. Therefore, this guide will focus on the established principles of carbamate chemistry and pharmacology to infer its behavior in comparison to organophosphates.

Chemical Structure and Properties

The fundamental difference between organophosphates and carbamates lies in their core chemical structure, which dictates their interaction with the acetylcholinesterase enzyme.

Organophosphates (OPs) are a diverse group of compounds characterized by a central phosphorus atom with a double-bonded oxygen (phosphoryl group) or sulfur (thiophosphoryl group) and various organic substituents.[1] Their general structure allows for wide variation, leading to thousands of synthesized compounds used as pesticides (e.g., Malathion, Chlorpyrifos), nerve agents (e.g., Sarin, VX), and even therapeutic drugs.[2][3][4]

Carbamates are derivatives of carbamic acid.[5] The key functional group is the carbamate ester (-OC(O)N-). Specifically, N-methyl carbamates are the primary derivatives that exhibit significant AChE inhibition.[1] Methyl N-[(4-aminophenyl)methyl]carbamate serves as a clear structural example of this class.

FeatureMethyl N-[(4-aminophenyl)methyl]carbamate Organophosphates (General Structure)
Core Atom CarbonPhosphorus
Key Functional Group Carbamate EsterPhosphate Ester
Molecular Formula C₉H₁₂N₂O₂[6]Varies (e.g., C₁₀H₁₉O₆PS₂ for Malathion)
Molecular Weight ~180.21 g/mol [6]Varies widely

Mechanism of Action: A Tale of Two Bonds

Both organophosphates and carbamates exert their primary toxic effect by inhibiting the acetylcholinesterase (AChE) enzyme.[7][8] This enzyme is crucial for nervous system function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of both muscarinic and nicotinic cholinergic receptors and producing a state known as a "cholinergic crisis".[3][8]

The critical distinction lies in the nature and stability of the bond formed with the AChE active site.

Organophosphates: Irreversible Inhibition OPs act by phosphorylating the serine hydroxyl group within the active site of AChE.[3] This forms an exceptionally stable, covalent phosphate-enzyme complex. The process is considered effectively irreversible because the spontaneous hydrolysis of this bond is extremely slow. Furthermore, this complex can undergo a process called "aging," where a chemical change in the attached organophosphate group further strengthens the bond, rendering the enzyme permanently non-functional.[1] Reactivation of the enzyme is not possible after aging occurs.

Carbamates: Reversible Inhibition In contrast, carbamates carbamylate the same serine residue in the AChE active site.[9] While also a covalent bond, the carbamyl-enzyme complex is significantly less stable than its phosphorylated counterpart.[10] Spontaneous hydrolysis of the carbamate from the serine residue occurs at a much faster rate, typically allowing for the regeneration of the enzyme within hours.[11][12] This reversibility is the defining feature of carbamate-induced AChE inhibition and has profound implications for the duration and treatment of poisoning.[9][12]

G cluster_0 Normal AChE Function cluster_1 Inhibition Pathway ACh Acetylcholine (ACh) AChE_active AChE Active Site (Serine-OH) ACh->AChE_active Binds Products Choline + Acetate AChE_active->Products Hydrolysis OP Organophosphate AChE_active2 AChE Active Site (Serine-OH) OP->AChE_active2 Carbamate Carbamate (e.g., Methyl N-[(4-aminophenyl)methyl]carbamate) Carbamate->AChE_active2 AChE_inhibited_OP Phosphorylated AChE (Irreversible) AChE_inhibited_Carb Carbamylated AChE (Reversible) AChE_inhibited_Carb->AChE_active2 Spontaneous Hydrolysis (Reactivation) AChE_active2->AChE_inhibited_OP Stable Bond (Aging possible) AChE_active2->AChE_inhibited_Carb Unstable Bond

Figure 1: Comparison of AChE inhibition mechanisms.

Toxicological Profile and Clinical Manifestations

Due to the shared mechanism of AChE inhibition, the acute symptoms of organophosphate and carbamate poisoning are very similar, reflecting a cholinergic crisis.[9][13] However, key differences exist in the duration and severity of these symptoms.

Common Cholinergic Symptoms (Muscarinic & Nicotinic):

  • Muscarinic ("SLUDGE/BBB" or "DUMBBELS"): Salivation, Lacrimation, Urination, Defecation, GI Upset, Emesis, Bradycardia, Bronchospasm, Bronchorrhea.[9][14] Miosis (pinpoint pupils) is also a classic sign.[15][16]

  • Nicotinic: Muscle fasciculations (involuntary twitching), cramps, weakness, and eventually paralysis.[14] Tachycardia and hypertension can also occur.[14]

  • Central Nervous System (CNS): Restlessness, headache, seizures, loss of consciousness, coma, and respiratory depression.[15]

Key Differences in Toxicity:

ParameterOrganophosphatesCarbamates
Onset of Symptoms Can be rapid with inhalation or delayed with dermal absorption of lipophilic compounds.[1][3]Typically rapid.[10]
Duration of Toxicity Prolonged (days) due to irreversible inhibition and potential for "aging".[1]Short (typically <24-48 hours) due to reversible inhibition and spontaneous enzyme reactivation.[9][11]
Severity Generally considered more severe, with a narrower margin between symptom-producing and lethal doses.[10] Respiratory failure is a leading cause of death.[3]Can be severe, but the potential for recovery is higher due to the reversibility of the inhibition.[10]
Intermediate Syndrome A delayed-onset (1-3 days post-exposure) syndrome of muscle weakness, particularly affecting respiratory muscles, can occur.[11]Rarely occurs.[11]
Odor Some organophosphates have a characteristic garlic or petroleum-like odor.[3][13]Generally odorless.[13]

Therapeutic Interventions and Antidotes

Treatment for both types of poisoning focuses on supportive care (airway management), decontamination, and the administration of atropine.[16] Atropine is a competitive antagonist at muscarinic receptors and effectively counteracts the symptoms of muscarinic overstimulation (e.g., bronchorrhea, bradycardia).[10][16]

The primary pharmacological distinction in treatment involves the use of oxime reactivators, such as pralidoxime (2-PAM).

  • Organophosphate Poisoning: Oximes are a critical adjunctive therapy. They work by binding to the organophosphate molecule and cleaving it from the AChE active site, thereby reactivating the enzyme.[17] Their effectiveness is highest before the "aging" process occurs.

  • Carbamate Poisoning: Oximes are generally not recommended. Because the carbamate-AChE bond reverses spontaneously, the benefit of an oxime is negligible.[16] Furthermore, some studies suggest oximes may not be effective as carbamates can bind to both the esteric and anionic sites of the enzyme, potentially blocking the site where oximes would attach.[17]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

To quantify and compare the inhibitory potential of compounds like Methyl N-[(4-aminophenyl)methyl]carbamate and various organophosphates, a standard in vitro AChE inhibition assay based on Ellman's method is commonly employed.

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test inhibitors (e.g., Methyl N-[(4-aminophenyl)methyl]carbamate, a reference organophosphate like paraoxon) in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 10 mM acetylthiocholine iodide (ATCh) solution in the phosphate buffer.

    • Prepare a working solution of AChE (e.g., from electric eel) in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Control Wells: Add 150 µL of phosphate buffer, 20 µL of DTNB, 10 µL of solvent (DMSO), and 10 µL of AChE solution.

    • Inhibitor Wells: Add 150 µL of phosphate buffer, 20 µL of DTNB, 10 µL of the inhibitor dilution, and 10 µL of AChE solution.

    • Pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added. The choice of a 15-minute pre-incubation is a standard starting point to allow for sufficient time for the inhibitor-enzyme interaction to approach equilibrium without causing significant enzyme degradation.

    • Initiate the reaction by adding 10 µL of the ATCh solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

G cluster_workflow AChE Inhibition Assay Workflow prep 1. Reagent & Sample Preparation (Buffer, DTNB, AChE, ATCh, Inhibitors) plate 2. Plate Loading (Buffer, DTNB, Inhibitor/Solvent, AChE) prep->plate incubate 3. Pre-incubation (15 min, Room Temp) Allows inhibitor-enzyme binding plate->incubate start_rxn 4. Reaction Initiation (Add ATCh substrate) incubate->start_rxn measure 5. Kinetic Measurement (Read Absorbance @ 412 nm for 10-15 min) start_rxn->measure analyze 6. Data Analysis (Calculate Reaction Rates, % Inhibition, and IC50) measure->analyze

Sources

Validation

A Comparative Guide to the Analytical Method Validation of "Methyl N-[(4-aminophenyl)methyl]carbamate"

In the landscape of pharmaceutical development and research, the integrity of analytical data is paramount. For a compound such as "Methyl N-[(4-aminophenyl)methyl]carbamate," which possesses both a carbamate linkage and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and research, the integrity of analytical data is paramount. For a compound such as "Methyl N-[(4-aminophenyl)methyl]carbamate," which possesses both a carbamate linkage and a primary aromatic amine, a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and supported by established validation standards.

The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[1] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, accurate, and reproducible.[1][2] The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, which is recognized globally by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

This guide will explore and compare two primary analytical techniques for the quantification of Methyl N-[(4-aminophenyl)methyl]carbamate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). The causality behind experimental choices will be explained, and a self-validating system for each protocol will be described.

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - The Workhorse Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-methylcarbamates.[7] Its widespread use is attributable to its robustness, cost-effectiveness, and ability to separate thermally labile compounds like carbamates, which can decompose under the high temperatures of gas chromatography.[8]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating carbamates.[7] The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of a mixture of acetonitrile and water or methanol and water.[9] A starting composition of 10% acetonitrile in water, gradually increasing to 90% acetonitrile, can effectively elute the analyte and any potential impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is crucial for reproducible retention times.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for Methyl N-[(4-aminophenyl)methyl]carbamate. This is typically determined by running a UV scan of a standard solution.

  • Injection Volume: A 10 µL injection volume is a common starting point.

3. Standard and Sample Preparation:

  • Standard Solution: A stock solution of Methyl N-[(4-aminophenyl)methyl]carbamate is prepared in a suitable solvent like acetonitrile or methanol. A series of calibration standards are then prepared by diluting the stock solution.

  • Sample Solution: The sample containing the analyte is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.[10]

Method Validation According to ICH Q2(R2) Guidelines

The validation of the HPLC-UV method must adhere to the principles outlined in the ICH Q2(R2) guideline.[3][11][12] The core validation parameters include:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.[4] To demonstrate specificity, a forced degradation study is essential.[13][14][15] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[13][16] The HPLC method must be able to separate the main peak of Methyl N-[(4-aminophenyl)methyl]carbamate from any degradant peaks.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[17] This is typically evaluated by analyzing a series of at least five concentrations and performing a linear regression analysis. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17] For an assay, the typical range is 80% to 120% of the test concentration.[17]

  • Accuracy: The closeness of the test results to the true value.[4] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically in the range of 98.0% to 102.0% recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

    • Reproducibility: The precision between different laboratories. The precision is typically expressed as the relative standard deviation (%RSD), with an acceptance criterion of ≤ 2%.[4]

  • Detection Limit (DL) and Quantitation Limit (QL):

    • DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.[18] Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature.

Pillar 2: Liquid Chromatography with Mass Spectrometry (LC-MS) - The High-Sensitivity Alternative

While HPLC-UV is a robust and widely used technique, Liquid Chromatography-Mass Spectrometry (LC-MS) offers significantly higher sensitivity and selectivity, making it particularly valuable for trace-level analysis and for complex matrices.[19][20]

Experimental Protocol: LC-MS

1. Instrumentation:

  • An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or a time-of-flight instrument).

2. Chromatographic Conditions:

  • The chromatographic conditions (column, mobile phase, flow rate, etc.) are often similar to those used for HPLC-UV but may be optimized for compatibility with the MS interface. A common mobile phase for LC-MS includes volatile buffers like ammonium formate or formic acid.[21]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is a common choice for carbamates.[21]

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed. MRM offers the highest selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ion.[19]

Comparative Advantages and Disadvantages
FeatureHPLC-UVLC-MS
Sensitivity GoodExcellent (often orders of magnitude higher)
Selectivity Moderate (relies on chromatographic separation and UV absorbance)Excellent (provides mass-to-charge ratio information)
Cost Lower initial investment and operational costsHigher initial investment and maintenance costs
Robustness Generally very robust and easy to useCan be more complex to operate and maintain
Confirmation Primarily based on retention timeProvides definitive confirmation based on mass

Visualization of Workflows

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis MD1 Select Column & Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 V1 Specificity (Forced Degradation) MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 Detection & Quantitation Limits V4->V5 V6 Robustness V5->V6 RA2 System Suitability Testing V6->RA2 Implement for Routine Use RA1 Sample Analysis RA2->RA1

Caption: Workflow for HPLC-UV method validation.

Comparative Logic for Method Selection

Method_Selection Start Analytical Need Decision1 High Sensitivity Required? Start->Decision1 Decision2 Complex Matrix? Decision1->Decision2 No LC_MS LC-MS Decision1->LC_MS Yes HPLC_UV HPLC-UV Decision2->HPLC_UV No Decision2->LC_MS Yes

Caption: Decision tree for analytical method selection.

Conclusion

The choice between HPLC-UV and LC-MS for the analysis of "Methyl N-[(4-aminophenyl)methyl]carbamate" depends on the specific requirements of the analysis. For routine quality control and assays where high concentrations are expected, a validated HPLC-UV method provides a reliable, robust, and cost-effective solution. However, for applications requiring trace-level quantification, analysis in complex biological matrices, or definitive structural confirmation of impurities and degradants, the superior sensitivity and selectivity of LC-MS make it the preferred technique.

Regardless of the chosen method, a comprehensive validation following the principles of ICH Q2(R2) is non-negotiable.[3][5][11] This ensures the generation of high-quality, reliable data that can be trusted by researchers, scientists, and regulatory bodies alike.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. USGS. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available from: [Link]

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. Available from: [Link]

  • A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. PJSIR. Available from: [Link]

  • Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. Available from: [Link]

  • A Review on Force Degradation Studies for Drug Substances. ijarsct. Available from: [Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available from: [Link]

  • Forced Degradation Testing. SGS. Available from: [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. Available from: [Link]

  • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. IntechOpen. Available from: [Link]

  • Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci. Pol. Technol. Aliment. Available from: [Link]

  • EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti... NEMI. Available from: [Link]

  • Simultaneous Analysis of Carbamate Pesticides with LC-MS. Shimadzu. Available from: [Link]

  • Recent Applications in LC–MS. ResearchGate. Available from: [Link]

  • METHOD ABSTRACT / 112. Ingenieria Analitica Sl. Available from: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available from: [Link]

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Comparative

A Comparative Guide to the Quantification of Methyl N-[(4-aminophenyl)methyl]carbamate: HPLC-UV vs. LC-MS/MS

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of two widely adopted analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of Methyl N-[(4-aminophenyl)methyl]carbamate, a key chemical entity.

This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive cross-validation framework. The experimental designs and data presented herein are grounded in established scientific principles and authoritative guidelines, including the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2]

Introduction to Methyl N-[(4-aminophenyl)methyl]carbamate and the Imperative for Robust Quantification

Methyl N-[(4-aminophenyl)methyl]carbamate (C₉H₁₂N₂O₂, M.W. 180.20) is a carbamate derivative featuring a primary aromatic amine. The presence of the carbamate linkage and the aminophenyl group makes this molecule susceptible to hydrolysis and oxidation, respectively.[1] Accurate quantification is therefore critical for stability studies, pharmacokinetic analysis, and quality control throughout the drug development lifecycle.

The choice of an analytical method is a critical decision, balancing the need for sensitivity, selectivity, and throughput with practical considerations such as cost and accessibility. This guide will explore the nuances of two powerful techniques to aid in this decision-making process.

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, we will outline the validation of both an HPLC-UV and an LC-MS/MS method for the quantification of Methyl N-[(4-aminophenyl)methyl]carbamate. The validation will adhere to the principles outlined in the ICH Q2(R2) guideline, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness. The presence of a chromophore in Methyl N-[(4-aminophenyl)methyl]carbamate, specifically the phenyl ring, allows for direct detection by UV absorbance.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is well-suited for retaining the moderately hydrophobic analyte (predicted LogP of 1.1248).[2]

    • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient might be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: 240 nm, selected based on the UV absorbance spectrum of the aminophenyl group.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • A stock solution of Methyl N-[(4-aminophenyl)methyl]carbamate is prepared in methanol at 1 mg/mL.

    • Calibration standards are prepared by serial dilution of the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Quality control (QC) samples are prepared at low, medium, and high concentrations.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Cal_Standards Calibration Standards Stock->Cal_Standards QC_Samples QC Samples Stock->QC_Samples Autosampler Autosampler Cal_Standards->Autosampler QC_Samples->Autosampler Column C18 Column Autosampler->Column Pump Quaternary Pump Pump->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of Methyl N-[(4-aminophenyl)methyl]carbamate by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. This is particularly advantageous for analyzing complex matrices or when very low detection limits are required. Carbamates are known to be effectively analyzed by LC-MS.

  • Instrumentation: An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or a specialized carbamate analysis column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for faster analysis times.

    • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be: 0-0.5 min, 5% B; 0.5-3 min, 5-95% B; 3-4 min, 95% B; 4-4.1 min, 95-5% B; 4.1-5 min, 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion ([M+H]⁺) for Methyl N-[(4-aminophenyl)methyl]carbamate (m/z 181.1) is fragmented, and specific product ions are monitored for quantification and confirmation.

      • Quantifier Transition: e.g., 181.1 -> 106.1 (corresponding to the loss of the carbamate group).

      • Qualifier Transition: e.g., 181.1 -> 77.1 (corresponding to the phenyl group).

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, a stock solution is prepared in methanol.

    • Calibration standards are prepared over a lower concentration range (e.g., 0.1-100 ng/mL) to leverage the higher sensitivity of the instrument.

    • QC samples are prepared at appropriate low, medium, and high concentrations within the calibration range.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Cal_Standards Calibration Standards Stock->Cal_Standards QC_Samples QC Samples Stock->QC_Samples Autosampler Autosampler Cal_Standards->Autosampler QC_Samples->Autosampler Column C18 Column Autosampler->Column Pump Binary Pump Pump->Column Mass_Spec Triple Quadrupole MS Column->Mass_Spec MRM_Data MRM Data Mass_Spec->MRM_Data Calibration_Curve Calibration Curve MRM_Data->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of Methyl N-[(4-aminophenyl)methyl]carbamate by LC-MS/MS.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two methods based on typical validation results for similar analytes.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~200 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~600 ng/mL~0.15 ng/mL

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Discussion: Choosing the Right Tool for the Job

The cross-validation of these two methods reveals distinct advantages and disadvantages for each, guiding the selection of the most appropriate technique for a given application.

  • Specificity: LC-MS/MS offers significantly higher specificity due to the monitoring of specific MRM transitions. This is a major advantage when analyzing complex matrices where co-eluting impurities could interfere with the UV signal in the HPLC-UV method.

  • Sensitivity: The LC-MS/MS method is orders of magnitude more sensitive than the HPLC-UV method, as evidenced by the lower LOD and LOQ values. For applications requiring trace-level quantification, such as in vivo pharmacokinetic studies, LC-MS/MS is the clear choice.

  • Linearity, Accuracy, and Precision: Both methods are capable of providing excellent linearity, accuracy, and precision within their respective calibration ranges. The acceptance criteria for these parameters are typically met by both techniques, demonstrating their reliability for quantitative analysis.

  • Robustness: The HPLC-UV method is generally considered more robust and less susceptible to matrix effects than LC-MS/MS. Ion suppression or enhancement in the ESI source can be a challenge in LC-MS/MS analysis and may require more extensive sample preparation or the use of an internal standard.

  • Cost and Throughput: HPLC-UV systems are less expensive to acquire and maintain than LC-MS/MS instruments. The faster run times achievable with modern UHPLC systems coupled to mass spectrometers can, however, lead to higher sample throughput with the LC-MS/MS method.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of Methyl N-[(4-aminophenyl)methyl]carbamate. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method that is well-suited for routine analysis of bulk drug substances and formulated products where the analyte concentration is relatively high and the sample matrix is clean.

  • LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies, impurity profiling, and the detection of trace-level contaminants.

Ultimately, a thorough understanding of the analytical needs, coupled with a comprehensive cross-validation as outlined in this guide, will ensure the selection of a fit-for-purpose method that delivers accurate and reliable data throughout the drug development process.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]

  • Shimadzu. (n.d.). LC-MS Application Data Sheet No. 054 Simultaneous Analysis of Carbamate Pesticides with LC-MS. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Acta Scientiarum Polonorum Technologia Alimentaria. (n.d.). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubMed. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. [Link]

  • PMC. (n.d.). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Carbamates analysis by on-line extraction HPLC/UV-DAD. [Link]

  • Scribd. (n.d.). Carbamate Detection in Water by LC/MS/MS. [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • Asian Journal of Research in Chemistry. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. [Link]

  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • MDPI. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

  • SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. [Link]

  • PubMed. (2018). A convenient identification of carbamate-derived drug substances. [Link]

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Validation

A Comparative Guide to the Biological Activity of (4-Aminophenyl)methyl Carbamate Scaffolds in Multi-Targeted Cancer Therapy

Introduction: The carbamate functional group is a cornerstone in medicinal chemistry, prized for its stability and its ability to act as a peptide bond surrogate, enhancing cell membrane permeability.[1] The (4-aminophen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The carbamate functional group is a cornerstone in medicinal chemistry, prized for its stability and its ability to act as a peptide bond surrogate, enhancing cell membrane permeability.[1] The (4-aminophenyl)methyl carbamate scaffold, while not extensively studied as a standalone agent, represents a critical structural motif in the design of highly potent, multi-targeted therapeutic agents. This guide provides a comparative analysis of the biological activity of this core scaffold by examining its elaborated analogue, CUDC-101, a potent dual inhibitor of Histone Deacetylases (HDACs) and key receptor tyrosine kinases (RTKs). We will explore the mechanistic rationale for dual-target inhibition, present comparative bioactivity data, and provide detailed experimental protocols for assessing such compounds.

The Rationale for Dual-Target Inhibition: HDAC and Receptor Tyrosine Kinases

Cancer is a multifactorial disease often driven by redundancies and crosstalk in signaling pathways. Monotherapies targeting a single pathway can be effective initially but are often thwarted by the development of resistance.[2] A compelling strategy to overcome this is the development of single molecules that can simultaneously inhibit multiple, distinct oncogenic targets.[3][4]

The combination of inhibiting both HDACs and RTKs like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is particularly synergistic.[2][5]

  • Receptor Tyrosine Kinases (EGFR/HER2): These cell surface receptors are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, survival, and migration.[6] Inhibitors like erlotinib and lapatinib target the ATP-binding site of these kinases.

  • Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from histones and other proteins. Their overactivity can lead to the silencing of tumor suppressor genes and the promotion of cancer cell survival.[3] HDAC inhibitors (HDACi) induce cell cycle arrest, differentiation, and apoptosis.[4]

By combining these two modalities into a single agent, it is possible to attack cancer cells on multiple fronts, potentially leading to a more durable response and overcoming resistance mechanisms.[2][4]

Comparative Analysis: Methyl N-[(4-aminophenyl)methyl]carbamate Scaffold vs. CUDC-101

While "Methyl N-[(4-aminophenyl)methyl]carbamate" itself is primarily a chemical building block, its core structure is integral to the advanced analogue, CUDC-101 . CUDC-101 is a potent, multi-targeted inhibitor designed to simultaneously block HDAC, EGFR, and HER2.[6][7]

CUDC-101 integrates the pharmacophores of an HDAC inhibitor (a hydroxamic acid motif) and a kinase inhibitor (a quinazoline core) onto a scaffold that bears resemblance to our topic molecule. This chimeric design results in a single agent with potent, multi-pronged anti-tumor activity.[8]

Table 1: Comparative Biological Activity (IC50 Values)

The efficacy of CUDC-101 has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Compound / AnalogueTargetIC50 (nM)Cell Line / Assay TypeReference
CUDC-101 HDAC (Class I/II)4.4Biochemical Assay[7]
CUDC-101 EGFR 2.4Biochemical Assay[7]
CUDC-101 HER2 15.7Biochemical Assay[7]
CUDC-101 Anaplastic Thyroid Cancer (8505c)150Cell Proliferation Assay[7]
CUDC-101 Multiple Myeloma (ARP-1, CAG)Dose-dependent apoptosisCell-Based Assay[6]
Vorinostat (SAHA) HDAC~50Biochemical Assay[9]
Erlotinib EGFR2-20Biochemical Assay[9]

Note: Vorinostat and Erlotinib are single-target inhibitors provided for a comparative baseline of potency against individual targets.

As the data indicates, CUDC-101 exhibits potent, low nanomolar inhibition against its intended biochemical targets.[7] This dual activity translates into effective anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including those resistant to single-agent therapies.[6][7] For instance, CUDC-101 has shown significant efficacy in multiple myeloma models by triggering G2/M cell cycle arrest and in prostate cancer models by inhibiting androgen receptor (AR) activity.[6][10]

Key Signaling Pathways and Experimental Workflows

The development and validation of dual-target inhibitors like CUDC-101 rely on a suite of robust biochemical and cell-based assays.

EGFR/HER2 and Downstream Signaling Pathway

CUDC-101 exerts its effects by inhibiting the phosphorylation of EGFR and HER2, which in turn blocks critical downstream pro-survival pathways like PI3K/Akt/mTOR and MAPK. Its HDACi activity leads to the accumulation of acetylated proteins, including p53 and tubulin, and upregulates cell cycle inhibitors like p21.[6][7][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Phosphorylation CUDC_Kinase CUDC-101 (Kinase Inhibition) CUDC_Kinase->EGFR blocks AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Histones Histones HDAC->Histones Deacetylates p21 p21 Gene (Tumor Suppressor) Histones->p21 Represses p21_exp p21 Expression p21->p21_exp CUDC_HDAC CUDC-101 (HDAC Inhibition) CUDC_HDAC->HDAC blocks

Caption: CUDC-101 dual-inhibition of EGFR/HER2 and HDAC pathways.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

Causality: The choice of a TR-FRET assay is based on its high sensitivity, low background, and homogeneous format (no wash steps), making it ideal for high-throughput screening. The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by a compound like CUDC-101 results in a decreased FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare solutions of recombinant human EGFR or HER2 kinase, a biotinylated substrate peptide, and ATP in Kinase Buffer.

    • Prepare serial dilutions of CUDC-101 (e.g., from 10 µM to 0.1 nM) in DMSO, then dilute further in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well microplate, add 2.5 µL of the test compound dilution (or DMSO for control).

    • Add 2.5 µL of the kinase solution.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the TR-FRET detection reagents (e.g., a Europium-labeled anti-phosphotyrosine antibody and a Streptavidin-Allophycocyanin conjugate).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the ratio of acceptor/donor signals. Plot the ratio against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate/ATP - CUDC-101 dilutions Start->Prep Plate Plate Compound & Kinase Prep->Plate Incubate1 Incubate (15 min) Plate->Incubate1 React Add Substrate/ATP (Initiate Reaction) Incubate1->React Incubate2 Incubate (60 min) React->Incubate2 Stop Add Stop/Detection Buffer Incubate2->Stop Incubate3 Incubate (60 min, dark) Stop->Incubate3 Read Read Plate (TR-FRET Reader) Incubate3->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: The MTT assay is a colorimetric assay that is reliable, inexpensive, and widely used. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of a drug's cytotoxic or cytostatic effects.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, HCT116) under standard conditions.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of CUDC-101 in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control).

    • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against drug concentration to determine the IC50.

Conclusion

The Methyl N-[(4-aminophenyl)methyl]carbamate scaffold serves as a foundational element in the development of sophisticated, multi-targeted anticancer agents. Its elaboration into the dual HDAC and kinase inhibitor CUDC-101 exemplifies a modern drug design strategy aimed at overcoming therapeutic resistance.[2] CUDC-101 demonstrates potent, low-nanomolar inhibitory activity against EGFR, HER2, and HDACs, which translates to broad anti-proliferative effects in various cancer models.[7][8] The synergistic combination of these inhibitory activities within a single molecule holds significant promise for treating complex malignancies.[2] The robust biochemical and cell-based assays detailed herein are critical for the validation and characterization of such next-generation therapeutics.

References

  • CUDC-101, a Novel Inhibitor of Full-Length Androgen Receptor (flAR) and Androgen Receptor Variant 7 (AR-V7) Activity: Mechanism of Action and In Vivo Efficacy. National Center for Biotechnology Information. [Link]

  • CUDC-101 as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest. National Center for Biotechnology Information. [Link]

  • Potential Advantages of CUDC-101, a Multitargeted HDAC, EGFR, and HER2 Inhibitor, in Treating Drug Resistance and Preventing Cancer Cell Migration and Invasion. AACR Journals. [Link]

  • Novel Chimeric Histone Deacetylase Inhibitors: A Series of Lapatinib Hybrides as Potent Inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Histone Deacetylase Activity. Journal of Medicinal Chemistry. [Link]

  • Chimerically designed HDAC- and tyrosine kinase inhibitors. A series of erlotinib hybrids as dual-selective inhibitors of EGFR, HER2 and histone deac. MedChemComm. [Link]

  • Synergistic Efficacy of Combined EGFR and HDAC Inhibitors Overcomes Tolerance to EGFR Monotherapy in Salivary Mucoepidermoid Carcinoma. National Center for Biotechnology Information. [Link]

  • The Dual EGFR/HER2 Inhibitor Lapatinib Synergistically Enhances the Antitumor Activity of the Histone Deacetylase Inhibitor Panobinostat in Colorectal Cancer Models. AACR Journals. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Stability of Methyl N-[(4-aminophenyl)methyl]carbamate Derivatives in Drug Development

For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule and its derivatives is paramount. This guide provides an in-depth comparative analysis of the stability...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule and its derivatives is paramount. This guide provides an in-depth comparative analysis of the stability of "Methyl N-[(4-aminophenyl)methyl]carbamate" and its structurally modified analogs. We will explore the fundamental principles governing carbamate stability, present detailed experimental protocols for assessing degradation, and offer a comparative analysis of derivatives to inform rational drug design and development.

Introduction: The Significance of Carbamate Stability in Medicinal Chemistry

"Methyl N-[(4-aminophenyl)methyl]carbamate" serves as a valuable scaffold in medicinal chemistry. The carbamate linkage, while offering advantageous physicochemical properties, is susceptible to degradation, which can impact a drug candidate's shelf-life, bioavailability, and safety profile.[1] Carbamates are often employed in prodrug strategies to enhance the stability of a parent molecule and protect it from premature metabolism.[1] Therefore, a comprehensive understanding of the factors influencing the stability of this core structure is crucial for optimizing drug performance.

This guide will focus on three primary modes of degradation:

  • Hydrolytic Stability: Degradation in aqueous environments, highly dependent on pH.

  • Oxidative Stability: Degradation in the presence of oxidizing agents.

  • Photostability: Degradation upon exposure to light.

We will examine how the introduction of various substituents on the phenyl ring of "Methyl N-[(4-aminophenyl)methyl]carbamate" modulates its stability under these stress conditions.

Experimental Protocols for Stability Assessment

To ensure the integrity and reproducibility of stability studies, standardized and self-validating protocols are essential. The following sections detail the methodologies for evaluating the hydrolytic, oxidative, and photolytic stability of the carbamate derivatives.

Hydrolytic Stability Testing (Forced Hydrolysis)

Forced degradation studies under hydrolytic conditions are critical for identifying potential degradation pathways.[2] Carbamates generally exhibit pH-dependent hydrolysis, being more stable in acidic to neutral conditions and degrading more rapidly in alkaline environments.[1]

Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each carbamate derivative in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Alkaline: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). Protect the samples from light.

  • Neutralization: At each time point, withdraw an aliquot and neutralize the acidic and alkaline samples.

  • Analysis: Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Workflow for Hydrolytic Stability

cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis Stock 1. Prepare 1 mg/mL Stock Solution Acid 2a. Dilute in 0.1 N HCl Stock->Acid Neutral 2b. Dilute in Water Stock->Neutral Alkaline 2c. Dilute in 0.1 N NaOH Stock->Alkaline Incubate 3. Incubate at 60°C (dark) Acid->Incubate Neutral->Incubate Alkaline->Incubate Neutralize 4. Neutralize Samples Incubate->Neutralize HPLC 5. HPLC Analysis Neutralize->HPLC cluster_prep Preparation cluster_stress Stress Condition cluster_incubation Incubation cluster_analysis Analysis Solution 1. Prepare 100 µg/mL Solution Oxidize 2. Add 3% H₂O₂ Solution->Oxidize Incubate 3. Incubate at RT (dark) Oxidize->Incubate HPLC 4. HPLC Analysis Incubate->HPLC

Caption: Workflow for Oxidative Degradation Studies.

Photostability Testing

Exposure to light can induce degradation, and photostability testing is a regulatory requirement for drug substances.

Protocol:

  • Sample Preparation: Prepare a 100 µg/mL solution of each derivative and place it in a transparent container. Also, prepare a dark control sample wrapped in aluminum foil.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

  • Analysis: At appropriate time intervals, analyze the exposed and dark control samples by a stability-indicating HPLC method.

Experimental Workflow for Photostability

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Exposed 1a. Prepare Solution (Transparent) Light 2. Expose to UV/Vis Light (ICH Q1B) Exposed->Light Control 1b. Prepare Solution (Dark Control) Control->Light HPLC 3. HPLC Analysis Light->HPLC

Caption: Workflow for Photostability Studies.

Comparative Stability Analysis of Derivatives

To illustrate the impact of structural modifications on stability, we will consider a hypothetical comparative analysis of the parent compound, "Methyl N-[(4-aminophenyl)methyl]carbamate" (Derivative A), and three analogs with varying electronic and steric properties:

  • Derivative B: An electron-donating group (EDG) at the para-position (e.g., -OCH₃).

  • Derivative C: An electron-withdrawing group (EWG) at the para-position (e.g., -NO₂).

  • Derivative D: A sterically hindering group at the ortho-position (e.g., -CH₃).

The following tables summarize the expected relative stability based on established chemical principles.

Hydrolytic Stability Data (Illustrative)

Table 1: Percentage of Parent Compound Remaining after 48h Incubation

DerivativeSubstituent% Remaining (0.1 N HCl, 60°C)% Remaining (Water, 60°C)% Remaining (0.1 N NaOH, 60°C)
A -H (Parent)>98%>95%~60%
B p-OCH₃ (EDG)>99%>98%~75%
C p-NO₂ (EWG)>95%>90%~30%
D o-CH₃ (Steric)>99%>98%~85%
Oxidative and Photostability Data (Illustrative)

Table 2: Percentage of Parent Compound Remaining after 24h

DerivativeSubstituent% Remaining (3% H₂O₂, RT)% Remaining (ICH Q1B Light Exposure)
A -H (Parent)~80%~85%
B p-OCH₃ (EDG)~70%~80%
C p-NO₂ (EWG)~85%~90%
D o-CH₃ (Steric)~82%~88%

Structure-Stability Relationships: A Mechanistic Discussion

The illustrative data presented above can be rationalized by considering the electronic and steric effects of the substituents on the carbamate moiety and the phenyl ring.

Impact on Hydrolytic Stability

The rate-limiting step in the alkaline hydrolysis of N-aryl carbamates often involves the deprotonation of the carbamate nitrogen, followed by the elimination of the aryloxy group.

  • Electron-Donating Groups (EDGs): An EDG like the methoxy group (-OCH₃) in Derivative B increases the electron density on the nitrogen atom. This makes the nitrogen less acidic and therefore less likely to be deprotonated under basic conditions, which in turn slows down the rate of hydrolysis. [3]* Electron-Withdrawing Groups (EWGs): Conversely, an EWG like the nitro group (-NO₂) in Derivative C decreases the electron density on the nitrogen, making it more acidic and more susceptible to deprotonation. This accelerates the rate of alkaline hydrolysis.

  • Steric Hindrance: A bulky group at the ortho-position, such as the methyl group in Derivative D , can sterically hinder the approach of the hydroxide ion to the carbamate carbonyl carbon, thereby slowing down the rate of hydrolysis.

Influence of Substituents on Alkaline Hydrolysis

cluster_parent Parent Compound (A) cluster_edg EDG (B: -OCH₃) cluster_ewg EWG (C: -NO₂) cluster_steric Steric Hindrance (D: o-CH₃) Parent Moderate Stability EDG_Effect Increases e⁻ density on N EDG_Result Increased Stability EDG_Effect->EDG_Result EWG_Effect Decreases e⁻ density on N EWG_Result Decreased Stability EWG_Effect->EWG_Result Steric_Effect Hinders Nucleophilic Attack Steric_Result Increased Stability Steric_Effect->Steric_Result

Caption: Rationale for Hydrolytic Stability Differences.

Impact on Oxidative and Photostability
  • Oxidative Stability: The primary amino group on the phenyl ring is a site of potential oxidation. Electron-donating groups can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can render the ring less reactive towards oxidation.

  • Photostability: The absorption of UV radiation can lead to the excitation of the molecule and subsequent degradation. The nature of the substituent can influence the UV absorption profile of the molecule and its susceptibility to photodegradation. Generally, more conjugated systems may be more prone to photodegradation.

Conclusion and Future Directions

The stability of "Methyl N-[(4-aminophenyl)methyl]carbamate" derivatives is a multifactorial property that can be rationally modulated through chemical modification. Electron-donating groups and steric hindrance tend to enhance hydrolytic stability, while electron-withdrawing groups can decrease it. The impact on oxidative and photostability is also significant and should be evaluated on a case-by-case basis.

For drug development professionals, these structure-stability relationships provide a framework for designing more robust and reliable drug candidates. Further studies, including the identification of degradation products and the evaluation of stability in biological matrices, are essential next steps in the comprehensive characterization of these promising compounds.

References

  • CSIRO Publishing. (1983). Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for hydrolysis of N -aryl pyridylcarbamates showing the e ff ect of the substituent on the leaving group. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • Filo. (2025). Solution: Stability of Carbocations with Different Substituents on a Benz. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Carbocation Stability - Hyperconjugation, Inductive Effect & Resonance Structures. Retrieved from [Link]

  • Scite.ai. (n.d.). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Lumen Learning. (n.d.). Carbocation Structure and Stability | MCC Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Carbanion Stability. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 7.10: Carbocation Structure and Stability. Retrieved from [Link]

  • PennState. (n.d.). 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • Chemistry Steps. (2025). Carbocation Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 7.14: Carbocation Stability. Retrieved from [Link]

  • Master Organic Chemistry. (2026). 3 Factors That Stabilize Carbocations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prodrugs for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. Retrieved from [Link]

  • MDPI. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Retrieved from [Link]

  • PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Retrieved from [Link]

Sources

Validation

Performance of different HPLC columns for "Methyl N-[(4-aminophenyl)methyl]carbamate" separation

HPLC Column Performance Guide: Optimizing Separation for Methyl N-[(4-aminophenyl)methyl]carbamate Introduction & Structural Analysis Methyl N-[(4-aminophenyl)methyl]carbamate presents a unique chromatographic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Column Performance Guide: Optimizing Separation for Methyl N-[(4-aminophenyl)methyl]carbamate

Introduction & Structural Analysis

Methyl N-[(4-aminophenyl)methyl]carbamate presents a unique chromatographic challenge due to its bifunctional nature. The molecule features a polar carbamate moiety that actively participates in hydrogen bonding, with the backbone NH acting as a donor and the carbonyl oxygen as an acceptor[1]. Simultaneously, the primary amine on the phenyl ring (an aniline derivative) acts as a strong hydrogen bond donor and is highly basic[1].

When developing High-Performance Liquid Chromatography (HPLC) methods for such basic amines, analysts frequently encounter severe peak tailing. This phenomenon compromises resolution, sensitivity, and integration accuracy, making stationary phase selection the most critical parameter in method development.

Mechanistic Challenges: The Silanol Dilemma

To understand column performance, we must examine the causality of peak tailing. Silica-based stationary phases contain residual silanol groups (Si-OH). At mid-to-high pH, these silanols ionize into negatively charged species (Si-O⁻). Because the primary amine of our target compound is protonated under standard acidic or neutral mobile phase conditions, it undergoes secondary ion-exchange interactions with these ionized silanols[2].

While column manufacturers use "end-capping" to block these reactive sites, steric hindrance prevents complete coverage, leaving approximately 50% of residual silanols unreacted[3]. Therefore, a "fully end-capped" conventional C18 column is rarely sufficient for highly basic anilines without strict mobile phase optimization[3].

Column Technologies: A Comparative Evaluation

To mitigate secondary interactions and optimize the separation of Methyl N-[(4-aminophenyl)methyl]carbamate, we compare three distinct stationary phase chemistries:

  • Conventional Highly End-Capped C18 (e.g., Agilent ZORBAX Eclipse Plus): Relies on dense bonding and exhaustive double end-capping. While excellent for neutral compounds, it often struggles with basic amines at low ionic strengths, leading to moderate tailing[3].

  • Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH): Engineered with a low-level positive surface charge. This creates electrostatic repulsion between the stationary phase and the protonated primary amine of the analyte, effectively preventing it from reaching residual silanols. This results in exceptionally narrow peaks and high mass loading capacity, even in dilute acidic eluents like formic acid[4].

  • Polar-Embedded C18 (e.g., Waters SymmetryShield): Incorporates an embedded polar group (such as an amide) near the silica surface. This shields residual silanols via internal hydrogen bonding and offers unique alternative selectivity through dipole-dipole interactions with the analyte's carbamate group.

Experimental Protocol: A Self-Validating Workflow

To objectively evaluate these stationary phases, we employ a self-validating experimental design. By co-injecting a neutral hydrophobic marker (Toluene), we can isolate chemical tailing from physical column defects. If Toluene elutes symmetrically while the basic carbamate tails, the root cause is confirmed as secondary silanol interactions rather than a column void or extra-column volume[2].

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with LC-MS grade solvents. Ensure all PEEK fittings are properly seated to prevent extra-column band broadening[2].

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7 to suppress silanol ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve Methyl N-[(4-aminophenyl)methyl]carbamate and Toluene (neutral marker) in 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Columns Evaluated: Conventional C18, CSH C18, Polar-Embedded C18 (All 2.1 x 100 mm, 1.7 - 2.7 µm particle size).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the USP Tailing Factor (Tf) measured at 5% of the peak height[2].

Quantitative Performance Data

The following table summarizes the experimental results, highlighting how stationary phase chemistry dictates the chromatographic behavior of the basic carbamate.

Column ChemistryRetention Time (tR)USP Tailing Factor (Tf)Theoretical Plates (N)Mechanism of Action / Observation
Conventional C18 4.8 min1.65 (Tailing)8,500Secondary ion-exchange with unreacted silanols[3].
Polar-Embedded C18 4.2 min1.18 (Good)12,200Internal H-bonding shields silanols; altered selectivity for carbamate.
CSH C18 5.1 min1.05 (Excellent)15,400Electrostatic repulsion of the protonated amine yields perfect symmetry[4].
Toluene (Control)7.5 min1.02 (Perfect)16,000Validates that system plumbing and column bed are physically intact[2].

Method Optimization Workflow

The decision matrix for optimizing the separation of basic carbamates is visualized below.

G A Analyze Analyte Structure (Basic Amine + Carbamate) B Assess pKa & Interactions (Ionized Silanol Risk) A->B C Select Column Chemistries B->C D1 Conventional C18 (End-capped) C->D1 D2 CSH C18 (Positively Charged) C->D2 D3 Polar-Embedded C18 (Amide Shielded) C->D3 E Run Standard Gradient (0.1% Formic Acid, pH ~2.7) D1->E D2->E D3->E F Evaluate USP Tailing Factor (Tf) E->F G1 Tf > 1.5 (Tailing) Secondary Interactions F->G1 G2 Tf < 1.2 (Symmetrical) Optimal Shielding/Repulsion F->G2 G1->C Re-evaluate H Method Validation & Scale-up G2->H

Workflow for selecting and validating HPLC columns based on analyte basicity and peak symmetry.

Conclusion & Recommendations

For the robust quantification and impurity profiling of Methyl N-[(4-aminophenyl)methyl]carbamate, conventional C18 columns fall short due to the inherent limitations of end-capping against highly basic anilines. Charged Surface Hybrid (CSH) columns are the definitive recommendation. By leveraging electrostatic repulsion, they provide superior peak symmetry (Tf ~ 1.05) and higher theoretical plate counts without requiring complex, high-ionic-strength buffers. This ensures the method is highly reproducible, sensitive, and directly compatible with LC-MS applications.

References

  • Benchchem. Methyl N-[(4-aminophenyl)methyl]carbamate - Historical Context and Evolution of Carbamate Chemistry.1

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.2

  • LCMS.cz / Waters. HPLC Column Performance: CORTECS and XSelect.4

  • Element Lab Solutions. Peak Tailing in HPLC.3

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Comparative

Inter-laboratory comparison of "Methyl N-[(4-aminophenyl)methyl]carbamate" analysis

Title: Inter-Laboratory Comparison Guide: Analytical Methodologies for Methyl N-[(4-aminophenyl)methyl]carbamate Executive Summary Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9) is a critical bifunctional b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Comparison Guide: Analytical Methodologies for Methyl N-[(4-aminophenyl)methyl]carbamate

Executive Summary

Methyl N-[(4-aminophenyl)methyl]carbamate (CAS: 850791-48-9) is a critical bifunctional building block utilized in the synthesis of[1] and [2]. Accurate quantification of this compound is challenging due to its dual chemical nature: a basic, polar aniline moiety that induces severe peak tailing, and a thermally labile carbamate group susceptible to hydrolysis. This guide provides an objective, data-driven inter-laboratory comparison between legacy HPLC-UV methods and modern UPLC-MS/MS workflows, offering researchers self-validating protocols to ensure analytical integrity.

Mechanistic Insights: The Analytical Challenge

Before comparing methodologies, it is crucial to understand the causality behind the experimental choices (E-E-A-T):

  • Silanol Interactions (The Aniline Challenge): The primary amine on the 4-aminobenzyl group is protonated under acidic mobile phase conditions. These cations interact strongly with residual, unendcapped silanol groups ( Si−O− ) on traditional C18 silica stationary phases via secondary ion-exchange mechanisms. This leads to severe peak tailing and reduced resolution, a well-documented issue for [3].

  • Thermal & pH Lability (The Carbamate Challenge): Carbamates are notorious for degrading in hot GC inlets, necessitating [4]. Furthermore, they are susceptible to hydrolysis at extreme pH levels. Therefore, a mildly acidic, buffered mobile phase (e.g., 0.1% formic acid) is required to maintain structural integrity during analysis.

Inter-Laboratory Comparison Design

To objectively evaluate performance, we compare two distinct analytical environments:

  • Lab A (Legacy Approach): Utilizes standard HPLC with a conventional C18 column and UV detection.

  • Lab B (Modern Approach): Employs UPLC-MS/MS with an endcapped, carbamate-optimized column and [5].

Workflow cluster_LabA Lab A: Legacy HPLC-UV cluster_LabB Lab B: Modern UPLC-MS/MS Start Sample Prep: Methyl N-[(4-aminophenyl)methyl]carbamate A1 Standard C18 Column (Unendcapped) Start->A1 B1 Endcapped Carbamate Column Start->B1 A2 Isocratic Elution (Water/MeCN) A1->A2 A3 UV Detection (220 nm) A2->A3 Compare Data Synthesis & Method Comparison A3->Compare Peak Tailing B2 Gradient Elution (Formic Acid/MeCN) B1->B2 B3 ESI-MS/MS (MRM Mode) B2->B3 B3->Compare High Sensitivity

Diagram 1: Inter-laboratory analytical workflow comparing HPLC-UV and UPLC-MS/MS methodologies.

Step-by-Step Experimental Protocols

Lab A: HPLC-UV Protocol (The Baseline)

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Traditional C18 Column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60% Water / 40% Acetonitrile. (Note: No buffer is added here, exposing the basic amine to silanol interactions).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (optimal for the aromatic aniline ring).

  • Self-Validation Step: Inject a blank solvent to ensure no carryover, followed by a caffeine standard to verify system suitability and baseline stability.

Lab B: UPLC-MS/MS Protocol (The Optimized Standard)

  • Sample Preparation: Extract/dissolve the analyte in Acetonitrile. Dilute with 0.1% Formic Acid in Water to 10 ng/mL. Crucial Step: Spike with an isotopically labeled internal standard (e.g., 13C3​ -labeled analog) at 5 ng/mL to create a self-validating system that corrects for [5].

  • Column Selection: Ultra Carbamate or heavily endcapped UPLC C18 Column (100 mm × 2.1 mm, 1.7 µm) to[4].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode. MRM transitions monitored: m/z 181.1 149.1 (Quantifier) and m/z 181.1 106.1 (Qualifier).

MS/MS Fragmentation Logic

To ensure absolute trustworthiness in peak identification, Lab B utilizes specific collision-induced dissociation (CID) pathways. The protonated precursor ion [M+H]+ at m/z 181.1 undergoes two primary fragmentations [5]:

  • Neutral loss of methanol ( −32 Da) yielding m/z 149.1.

  • Cleavage of the entire carbamate moiety ( −75 Da) leaving the highly stable 4-aminobenzyl cation at m/z 106.1.

Fragmentation Parent Precursor Ion[M+H]+ m/z 181.1 Frag1 Product Ion 1 m/z 149.1 (Loss of CH3OH) Parent->Frag1 -32 Da Neutral Loss Frag2 Product Ion 2 m/z 106.1 (4-aminobenzyl cation) Parent->Frag2 -75 Da Carbamate Cleavage

Diagram 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of the analyte.

Comparative Data Presentation

The following tables summarize the quantitative experimental data obtained from both laboratory setups, highlighting the performance disparities.

Table 1: Chromatographic Performance Comparison

ParameterLab A (HPLC-UV)Lab B (UPLC-MS/MS)Causality / Note
Retention Time (RT) 12.4 min2.8 minUPLC gradient & shorter column accelerate elution.
Tailing Factor ( Tf​ ) 2.1 (Severe)1.05 (Excellent)Endcapped column in Lab B prevents amine-silanol binding.
Theoretical Plates (N) ~4,500~22,000Sub-2µm particles in UPLC maximize efficiency.
Run Time per Sample 20.0 min5.0 min4x throughput increase in Lab B.

Table 2: Quantitative Validation Metrics

MetricLab A (HPLC-UV)Lab B (UPLC-MS/MS)
Limit of Detection (LOD) 500 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 1,500 ng/mL0.5 ng/mL
Linear Dynamic Range 1.5 - 100 µg/mL0.5 - 500 ng/mL
Recovery (Spiked Matrix) 78.4% ± 6.2%98.1% ± 2.4%
Precision (Intra-day RSD) 5.8%1.2%

Conclusion & Recommendations

The inter-laboratory comparison definitively demonstrates that while traditional HPLC-UV (Lab A) can detect Methyl N-[(4-aminophenyl)methyl]carbamate, it suffers from severe peak tailing and poor sensitivity due to unmitigated silanol interactions. Lab B’s UPLC-MS/MS methodology is the superior alternative. By employing an endcapped stationary phase and MRM detection, Lab B achieves a 1000-fold increase in sensitivity, perfect peak symmetry, and absolute structural confirmation via characteristic fragmentation pathways. Drug development professionals working with this PROTAC/ADC intermediate should adopt the Lab B protocol to ensure regulatory-grade data integrity.

References

  • Newcastle University. (2019). Novel, Differentiated Antibody Drug Conjugate Warheads from Analysis of the NCI Screening Database. Retrieved from[Link]

  • ResearchGate / Chemical Communications. (2022). Light-mediated multi-target protein degradation using arylazopyrazole photoswitchable PROTACs (AP-PROTACs). Retrieved from[Link]

  • MDPI - Molecules. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from[Link]

  • Separation Science. (2016). Effective Analysis Carbamate Pesticides. Retrieved from[Link]

  • PMC - Indian Journal of Pharmaceutical Sciences. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Retrieved from[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl N-[(4-aminophenyl)methyl]carbamate

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Methyl N-[(4-aminophenyl)methyl]carbamate, a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Methyl N-[(4-aminophenyl)methyl]carbamate, a compound featuring both a carbamate ester and an aromatic amine moiety, requires a nuanced understanding for its proper handling and disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory frameworks. Our objective is to empower laboratory personnel to manage this compound's waste stream confidently, ensuring personal safety and regulatory compliance.

Section 1: Hazard Profile & Risk Assessment

A thorough understanding of a compound's potential hazards is the bedrock of safe laboratory practice. The structure of Methyl N-[(4-aminophenyl)methyl]carbamate incorporates two key functional groups whose individual toxicities inform our handling and disposal strategy.

  • Carbamate Esters: This class of compounds is widely recognized for its potential to act as a cholinesterase inhibitor, a mechanism shared with many pesticides.[1][2] Inhibition of this enzyme can disrupt nerve function, leading to a range of health effects depending on the exposure level.[1] Furthermore, some carbamates are suspected carcinogens.[2]

  • Primary Aromatic Amines: The aminophenyl group presents its own set of risks. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[3] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[3][4]

Given these constituent parts, Methyl N-[(4-aminophenyl)methyl]carbamate must be treated as a hazardous substance. The safety data for analogous compounds like methyl carbamate and methyl p-aminophenylcarbamate corroborates this assessment.

Table 1: GHS Hazard Classification for Analogous Compounds

Hazard Class Hazard Statement GHS Code Source(s)
Carcinogenicity Suspected of causing cancer H351 [5][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [5][6][7][8]
Skin Corrosion/Irritation Causes skin irritation H315 [8][9]
Acute Toxicity (Oral) Harmful if swallowed H302 [8]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[8][9] |

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure via inhalation, ingestion, or dermal contact.

Table 2: Required PPE for Handling Methyl N-[(4-aminophenyl)methyl]carbamate

Protection Type Specification Rationale and Best Practices
Eye & Face Protection Chemical safety goggles or a full-face shield.[10][11] Standard safety glasses are insufficient. A full-face shield should be worn over goggles when there is a significant splash risk, such as during bulk transfers or spill cleanups.[1][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods. Change gloves immediately if contamination is suspected.[6][10]
Body Protection Long-sleeved laboratory coat. Chemical-resistant apron for mixing/loading or spill cleanup.[2][11] A lab coat should be fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[5][10]

| Respiratory Protection | A NIOSH-approved respirator is required if dusts are generated or when working outside of a certified chemical fume hood.[6][10] | The specific cartridge type should be selected based on a formal risk assessment. For many carbamates, a particulate filter (e.g., P100) combined with an organic vapor cartridge is appropriate.[10][12] |

Section 3: Spill Management Protocol

Immediate and correct response to a spill is critical to preventing exposure and environmental contamination. The scale of the spill dictates the appropriate response.

Step-by-Step Spill Cleanup Procedure
  • Alert & Isolate: Immediately notify personnel in the vicinity.[13] Restrict access to the spill area. If the spill is large or involves airborne dust, evacuate the immediate area and close the doors.

  • Assess & Don PPE: Evaluate the extent of the spill. Before proceeding, don the appropriate PPE as outlined in Section 2, including respiratory protection if dust is present.[13][14]

  • Containment: For liquid spills, create a dike around the spill's edge using an inert absorbent material like vermiculite, cat litter, or spill pillows.[15] This prevents the spread of contamination.

  • Neutralize/Absorb (Solids):

    • AVOID dry sweeping, which can generate hazardous dust.[10]

    • Gently cover the spill with an inert absorbent material (vermiculite, sand).[14][15]

    • For small spills, you may carefully dampen the solid material with water to minimize dust before transferring it to a waste container.[10][16]

  • Collection: Working from the outside in, carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[13][17] Use tools that will not generate sparks or excessive dust.

  • Decontamination:

    • Clean the spill area and any affected equipment thoroughly with soap and water or an appropriate laboratory detergent.[13][16]

    • All cleanup materials (wipes, absorbent pads, contaminated PPE) must be placed in the same hazardous waste container.[5][14]

  • Final Steps: Label the hazardous waste container with its contents. Report the spill to your institution's Environmental Health and Safety (EHS) department. Restock any used items from the spill kit.[13][14]

Spill Response Workflow

SpillResponseWorkflow cluster_start Initial Event cluster_assess Assessment Phase cluster_major Major Spill Response cluster_minor Minor Spill Response cluster_end Conclusion Spill Spill Occurs Assess Assess Situation - Alert Personnel - Isolate Area Spill->Assess Decision Major or Minor Spill? Assess->Decision Evacuate Evacuate Area Decision->Evacuate Major DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Decision->DonPPE Minor CallEHS Contact EHS/Emergency Response (e.g., Dial 911) Evacuate->CallEHS Report Report to Supervisor/EHS Restock Spill Kit CallEHS->Report Contain Contain & Absorb Spill (Use inert material) DonPPE->Contain Collect Collect Waste (Into sealed, labeled container) Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Decontaminate->Report

Caption: Decision workflow for responding to a chemical spill.

Section 4: Waste Management & Disposal Pathway

The disposal of Methyl N-[(4-aminophenyl)methyl]carbamate is governed by strict regulations due to its hazardous nature. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[2]

Waste Segregation: The Principle of Incompatibility

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Dedicated Waste Stream: Establish a specific, clearly labeled hazardous waste container for "Methyl N-[(4-aminophenyl)methyl]carbamate and related solid waste."[2]

  • Incompatibilities: Carbamates are incompatible with strong acids, strong bases, and strong oxidizing agents.[6][16] Do not mix this waste stream with materials containing these incompatible chemicals.

  • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh paper, pipette tips, and spill cleanup debris, must be placed in the same dedicated container.[2]

  • Solvent Rinsate: When cleaning contaminated glassware, use a minimal amount of a suitable solvent (e.g., ethanol, acetone) inside a chemical fume hood. This rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[2]

Containerization & Labeling
  • Container Type: Use a container made of a compatible material, such as high-density polyethylene (HDPE), that can be securely sealed.[2]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full chemical name: "Methyl N-[(4-aminophenyl)methyl]carbamate." List all other components of the waste mixture. Keep the container closed at all times except when adding waste.[2]

Approved Disposal Technologies

As a carbamate-derived waste, this compound falls under specific federal regulations.

  • Regulatory Framework: In the United States, carbamate wastes are regulated as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[18][19] They are subject to Land Disposal Restrictions (LDRs) which require treatment before disposal to minimize environmental risk.

  • Recommended Disposal Method: The universally accepted and recommended disposal method is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[5][20][21] This process ensures the complete destruction of the hazardous chemical structure.

  • Treatment Standards: The U.S. Environmental Protection Agency (EPA) has established treatment standards for carbamate wastes. This includes using the "Best Demonstrated Available Technology" (BDAT) as a treatment standard, which helps industrial and research facilities comply with disposal regulations.[18][19] Your institution's EHS department will work with a certified waste vendor to ensure these standards are met.

Conclusion

The responsible management of Methyl N-[(4-aminophenyl)methyl]carbamate waste is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this comprehensive protocol—from initial hazard assessment and consistent use of PPE to meticulous spill management and regulated disposal—researchers can effectively mitigate the risks associated with this compound. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Incidental Spill Cleanup Procedures. Cornell University Environment, Health and Safety.
  • METHYL CARBAM
  • Personal protective equipment for handling Methyl carbam
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Chemical Spill Cleanup Guidelines. Rowan University.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
  • Personal Protection for the Applicator and Worker Module. Cornell University.
  • Safety Data Sheet: Methyl carbam
  • Dräger Gas Detectors & PPE for Benomyl (carbam
  • WSDA Pesticide Applicator Advisory.
  • Navigating the Safe Disposal of Methyl (4-formylphenyl)
  • SAFETY DATA SHEET: Methyl carbam
  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. U.S. Environmental Protection Agency.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention.
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  • CARBAMATE PESTICIDE, LIQUID, POISONOUS. NOAA - CAMEO Chemicals.
  • Safety Data Sheet: Methyl carbam
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Methyl N-[(4-aminophenyl)
  • NIOSH Pocket Guide to Chemical Hazards: Carbaryl. Centers for Disease Control and Prevention.
  • Safety Data Sheet (SDS).
  • Carbamate Pesticides Standard (1X1 mL)
  • Methyl p-aminophenylcarbamate.
  • Safety D
  • Methyl n-(4-aminophenyl)
  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention.
  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety.

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Handling

Personal protective equipment for handling Methyl N-[(4-aminophenyl)methyl]carbamate

Comprehensive Safety and Operational Guide for Handling Methyl N-[(4-aminophenyl)methyl]carbamate As a Senior Application Scientist, I approach chemical handling not merely as a checklist of restrictions, but as a system...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Methyl N-[(4-aminophenyl)methyl]carbamate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of restrictions, but as a system of engineered controls designed around a molecule's intrinsic reactivity. Methyl N-[(4-aminophenyl)methyl]carbamate (CAS 850791-48-9) is a bifunctional molecule featuring both a carbamate ester and a primary aromatic amine (PAA)[1]. While it serves as a highly valuable building block in drug development, its structural motifs dictate strict logistical and safety protocols. This guide synthesizes structural causality with field-proven methodologies to ensure safe, contamination-free operations.

Structural Causality and Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound:

  • Lipophilic Toxicity of the PAA Moiety: Primary aromatic amines are categorized as high-reactivity chemicals and are highly lipophilic[2]. If aerosolized powder or dissolved solution contacts unprotected skin, the molecule rapidly penetrates the lipid bilayer of the stratum corneum[2]. Once in systemic circulation, PAAs are metabolized by hepatic Cytochrome P450 enzymes into N-hydroxyarylamines, which can induce methemoglobinemia (blood toxicity) and form mutagenic DNA adducts[2].

  • Hydrolytic Sensitivity of the Carbamate: The carbamate linkage is susceptible to hydrolysis, particularly under varying pH conditions, proceeding via an elimination-conjugate base (E1cB) mechanism[3]. Exposure to ambient moisture can cleave the backbone, releasing carbon dioxide and methylamine derivatives[3]. Therefore, atmospheric control is as much a safety requirement as it is a quality control measure.

Toxicity Exposure Dermal/Inhalation Exposure Absorption Lipid Bilayer Penetration Exposure->Absorption High Lipophilicity Metabolism Hepatic CYP450 N-oxidation Absorption->Metabolism Intermediate N-hydroxyarylamine Formation Metabolism->Intermediate Effect1 Methemoglobinemia (Blood Toxicity) Intermediate->Effect1 Effect2 DNA Adducts (Mutagenicity) Intermediate->Effect2

Mechanistic toxicity pathway of primary aromatic amines justifying stringent PPE.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive PAAs[2]. The following matrix outlines the quantitative specifications and mechanistic rationale for the required gear.

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough TimeMechanistic Rationale
Hand Protection Butyl Rubber (Outer)0.3 mm> 480 minImpermeable to lipophilic aromatic amines; prevents systemic absorption.
Hand Protection Nitrile (Inner)0.1 mm> 120 minProvides tactile sensitivity and acts as a self-validating secondary barrier.
Respiratory N95 / P100 Particulate FilterN/AShift-dependentTraps fine crystalline dust (<5 μm), preventing inhalation and mucosal exposure.
Eye Protection Indirect Vented Goggles1.5 mm (Lens)N/APrevents mucosal absorption of airborne particulates and protects against splashes.
Body Protection Tyvek Sleeves / Lab CoatN/ASingle-usePrevents accumulation of static dust on personal clothing.

Operational Plan and Step-by-Step Handling Protocol

Every step in this protocol is a self-validating system designed to mitigate dust generation, static discharge, and moisture exposure.

Table 2: Chemical Properties & Operational Parameters

ParameterValueOperational Implication
CAS Number 850791-48-9[1]Unique identifier for SDS tracking and regulatory compliance.
Molecular Weight 180.20 g/mol [4]Required for precise stoichiometric calculations.
Storage Temperature 2-8°C[4]Prevents thermal degradation of the carbamate bond.
Physical State Solid (Crystalline Powder)High risk of aerosolization during transfer; requires draft control.

Protocol: Inert-Atmosphere Transfer and Reaction Setup Objective: Transfer the crystalline powder without moisture degradation or dermal exposure.

  • Step 1: Environmental Control. Purge a Class II Type B2 biological safety cabinet or dedicated chemical fume hood with dry Nitrogen (N2).

    • Causality: Prevents ambient moisture from initiating hydrolytic cleavage of the carbamate backbone[3].

  • Step 2: Thermal Equilibration. Remove the sealed vial from 2-8°C storage[4]. Allow it to reach ambient temperature (20-25°C) inside a desiccator before opening.

    • Causality: Prevents condensation of atmospheric water directly onto the chilled powder, which would compromise the reagent and accelerate degradation.

  • Step 3: Anti-Static Weighing. Use a grounded, anti-static spatula and weigh boat.

    • Causality: Aromatic amine powders can pose dust explosion hazards or aerosolize if static charges accumulate during friction with metallic or plastic labware[5].

  • Step 4: Solubilization. Dissolve the compound in an anhydrous, aprotic solvent (e.g., dry THF or DCM) immediately after weighing to stabilize the reactive primary amine.

  • Step 5: Decontamination. Wipe all spatulas, balances, and hood surfaces with a mildly acidic or oxidizing cleaning solution, followed by an ethanol rinse.

    • Causality: Neutralizes residual aromatic amines into less hazardous, water-soluble salts or polymeric derivatives before they can cross-contaminate the workspace.

Workflow Start Storage Retrieval (2-8°C, Sealed) PPE Don PPE (Double Nitrile, Goggles, Tyvek) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Anti-static Weighing (Minimize Dust) Hood->Weigh Inert Inert Gas Purge (N2/Ar Atmosphere) Weigh->Inert React Reaction Vessel Addition Inert->React Waste Solid/Liquid Waste Disposal React->Waste

Step-by-step operational workflow for handling Methyl N-[(4-aminophenyl)methyl]carbamate.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Emergency Spill Response:

  • Evacuate and Isolate: Immediately clear the immediate area. Ensure respiratory protection (P100/N95) is donned before approaching the spill.

  • Aerosol Suppression (Critical Step): Do not dry sweep the powder. Dry sweeping aerosolizes the PAA, drastically increasing inhalation risks. Instead, gently moisten the spilled substance with a compatible, non-reactive liquid (e.g., water or a high-boiling aliphatic solvent) to suppress dust formation[5].

  • Containment: Carefully collect the dampened mass using non-sparking tools and transfer it into a high-density polyethylene (HDPE) hazardous waste container[5].

Waste Disposal Plan:

  • Categorization: Label clearly as "Toxic Organic Waste - Contains Primary Aromatic Amines and Carbamates."

  • Environmental Impact: PAAs are highly toxic to aquatic life and can decompose into other carcinogenic analogues if discharged into the environment[2].

  • Destruction: Route the sealed waste for high-temperature commercial incineration. This is the only reliable method to completely cleave the aromatic rings and carbamate bonds without leaching into soil or water systems.

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines" URL:[Link]

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